molecular formula C8H12N2 B1366826 Hexahydro-1H-pyrrolizine-7a-carbonitrile CAS No. 68295-48-7

Hexahydro-1H-pyrrolizine-7a-carbonitrile

Cat. No.: B1366826
CAS No.: 68295-48-7
M. Wt: 136.19 g/mol
InChI Key: DZPUBMXGEQJERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolizine-7a-carbonitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPUBMXGEQJERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452435
Record name 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68295-48-7
Record name 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile: Synthesis, Structure, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolizidine alkaloid scaffold is a privileged heterocyclic system found in over 6,000 plant species and represents a significant area of interest in medicinal chemistry and drug development.[1][2] These naturally occurring compounds and their synthetic analogs exhibit a wide spectrum of biological activities, ranging from pronounced toxicity to promising therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] The unique bicyclic structure of the pyrrolizidine core, consisting of two fused five-membered rings sharing a nitrogen atom, provides a rigid framework that is amenable to diverse functionalization.

This technical guide focuses on a specific, synthetically derived member of this class: Hexahydro-1H-pyrrolizine-7a-carbonitrile . The introduction of a carbonitrile (nitrile) group at the 7a-bridgehead position creates a quaternary center, a structural motif of increasing importance in modern drug design for its ability to impart metabolic stability and unique conformational constraints. This document provides a comprehensive overview of the molecule's structure and IUPAC nomenclature, a proposed synthetic pathway based on established chemical precedent, and a detailed prediction of its spectroscopic characteristics. This guide is intended for researchers and scientists engaged in synthetic chemistry and drug discovery.

Chemical Structure and IUPAC Nomenclature

The structural identity of this compound is defined by the saturated pyrrolizidine (1-azabicyclo[3.3.0]octane) core with a nitrile group at the bridgehead carbon, C-7a.

  • Molecular Formula: C₈H₁₂N₂

  • Molecular Weight: 136.19 g/mol

  • Preferred IUPAC Name: this compound

  • Systematic IUPAC Name: 1-Azabicyclo[3.3.0]octane-5-carbonitrile

Structure:

(A 2D representation of the this compound structure)

Proposed Synthetic Strategy

One effective method for creating 7a-substituted pyrrolizidines starts from readily available precursors like proline and epichlorohydrin, utilizing a stereocontrolled anionic cyclization as the key step.[4][5] This guide proposes a pathway that first generates a 7a-ester substituted pyrrolizidine, which is then converted to a primary amide and subsequently dehydrated to the nitrile.

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined below. Each step is based on well-documented organic transformations.

Synthetic_Workflow Proline L-Proline Intermediate1 N-Alkylated Proline Ester Proline->Intermediate1 1. N-Alkylation & Esterification Intermediate2 Hexahydro-1H-pyrrolizine-7a-carboxylate Intermediate1->Intermediate2 2. Anionic Cyclization Intermediate3 Hexahydro-1H-pyrrolizine-7a-carboxamide Intermediate2->Intermediate3 3. Amidation FinalProduct This compound Intermediate3->FinalProduct 4. Dehydration

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Alkylation and Esterification of L-Proline L-Proline is first esterified (e.g., to the methyl or ethyl ester) under standard conditions (e.g., SOCl₂ in alcohol). The resulting proline ester is then N-alkylated with an appropriate three-carbon electrophile, such as 3-chloro-1-propanol, which is subsequently converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate the cyclization.

Step 2: Stereocontrolled Anionic Cyclization The N-alkylated proline ester undergoes a base-mediated intramolecular cyclization. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) promotes the formation of an enolate which then displaces the terminal leaving group to form the bicyclic pyrrolizidine ring system. This reaction stereoselectively establishes the crucial C-7a quaternary center bearing the ester group.[4][5]

Step 3: Amidation of the Ester The resulting methyl or ethyl hexahydro-1H-pyrrolizine-7a-carboxylate is converted to the corresponding primary amide. This can be achieved by heating the ester with a concentrated aqueous or alcoholic solution of ammonia.

Step 4: Dehydration of the Primary Amide The final step is the dehydration of the primary amide to the target nitrile. This transformation is commonly accomplished using a variety of dehydrating agents. Potent and reliable reagents for this step include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.[6]

Reaction_Scheme cluster_0 Key Transformation Steps Ester Pyrrolizidine-7a-carboxylate (Intermediate 2) Amide Pyrrolizidine-7a-carboxamide (Intermediate 3) Ester->Amide NH₃ / Δ Nitrile This compound (Final Product) Amide->Nitrile POCl₃ or TFAA

Caption: Key transformations from the pyrrolizidine ester intermediate to the final nitrile product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been published. However, based on extensive data for related pyrrolizidine alkaloids and known spectral characteristics of the nitrile functional group, a predictive summary of its key spectroscopic features can be compiled.[7][8][9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber / m/z Rationale and Notes
¹H NMR Methylene Protons (C1-C3, C5-C7)δ 1.5 - 3.5 ppmA series of complex, overlapping multiplets are expected for the seven methylene groups of the saturated bicyclic core. Protons on carbons adjacent to the nitrogen (C3, C5) will be shifted downfield (δ ~2.5-3.5 ppm).
¹³C NMR Nitrile Carbon (C≡N)δ 115 - 125 ppmThe sp-hybridized carbon of the nitrile group typically appears in this region.[9]
Quaternary Carbon (C-7a)δ 65 - 75 ppmThe bridgehead carbon attached to the nitrogen and the nitrile group. Its exact shift is influenced by both substituents.
Carbons adjacent to N (C3, C5)δ 50 - 60 ppmThese carbons are deshielded by the adjacent nitrogen atom.
Other Methylene Carbonsδ 25 - 40 ppmThe remaining methylene carbons of the pyrrolizidine rings.
IR Spectroscopy C≡N Stretch2240 - 2260 cm⁻¹Saturated alkyl nitriles exhibit a characteristic sharp, medium-to-strong absorption band in this region.[8][12] The lack of conjugation results in a higher wavenumber compared to aromatic nitriles.[12]
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Standard C-H stretching vibrations for the methylene groups.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 136The molecular ion peak corresponding to the molecular weight of C₈H₁₂N₂.
Key Fragmentsm/z 109, 95, 82, 68Fragmentation of the pyrrolizidine core is complex. Expected fragments would arise from the loss of HCN (M-27), followed by characteristic cleavage of the bicyclic ring system, often involving the loss of ethylene or propyl fragments.

Applications in Research and Drug Development

The pyrrolizidine scaffold is a recurring motif in natural products with potent biological activity. While many natural pyrrolizidine alkaloids are hepatotoxic, synthetic derivatives are being explored as templates for new therapeutic agents.[2] The introduction of a nitrile group, as in this compound, is a strategic modification in medicinal chemistry.

  • Metabolic Stability: The quaternary center at the 7a-position can block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

  • Bioisosterism and Polarity: The nitrile group is often used as a bioisostere for a carbonyl group or a terminal alkyne. It can participate in hydrogen bonding as an acceptor and modulates the polarity and solubility of the molecule.[13]

  • Chemical Handle: The nitrile group can be chemically transformed into other important functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a versatile handle for further derivatization and the development of compound libraries for screening.[6][13]

Given these properties, this compound represents a valuable and intriguing building block for the synthesis of novel chemical probes and potential drug candidates targeting a range of biological systems.

Conclusion

This compound is a synthetically accessible derivative of the biologically significant pyrrolizidine alkaloid family. While detailed experimental data on this specific compound is limited, its structure and properties can be confidently predicted. The proposed synthetic route, leveraging a stereocontrolled anionic cyclization, offers a plausible and efficient pathway to its construction. The predicted spectroscopic data provides a benchmark for its characterization. As a molecule incorporating a metabolically robust quaternary center and a versatile nitrile functional group, it stands as a promising scaffold for future exploration in medicinal chemistry and chemical biology.

References

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.[2]

  • Ming, H., He, D., Si, S., Xu, C., Yuan, Y., Tian, X., Hu, Z., Li, S., Zhang, H., Huang, F., & Chen, Y.-L. (2024). Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization. Synthesis.[3][4][5][14][15]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.[12]

  • Molyneux, R. J., Roitman, J. N., Benson, M., & Lundin, R. E. (1982). 13C NMR spectroscopy of Pyrrolizidine alkaloids. Phytochemistry, 21(2), 439–443.[7]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.[8]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[9]

  • Mody, N. V., Sawhney, R. S., & Pelletier, S. W. (1979). Carbon-13 Nuclear Magnetic Resonance Spectral Assignments for Pyrrolizidine Alkaloids. Journal of Natural Products, 42(4), 417-420.[10]

  • Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products, 45(3), 328-336.[11]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]6]

  • Wikipedia contributors. (n.d.). Nitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]13]

Sources

"Hexahydro-1H-pyrrolizine-7a-carbonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the pyrrolizidine alkaloid (PA) class. We will delve into its fundamental physicochemical properties, explore potential synthetic pathways, and discuss its pharmacological context within the broader family of PAs. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, potential applications, and the critical toxicological considerations inherent to its chemical class. The guide synthesizes current knowledge, presents representative experimental protocols, and underscores the dual nature of pyrrolizidine alkaloids as both potential therapeutic agents and significant toxins.

Introduction: The Pyrrolizidine Alkaloid Framework

This compound is a synthetic derivative of the pyrrolizidine core structure. Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by thousands of plant species as a defense mechanism against herbivores.[1][2][3] Historically, plants containing PAs have been used in traditional medicine; however, their use is now highly scrutinized due to significant toxicity concerns.[1][4]

The defining characteristic of PAs is the necine base, which consists of two fused five-membered rings sharing a nitrogen atom.[1] The biological activity and toxicity of PAs are largely dictated by the structure of this necine base and the nature of the ester side chains attached to it.[3] While many PAs are known for their potent hepatotoxicity, genotoxicity, and carcinogenicity, others have demonstrated a range of beneficial pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][5] This dichotomy makes the study of novel, synthetic PAs like this compound a compelling area of research, aimed at isolating therapeutic effects while mitigating toxicity.

Physicochemical Properties

The foundational step in evaluating any novel compound is the characterization of its physicochemical properties. These data are critical for determining its suitability for further development, including formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[6][7]
Molecular Weight 136.19 g/mol [6]
Monoisotopic Mass 136.10005 Da[7]
CAS Number 68295-48-7[6]
Canonical SMILES C1CC2(CCCN2C1)C#N[6][7]
InChI Key DZPUBMXGEQJERB-UHFFFAOYSA-N[7]
Predicted XlogP 0.9[7]
Appearance Powder (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (Predicted for similar structures)[8]

Synthesis and Characterization

While specific, peer-reviewed synthetic routes for this compound are not widely published, a general strategy can be devised based on established organic chemistry principles for constructing the pyrrolizidine core. A plausible approach involves the cyclization of proline derivatives.

Generalized Synthetic Workflow

The synthesis of substituted pyrrolizidine scaffolds often begins with readily available chiral precursors like L-proline. The workflow involves extending the side chain and then performing a second cyclization to form the bicyclic core. The introduction of the nitrile group at the 7a-position is a key challenge, potentially achievable through cyanation of a suitable intermediate, such as a tertiary alcohol or halide.

G cluster_0 Phase 1: Side Chain Elaboration cluster_1 Phase 2: Bicyclic Core Formation cluster_2 Phase 3: Nitrile Installation Proline L-Proline Derivative (Protected) ChainExt Side Chain Extension (e.g., Grignard, Wittig) Proline->ChainExt 1. Reagent Addition Functionalized Functionalized Intermediate ChainExt->Functionalized 2. Workup Cyclization Intramolecular Cyclization (e.g., Reductive Amination) Functionalized->Cyclization 3. Cyclization Conditions Core Hexahydropyrrolizine Core (with precursor at 7a) Cyclization->Core 4. Ring Closure Cyanation Cyanation Reaction (e.g., NaCN, TMSCN) Core->Cyanation 5. Nucleophilic Substitution FinalProduct Hexahydro-1H-pyrrolizine- 7a-carbonitrile Cyanation->FinalProduct 6. Deprotection/Purification

Caption: Generalized synthetic workflow for this compound.

Characterization Protocol

Validation of the final product's identity and purity is paramount. A standard characterization workflow would include the following steps.

Protocol: Structural Verification and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra to confirm the proton environment and splitting patterns consistent with the hexahydropyrrolizine structure.

    • Acquire ¹³C NMR spectra to verify the number of unique carbon atoms, including the quaternary carbon at the 7a-position and the nitrile carbon.

    • Rationale: NMR provides the primary, unambiguous structural confirmation of the synthesized molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

    • Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (137.10733 Da).

    • Rationale: HRMS confirms the elemental composition and molecular weight with high accuracy.

  • Purity Assessment (HPLC):

    • Develop a High-Performance Liquid Chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

    • Inject a sample of the final compound and analyze the chromatogram using a UV detector.

    • The purity is determined by the percentage of the main peak area relative to the total peak area. A purity of >98% is typically required for biological assays.

    • Rationale: HPLC is the gold standard for assessing the purity of small organic molecules.

Pharmacological Context and Potential Applications

This compound is described as an experimental compound with potential antihistamine or anticholinergic properties.[6] This suggests its development may be aimed at modulating the activity of histamine or acetylcholine receptors.

  • Anticholinergic Activity: This action involves blocking acetylcholine receptors, which can be useful in treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

  • Antihistamine Activity: This involves inhibiting the release or action of histamine, a key mediator in allergic reactions. This could make the compound a candidate for treating allergies and related inflammatory conditions.[6]

The rationale for exploring a pyrrolizidine scaffold for these activities lies in the structural diversity and rigidity of the bicyclic system, which can be decorated with various functional groups to achieve specific receptor interactions. The goal of synthetic chemists in this field is to design molecules that retain the desired pharmacological activity of some natural PAs while eliminating the structural motifs responsible for toxicity.

Safety and Toxicological Profile

A critical and non-negotiable aspect of working with any pyrrolizidine alkaloid derivative is the assessment of its toxicological profile. The primary toxicity associated with PAs is hepatotoxicity (liver damage), which arises from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver.[3] This process generates highly reactive pyrrolic esters that can form adducts with cellular DNA and proteins, leading to cell death and liver damage.[3]

The key structural feature associated with this toxicity is a 1,2-unsaturated double bond in the necine base, which is a prerequisite for metabolic activation to the toxic pyrrolic species. This compound, by definition ("hexahydro-"), possesses a saturated pyrrolizidine core. This saturation theoretically removes the substrate for metabolic activation, which could significantly reduce or eliminate the characteristic hepatotoxicity of this class.

However, this must be experimentally verified. Any research program involving this or similar compounds must include rigorous toxicological screening.

Protocol: In Vitro Cytotoxicity Screening (HepG2 Assay)

  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.

  • Cell Plating: Seed the HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture media (e.g., from 0.1 µM to 100 µM). A known hepatotoxic PA (e.g., retrorsine) should be used as a positive control.

  • Incubation: Replace the media in the wells with the media containing the test compound or controls and incubate for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

    • Rationale: This assay provides a first-pass assessment of potential liver cell toxicity, a key risk for this compound class. A high IC₅₀ value would be a favorable result, suggesting lower intrinsic cytotoxicity.

Conclusion and Future Perspectives

This compound represents a modern approach to the study of pyrrolizidine alkaloids, where synthetic chemistry is used to create novel structures that may retain pharmacological benefits while designing out inherent toxicities. Its core molecular formula is C₈H₁₂N₂ and its molecular weight is 136.19 g/mol .[6] The saturated core of this compound is a promising feature that may mitigate the severe hepatotoxicity associated with many natural PAs.

Future research should focus on:

  • Definitive Synthesis: Developing and publishing a robust and scalable synthetic route.

  • Pharmacological Validation: Confirming and characterizing its proposed anticholinergic and antihistamine activities through receptor binding assays and functional studies.

  • Comprehensive Toxicology: Moving beyond in vitro assays to in vivo studies to confirm the lack of hepatotoxicity and to establish a full safety profile.

By systematically addressing these areas, the scientific community can determine if this compound or similar derivatives can be safely developed into clinically useful therapeutic agents.

References

  • ResearchGate. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from [Link]

Sources

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Scaffold of Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Hexahydro-1H-pyrrolizine-7a-carbonitrile (CAS Number: 68295-48-7), a heterocyclic compound belonging to the broader class of pyrrolizidine alkaloids. While specific peer-reviewed literature on this particular molecule is sparse, this document synthesizes available data, draws logical inferences from structurally related compounds, and proposes scientifically grounded protocols to guide future research and development efforts. We will delve into its chemical identity, propose a viable synthetic pathway, and explore its potential pharmacological applications based on the well-documented bioactivities of the pyrrolizidine scaffold.

Introduction to the Pyrrolizidine Core and this compound

The pyrrolizidine alkaloid family is a large and structurally diverse group of natural products, primarily found in plants of the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are characterized by their core structure, a hexahydro-1H-pyrrolizine ring system, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. Pyrrolizidine alkaloids are known for a wide spectrum of biological activities, ranging from hepatotoxicity to potent anti-inflammatory and anticancer properties.[2]

This compound is a synthetic derivative of this core structure. While not a naturally occurring alkaloid, its rigid, bicyclic framework makes it an attractive scaffold for the development of novel therapeutics. The carbonitrile group at the 7a-position introduces a key functional handle for further chemical modification and potential interaction with biological targets.

Physicochemical Properties and Structural Elucidation

Detailed experimental physicochemical data for this compound is not extensively reported in public literature. However, its basic properties can be summarized from available sources, and others can be predicted using computational models.

PropertyValueSource
CAS Number 68295-48-7N/A
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
Monoisotopic Mass 136.10005 Da[3][4]
SMILES C1CC2(CCCN2C1)C#N[4]
InChIKey DZPUBMXGEQJERB-UHFFFAOYSA-N[4]
Predicted XlogP 0.9[4]
Spectroscopic Characterization (Anticipated)

While specific spectra are not publicly available, the following are the expected spectroscopic signatures for this compound based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the two fused rings. The diastereotopic nature of the methylene protons would likely result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aliphatic carbons of the pyrrolizidine core, a quaternary carbon at the 7a-position, and a downfield signal for the carbon of the nitrile group (typically in the range of 115-125 ppm).

  • IR Spectroscopy: A characteristic sharp absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₁₂N₂ with a high degree of accuracy. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in identification.[4]

Proposed Synthesis Pathway

Conceptual Synthetic Workflow

The proposed synthesis would likely involve the construction of a suitable pyrrolizidinone intermediate, followed by functionalization at the 7a-position.

G Proline L-Proline Derivative Ketoester Cyano-β-ketoester Proline->Ketoester Acylation & Dieckmann Condensation Pyrrolizinone Pyrrolizidinone Intermediate Ketoester->Pyrrolizinone N-Cyclization & Decarboxylation Activated_Pyrrolizinone C(7a)-Activated Intermediate Pyrrolizinone->Activated_Pyrrolizinone Activation (e.g., Halogenation) Target This compound Activated_Pyrrolizinone->Target Cyanation

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

This protocol is a conceptual guide and would require optimization.

Step 1: Synthesis of the Pyrrolizidinone Intermediate

  • N-Acylation: React a suitable L-proline ester (e.g., methyl N-Boc-prolinate) with a cyanoacetylating agent in the presence of a non-nucleophilic base (e.g., DIEA) in an aprotic solvent like dichloromethane (DCM).

  • Dieckmann Condensation: Treat the acylated product with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) to induce intramolecular cyclization to form a cyano-β-ketoester.

  • Hydrolysis and Decarboxylation: Subject the cyclized product to acidic or basic hydrolysis followed by decarboxylation to yield the core pyrrolizidinone structure.

Step 2: C(7a)-Functionalization

  • Activation of the 7a-position: The 7a-position can be activated for nucleophilic substitution. This might be achieved through various methods, such as α-halogenation using N-bromosuccinimide (NBS) or a similar reagent.

  • Cyanation: Introduce the nitrile group by reacting the activated intermediate with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 3: Reduction of the Pyrrolizidinone

  • Carbonyl Reduction: The ketone and any other reducible functionalities can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous etheral solvent to obtain the final this compound.

Self-Validation and Characterization: Each step of the synthesis must be rigorously monitored by Thin Layer Chromatography (TLC) and the structure of each intermediate and the final product confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Potential Biological Activity and Applications in Drug Development

While direct biological data for this compound is limited, one commercial supplier suggests it may have antihistamine or anticholinergic properties.[3] The broader class of pyrrolizidine alkaloids exhibits a wide range of biological activities, providing a strong rationale for investigating the therapeutic potential of this compound.

Anticipated Pharmacological Profile
  • Anticancer and Cytotoxic Potential: Many synthetic pyrrolizidine derivatives have shown promise as anticancer agents, often acting through DNA alkylation, leading to cell cycle arrest and apoptosis.[2]

  • Anti-inflammatory Activity: The pyrrolizidine scaffold is present in compounds that exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Antiviral Activity: The rigid, three-dimensional structure of the pyrrolizidine core is a promising scaffold for designing inhibitors of viral enzymes like proteases and polymerases.

Proposed Experimental Workflow for Biological Screening

G Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Target_Binding Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity->Target_Binding Determine Therapeutic Window Cell_Based Cell-Based Functional Assays Target_Binding->Cell_Based Validate Mechanism of Action In_Vivo In Vivo Models (e.g., Xenograft, Disease Models) Cell_Based->In_Vivo Assess Efficacy and PK/PD

Caption: A workflow for the biological evaluation of this compound.

Future Directions and Conclusion

This compound represents a largely unexplored molecule with significant potential as a building block in medicinal chemistry. Its rigid bicyclic structure, combined with the versatile carbonitrile functionality, offers a promising starting point for the development of novel therapeutics.

Future research should focus on:

  • Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

  • Comprehensive spectroscopic and crystallographic analysis to definitively establish its three-dimensional structure.

  • Systematic screening against a panel of cancer cell lines, viral targets, and inflammatory markers to elucidate its biological activity.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for desired bioactivity and to mitigate potential toxicity associated with the pyrrolizidine core.

This technical guide, while acknowledging the current limitations in available data, provides a solid foundation and a strategic framework for researchers to unlock the potential of this compound.

References

  • Ghorbani, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Iranian Chemical Society, 19(8), 3349-3362.
  • ResearchGate. (n.d.). Scheme 3: Preparation of C(7a)-functionalized pyrrolizinone derivatives and synthesis of legonmycins A and B. Retrieved from [Link]

  • Bode, H. B., & Brachmann, A. O. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334-342.
  • ResearchGate. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolizidine 7 from N‐hydroxypyrrolidinyl ketone 8 via intramolecular reductive amination cyclization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). C8H12N2 - Explore. Retrieved from [Link]

  • El-Moghazy, S. M., et al. (2020). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances, 10(49), 29335-29358.

Sources

"Hexahydro-1H-pyrrolizine-7a-carbonitrile" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hexahydro-1H-pyrrolizine Core: A Focus on the 7a-Carbonitrile Derivative

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical and physical properties of Hexahydro-1H-pyrrolizine-7a-carbonitrile. Given the limited availability of specific experimental data for this compound, this guide synthesizes information on its core scaffold, the hexahydro-1H-pyrrolizine (also known as pyrrolizidine) system, and draws logical comparisons with more extensively studied 7a-substituted analogs. The objective is to provide a robust framework for understanding its structure, potential synthesis, reactivity, and applications in medicinal chemistry.

Introduction: The Pyrrolizidine Scaffold

The hexahydro-1H-pyrrolizine, or pyrrolizidine, is a saturated bicyclic heterocyclic organic compound featuring a fused five- and six-membered ring system with a nitrogen atom at the bridgehead.[1][2] This core structure is of significant interest in medicinal chemistry as it forms the foundation for a wide range of biologically active molecules, including the naturally occurring pyrrolizidine alkaloids.[2] Its rigid, stereochemically defined structure makes it an exceptionally valuable chiral building block for designing novel therapeutics with specific three-dimensional conformations, which is a critical factor for achieving potent and selective interactions with biological targets.[3] this compound (CAS No. 68295-48-7) is one such derivative, classified as an experimental drug with potential antihistamine or anticholinergic properties.[4]

PART 1: Physicochemical and Structural Analysis

The defining feature of this compound is the quaternary carbon at the 7a-position, which joins the two rings and is also bonded to the nitrile group. This arrangement imparts significant conformational rigidity to the molecule.

Properties of this compound

The following table summarizes the known identifiers and computed physicochemical properties for the target compound.

PropertyValueSource
CAS Number 68295-48-7[4]
Molecular Formula C₈H₁₂N₂[4][5]
Molecular Weight 136.19 g/mol [4]
Monoisotopic Mass 136.10005 Da[5]
SMILES C1CC2(CCCN2C1)C#N[4][5]
InChIKey DZPUBMXGEQJERB-UHFFFAOYSA-N[5]
XlogP (Predicted) 0.9[5]
Comparative Analysis with a Carboxylic Acid Analog

To provide a broader context for formulation and experimental design, it is useful to compare the properties of the nitrile with its corresponding carboxylic acid analog, which is more widely documented.

PropertyHexahydro-1H-pyrrolizine-7a-carbonitrile Hexahydro-1H-pyrrolizine-7a-carboxylic acid
Molecular Formula C₈H₁₂N₂C₈H₁₃NO₂
Molecular Weight 136.19 g/mol [4]155.19 g/mol [6]
Hydrogen Bond Donors 01[6]
Hydrogen Bond Acceptors 22[6]
Topological Polar Surface Area (TPSA) 23.79 Ų40.54 Ų[6]
LogP (Predicted) 0.9[5]0.7[6]

This comparison highlights how the functional group at the 7a-position significantly influences key properties like polarity (TPSA) and hydrogen bonding capacity, which are critical determinants of a molecule's pharmacokinetic profile (e.g., solubility, membrane permeability).

PART 2: Synthesis and Reactivity

While specific synthesis protocols for this compound are not detailed in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Workflow

A logical approach would involve the Strecker synthesis or a related cyanation reaction on a suitable ketone precursor. The key challenge is the construction of the bicyclic ketone. A potential pathway could start from L-proline, a common chiral starting material for pyrrolizidine synthesis.

Step-by-Step Protocol (Hypothetical):

  • Ring Expansion of Proline: Convert L-proline to a suitable derivative, such as its N-protected methyl ester.

  • Dieckmann Condensation: An intramolecular Dieckmann condensation could be employed to form the five-membered ring, yielding a bicyclic β-keto ester.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating would lead to the decarboxylation of the β-keto acid, affording the key intermediate, hexahydro-1H-pyrrolizin-7(8H)-one.

  • Cyanation: Treatment of the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis, would form a cyanohydrin.

  • Reduction of Cyanohydrin: Subsequent reduction of the cyanohydrin hydroxyl group would yield the target this compound.

Synthetic Workflow A L-Proline Derivative B Bicyclic β-Keto Ester A->B Dieckmann Condensation C Hexahydro-1H-pyrrolizin-7(8H)-one B->C Hydrolysis & Decarboxylation D 7a-hydroxy-hexahydro-1H- pyrrolizine-7a-carbonitrile C->D Cyanation (e.g., TMSCN) E This compound D->E Reduction

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity
  • Nitrile Group: The carbonitrile functionality is a versatile chemical handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced, for example with LiAlH₄, to afford a primary amine, (hexahydro-1H-pyrrolizin-7a-yl)methanamine.

  • Pyrrolizidine Core: The bridgehead nitrogen atom behaves as a tertiary amine, capable of acting as a base or a nucleophile. It will readily form salts with acids.

  • Electrophilic Reactions: Studies on related unsaturated pyrrolizine systems have shown that the pyrrole-like ring is susceptible to electrophilic substitution reactions such as halogenation and acylation.[7] While the saturated core of this compound is less reactive, understanding the reactivity of the general scaffold is crucial for analog design.

PART 3: Applications in Drug Development & Biological Profile

The interest in the pyrrolizidine scaffold is primarily due to its utility as a rigid framework for positioning functional groups in a precise three-dimensional orientation. This is a cornerstone of rational drug design for achieving high target affinity and selectivity.

Therapeutic Potential
  • Antihistamine/Anticholinergic Activity: this compound itself has been noted as an experimental drug with potential antihistamine or anticholinergic properties.[4] This suggests it may interact with histamine or acetylcholine receptors. The mechanism may involve an equilibrium between two diastereomers.[4]

  • Antiviral and Anticancer Scaffolds: More broadly, the pyrrolizidine core is being explored for the development of novel antiviral and anticancer agents.[1][3] Its rigid structure is ideal for designing inhibitors of enzymes like proteases and polymerases, where a well-defined molecular shape is necessary to fit into the enzyme's active site.[3]

Drug Development Logic A Hexahydro-1H-pyrrolizine Core Scaffold B Rigid, Chiral 3D Structure A->B C Precise Functional Group Positioning B->C D Selective Biological Target Interaction C->D E Therapeutic Candidates (Antiviral, Anticancer, etc.) D->E

Caption: Logical flow from core scaffold to therapeutic potential in drug design.

PART 4: Spectral Characterization (Predictive Analysis)

While authenticated spectra for this specific compound are not publicly available, a predictive analysis based on its structure provides a guide for what to expect during experimental characterization.

  • ¹H NMR Spectroscopy: The proton spectrum would be complex due to the bicyclic system. One would expect to see a series of overlapping multiplets in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen atom (positions 1, 3, and 5) would be deshielded and appear further downfield.

  • ¹³C NMR Spectroscopy: Key signals would include:

    • A peak for the nitrile carbon (C≡N) around 120 ppm.

    • A signal for the quaternary carbon at the 7a-position, likely in the 60-70 ppm range.

    • Several signals for the CH₂ groups of the rings, expected between 20-60 ppm. Carbons adjacent to the nitrogen (C1, C3, C5) would be further downfield than the others.

  • Infrared (IR) Spectroscopy:

    • A sharp, medium-intensity absorption band around 2240 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretch.

    • C-H stretching vibrations from the aliphatic rings just below 3000 cm⁻¹.

    • C-N stretching vibrations in the 1250-1020 cm⁻¹ region.

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 136. A common fragmentation pattern for such bicyclic amines would be the loss of alkyl radicals adjacent to the nitrogen atom.

PART 5: Safety and Handling

As a research chemical, this compound and its derivatives should be handled with appropriate care. Safety data sheets for structurally related compounds provide general guidance.

  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and avoid inhalation of any vapors or aerosols.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8][9]

  • Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[8][10]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9]

References

[4] Biosynth. (n.d.). This compound | 68295-48-7. Retrieved from Biosynth. [5] PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from PubChemLite. [8] CymitQuimica. (2024). Safety Data Sheet - 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile. Retrieved from CymitQuimica. [11] Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from Cheméo. [12] PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol | C8H15NO | CID 10844475. Retrieved from PubChem. [9] Echemi. (n.d.). Pyrrolizidine SDS, 643-20-9 Safety Data Sheets. Retrieved from Echemi. [13] ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Retrieved from ChemSynthesis. [3] BenchChem. (2025). Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block in Drug Discovery. Retrieved from BenchChem. [10] LookChem. (n.d.). hexahydro-7a-(nitroMethyl)-1H-Pyrrolizine Safety Data Sheets(SDS). Retrieved from LookChem. [6] ChemScene. (n.d.). 412283-63-7 | Hexahydro-1H-pyrrolizine-7a-carboxylic acid. Retrieved from ChemScene. [14] NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. Retrieved from the NIST WebBook. [15] Cheméo. (n.d.). 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. Retrieved from Cheméo. [16] PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356. Retrieved from PubChem. [1] BenchChem. (2025). An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals. Retrieved from BenchChem. [2] Wikipedia. (n.d.). Pyrrolizidine. Retrieved from Wikipedia. [17] Google Patents. (1998). WO1998037082A1 - 7a-HETEROCYCLE-SUBSTITUTED HEXAHYDRO-1H-PYRROLIZINE COMPOUNDS USEFUL IN CONTROLLING CHEMICAL SYNAPTIC TRANSMISSION. Retrieved from Google Patents. [7] Rusanov, V. V., et al. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds. [18] ChemScene. (n.d.). 1788873-44-8 | 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone. Retrieved from ChemScene. [19] J&K Scientific LLC. (n.d.). Hexahydro-1H-pyrrolizine-7a-carboxylic acid | 412283-63-7. Retrieved from J&K Scientific LLC. [20] Ambeed. (n.d.). 165456-23-5|Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride. Retrieved from Ambeed. [21] BenchChem. (2025). A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers: Unraveling the Influence of Chirality on Bio. Retrieved from BenchChem.

Sources

An In-depth Technical Guide to the Solubility and Stability of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Pyrrolizidine Derivative

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive technical manual for the characterization of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This molecule, a derivative of the pyrrolizidine core, presents a unique combination of a bicyclic alkaloid structure and a nitrile functional group.[1] Such a constitution suggests a complex interplay of properties that will govern its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this compound is not merely a routine checkbox in a development plan; it is the foundational knowledge upon which all subsequent preclinical and clinical success is built.

This guide is structured to provide not just protocols, but a strategic framework for investigation. We will explore the theoretical underpinnings of its likely behavior, drawn from the broader class of pyrrolizidine alkaloids and nitrile-containing compounds, and translate this into actionable, robust experimental designs. Our focus will be on the causality behind each step, ensuring that the data generated is not only accurate but also deeply informative.

Predicted Physicochemical Profile and Its Implications

This compound's structure, featuring a saturated bicyclic amine and a tertiary carbonitrile, offers initial clues to its properties. Pyrrolizidine alkaloids are generally basic compounds, with their solubility in aqueous media being pH-dependent.[2] The N-oxide derivatives of these alkaloids tend to be more polar and water-soluble.[2][3] The nitrile group, while polar, can influence solubility and is known to be metabolically stable, though it can be susceptible to chemical hydrolysis under certain conditions.[4]

One commercially available source suggests that the equilibrium between diastereomers of this compound may be influenced by temperature and pH, indicating a potential area of instability that warrants thorough investigation.[5]

PropertyPredicted CharacteristicImplication for Drug Development
Ionization Basic (due to the tertiary amine)pH-dependent aqueous solubility; potential for salt formation to improve solubility.
Lipophilicity Moderately lipophilicMay influence membrane permeability and protein binding.
Hydrogen Bonding Acceptor (nitrile nitrogen, tertiary amine)Influences interactions with solvents and biological targets.
Potential Liabilities Hydrolysis of the nitrile group, potential for diastereomeric equilibrium shifts.Critical to define stable storage and formulation conditions.

Comprehensive Solubility Profiling

A compound's solubility dictates its suitability for various formulations and its potential for oral bioavailability. For this compound, we must assess both its kinetic and thermodynamic solubility to gain a full picture of its behavior.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly relevant for high-throughput screening environments.[6] It measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer : Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This rapid addition from a concentrated organic solution into an aqueous medium is what defines this as a kinetic measurement.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement : Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6][7]

Causality Note : The use of DMSO is a standard in early drug discovery for its high solubilizing power. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its co-solvent effects on the measured solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system when the solid and dissolved forms are in equilibrium.[8][9] This is a critical parameter for formulation development.

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF). The presence of excess solid is crucial for ensuring equilibrium is reached.[9][10]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow for complete equilibration.

  • Phase Separation : Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][11] A standard curve of the compound in the same solvent system should be used for accurate quantification.

Causality Note : The choice of multiple pH values is essential for a basic compound like this, as solubility is expected to be higher at lower pH due to the protonation of the tertiary amine. The shake-flask method is considered the "gold standard" for thermodynamic solubility as it most accurately reflects the equilibrium state.[1]

G cluster_solubility Solubility Assessment Workflow cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay A Compound Synthesis & Purification B Kinetic Solubility (Nephelometry) A->B Test Article C Thermodynamic Solubility (Shake-Flask) A->C Test Article D Data Analysis & Solubility Profile B->D Early Assessment Data C->D Definitive Solubility Data B1 DMSO Stock B2 Add to Buffer B1->B2 B3 Measure Turbidity B2->B3 C1 Add Excess Solid to Buffer C2 Equilibrate (24-48h) C1->C2 C3 Filter/Centrifuge C2->C3 C4 Quantify (HPLC/LC-MS) C3->C4 G cluster_stability Forced Degradation Workflow cluster_stress Stress Conditions A Develop Stability- Indicating Method (HPLC) B Expose Compound to Stress Conditions A->B C Analyze Samples at Time Points B->C D Identify Degradants & Elucidate Pathways C->D S1 Acid Hydrolysis (0.1M HCl) S2 Base Hydrolysis (0.1M NaOH) S3 Oxidation (3% H2O2) S4 Thermal Stress (80°C) S5 Photostability (ICH Q1B)

Caption: A systematic approach to forced degradation studies.

Conclusion: A Pathway to De-risking Development

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical, non-negotiable phase of its development. By employing these robust methodologies, researchers can build a comprehensive physicochemical profile of the molecule. This profile will not only satisfy regulatory requirements but will also provide the essential insights needed to guide formulation development, define appropriate storage conditions, and ultimately de-risk the entire development pipeline. The principles and protocols detailed herein provide a self-validating framework to ensure that the journey of this promising compound from the laboratory to the clinic is built on a foundation of solid scientific understanding.

References

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8), 546-567. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Chem LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • National Center for Biotechnology Information. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • U.S. Environmental Protection Agency. Pyrrolizidine Derivative Alkylating Agents and Related Plant Alkaloids: Carcinogenicity and Structure Activity Relationships. [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Asian Journal of Research in Chemistry. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Thermochemical kinetics of nitrogen compounds. Part III. The unimolecular thermal decomposition of N-allylcyclohexylamine in the gas phase. [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • BfR. Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

  • BfR. Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]

  • Semantic Scholar. (2024, July 10). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

  • National Center for Biotechnology Information. (2019). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. [Link]

  • Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

  • ResearchGate. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

  • MDPI. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

Sources

Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Scoping Guide for the Exploration of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, Hexahydro-1H-pyrrolizine-7a-carbonitrile. Due to the limited publicly available data on this specific molecule, this document takes a prospective approach, grounding its hypotheses in the well-established pharmacology of the broader pyrrolizidine alkaloid and pyrrolizine derivative classes. We will delve into the structural nuances of the target compound, postulating potential therapeutic applications based on its saturated core and nitrile functional group. This guide will then outline a detailed, tiered experimental workflow, from initial in-silico and in-vitro screening to more complex cell-based assays and preliminary toxicity assessments. Our objective is to provide a robust, scientifically-grounded roadmap for the elucidation of the pharmacological profile of this compound, thereby empowering researchers to unlock its therapeutic potential.

Introduction: The Pyrrolizidine Alkaloid Scaffold - A Double-Edged Sword

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is the foundational structure for a vast array of natural and synthetic compounds.[1][] This scaffold is most famously associated with pyrrolizidine alkaloids (PAs), a class of secondary metabolites produced by thousands of plant species as a defense mechanism against herbivores.[3][4]

The biological activities of PAs are notoriously diverse and often contradictory. Many PAs are infamous for their significant toxicity, including hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5] This toxicity is primarily attributed to the presence of a double bond at the 1,2-position of the necine base, which, upon metabolic activation in the liver, forms reactive pyrrolic esters that can alkylate DNA and proteins.[6][7]

Conversely, the pyrrolizine scaffold has also given rise to compounds with significant therapeutic value. Derivatives of this structure have been shown to possess anti-inflammatory, anticancer, antibacterial, antiviral, and anticonvulsant properties.[1][][8] This therapeutic potential is often realized in synthetic derivatives where the toxicophoric 1,2-unsaturation is absent. The "hexahydro" designation in This compound indicates a saturated necine base, suggesting a potentially favorable toxicity profile.

Structural Analysis and Hypothesis of Potential Biological Activities

The structure of this compound presents two key features that guide our hypotheses for its potential biological activities: the saturated pyrrolizidine core and the 7a-carbonitrile group.

  • The Saturated Core: The absence of the 1,2-double bond in the hexahydropyrrolizine core is a critical feature. This saturation mitigates the primary mechanism of toxicity associated with many naturally occurring PAs, making it a more attractive scaffold for therapeutic development.[7] This allows for the exploration of other potential pharmacological activities without the immediate concern of severe hepatotoxicity.

  • The 7a-Carbonitrile Group: The nitrile (C≡N) group is a versatile functional group in medicinal chemistry. It is an isostere for various other functional groups and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of a nitrile can also influence a compound's metabolic stability and pharmacokinetic properties. One supplier of this compound suggests potential antihistamine or anticholinergic properties, though the mechanism is unknown.[9] This is a plausible starting point for investigation, as many nitrogen-containing heterocyclic compounds interact with histamine and acetylcholine receptors.

Based on this structural analysis and the known activities of related compounds, we propose the following initial avenues of investigation for this compound:

  • Antihistamine Activity: Targeting histamine receptors, particularly the H1 receptor, to alleviate allergic reactions.

  • Anticholinergic Activity: Targeting muscarinic acetylcholine receptors, which could have applications in various conditions, including overactive bladder and certain respiratory diseases.

  • Anticancer Activity: The pyrrolizine scaffold is present in some anticancer agents.[1][] While often associated with DNA alkylation in unsaturated PAs, saturated derivatives may exhibit cytotoxicity through other mechanisms.

  • General Cytotoxicity and Safety Profile: A crucial initial step is to determine the compound's general toxicity profile to guide further development.

A Proposed Investigational Workflow

To systematically evaluate the potential biological activities of this compound, we propose a tiered screening cascade. This approach allows for early go/no-go decisions and conserves resources by progressing only the most promising activities to more complex and costly assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Lead Optimization & In Vivo Proof-of-Concept A In Silico & Physicochemical Profiling B Primary In Vitro Activity Screens (Antihistamine, Anticholinergic, Anticancer) A->B Guide Assay Selection C Preliminary Cytotoxicity & Genotoxicity B->C Prioritize Hits D Secondary & Cell-Based Assays B->D Confirm & Characterize Hits C->D Inform Dose Selection E In Vitro ADME Profiling D->E Profile Lead Candidates F In Vivo Efficacy Models D->F Validate In Vitro Activity E->F Select Candidates for In Vivo G Preliminary In Vivo Toxicity F->G Assess Therapeutic Window

Caption: Proposed tiered investigational workflow for this compound.

Experimental Protocols

Tier 1: Foundational Screening

Objective: To predict the drug-like properties of this compound and guide initial experimental design.

Methodology:

  • Computational Property Prediction:

    • Utilize computational tools to predict key physicochemical properties such as:

      • LogP/LogD (lipophilicity)[][10]

      • Aqueous solubility[][10]

      • pKa (ionization constant)[][10]

      • Molecular weight, hydrogen bond donors/acceptors (Lipinski's Rule of Five)[11]

    • These predictions will help in designing appropriate formulations for in vitro assays and provide an early indication of potential bioavailability.[12]

  • Structural Similarity Searching:

    • Perform searches of chemical databases (e.g., PubChem, SciFinder) to identify compounds with similar structures and known biological activities. This can provide further hypotheses for testing.

Objective: To rapidly assess the activity of the compound against the hypothesized targets.

  • Antihistamine Activity (H1 Receptor Binding Assay):

    • Principle: A competitive binding assay using a radiolabeled ligand for the histamine H1 receptor.

    • Procedure:

      • Incubate membranes from cells expressing the human H1 receptor with a known concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine).

      • Add varying concentrations of this compound.

      • After incubation, separate bound from free radioligand by filtration.

      • Quantify the amount of bound radioligand using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Anticholinergic Activity (Muscarinic Receptor Binding Assay):

    • Principle: Similar to the H1 binding assay, this is a competitive binding assay for muscarinic acetylcholine receptors.

    • Procedure:

      • Use membranes from cells expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).

      • Incubate with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

      • Add varying concentrations of the test compound.

      • Separate and quantify bound radioligand.

      • Determine the IC50 value.

  • Anticancer Activity (Broad-Spectrum Cell Viability Assay):

    • Principle: An initial screen against a panel of cancer cell lines to identify any general cytotoxic or anti-proliferative effects.[8]

    • Procedure (using MTT or XTT assay): [6][13][14][15]

      • Seed various cancer cell lines (e.g., from different tissue origins) in 96-well plates.

      • After cell attachment, treat with a range of concentrations of this compound for 48-72 hours.

      • Add MTT or XTT reagent to the wells. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[13][14]

      • Solubilize the formazan product and measure the absorbance using a microplate reader.

      • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Objective: To obtain an early assessment of the compound's safety profile.

  • Cytotoxicity in a Non-Cancerous Cell Line:

    • Principle: Similar to the anticancer cell viability assay, but using a non-cancerous, immortalized cell line (e.g., human fibroblasts) to assess general cytotoxicity.

    • Procedure: Follow the MTT or XTT assay protocol as described above.

  • Bacterial Reverse Mutation Assay (Ames Test): [16][17][18][19]

    • Principle: A widely used in vitro test to assess the mutagenic potential of a compound.[16][18]

    • Procedure:

      • Use several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

      • Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

      • Plate the treated bacteria on a medium lacking the required amino acid.

      • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid).

      • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Tier 2: Hit Confirmation and Elucidation

Objective: To confirm the activity of any "hits" from the primary screens and to begin to understand their mechanism of action.

  • Functional Antihistamine Assay (Calcium Flux): [20]

    • Principle: H1 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of the test compound to block this effect.

    • Procedure:

      • Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with histamine.

      • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

      • Determine the IC50 for the inhibition of the histamine-induced calcium flux.

  • Functional Anticholinergic Assay (Calcium Mobilization or Reporter Gene Assay): [21][22][23][24]

    • Principle: Activation of Gq-coupled muscarinic receptors (M1, M3, M5) also leads to an increase in intracellular calcium.

    • Procedure:

      • Similar to the functional antihistamine assay, using cells expressing the relevant muscarinic receptor subtype and a muscarinic agonist (e.g., carbachol) as the stimulant.[25][26]

  • Cell-Based Anticancer Assays (Apoptosis and Cell Cycle Analysis):

    • Principle: To determine if the observed growth inhibition is due to cell death (apoptosis) or a halt in cell division (cell cycle arrest).

    • Procedure:

      • Treat a sensitive cancer cell line with the GI50 concentration of the test compound.

      • For apoptosis, use an assay to detect markers of programmed cell death (e.g., caspase activation, annexin V staining).

      • For cell cycle analysis, stain the cells with a DNA-binding dye and analyze the DNA content of the cell population using flow cytometry.

Objective: To assess the drug-like properties of the compound.[5][9][27][28]

  • Metabolic Stability:

    • Procedure: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. This provides an indication of how quickly the compound might be cleared in vivo.

  • CYP450 Inhibition:

    • Procedure: Assess the ability of the compound to inhibit the activity of major cytochrome P450 enzymes. This is important for predicting potential drug-drug interactions.

  • Plasma Protein Binding:

    • Procedure: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This affects the amount of free drug available to interact with its target.[1]

  • Permeability:

    • Procedure: Use a cell-based assay (e.g., Caco-2) to assess the compound's ability to cross intestinal cell monolayers, which is a predictor of oral absorption.

Tier 3: Lead Optimization and In Vivo Proof-of-Concept

Objective: To determine if the in vitro activity translates to a therapeutic effect in a living organism.[3][29][30][31]

  • Antihistamine Model (Histamine-Induced Bronchoconstriction in Guinea Pigs): [32][33][34]

    • Procedure:

      • Administer the test compound to guinea pigs.

      • Expose the animals to a histamine aerosol.

      • Measure the time to the onset of bronchoconstriction.

      • An increase in this time compared to vehicle-treated animals indicates antihistaminic activity.

  • Anticholinergic Model (Methacholine-Induced Salivation in Mice):

    • Procedure:

      • Administer the test compound to mice.

      • Inject the mice with the muscarinic agonist methacholine.

      • Measure the amount of saliva produced.

      • A reduction in salivation compared to controls indicates anticholinergic activity.[35][36]

  • Anticancer Model (Tumor Xenograft in Immunocompromised Mice): [3][37][38]

    • Procedure:

      • Implant human cancer cells (from a sensitive cell line) subcutaneously into immunodeficient mice.

      • Once tumors are established, treat the mice with the test compound or a vehicle control.

      • Measure tumor volume over time.

      • A reduction in tumor growth rate compared to the control group indicates in vivo anticancer efficacy.

Objective: To assess the safety of the compound in an animal model.

  • Acute Toxicity Study:

    • Procedure:

      • Administer increasing doses of the compound to rodents.

      • Observe the animals for signs of toxicity and mortality over a period of up to 14 days.

      • Determine the maximum tolerated dose (MTD).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity and Preliminary Toxicity

AssayEndpointResult (e.g., IC50, GI50)
H1 Receptor BindingIC50
Muscarinic Receptor BindingIC50
Anticancer Screen (MCF-7)GI50
Anticancer Screen (A549)GI50
Cytotoxicity (Fibroblasts)CC50
Ames TestFold

Table 2: Summary of In Vitro ADME Properties

AssayEndpointResult
Metabolic Stabilityt½ (min)
CYP3A4 InhibitionIC50 (µM)
Plasma Protein Binding% Bound
Caco-2 PermeabilityPapp (cm/s)

Conclusion

This compound represents a novel chemical entity with a potentially favorable safety profile compared to its unsaturated pyrrolizidine alkaloid relatives. The systematic, tiered approach outlined in this guide provides a comprehensive and resource-efficient strategy for elucidating its biological activities. By starting with broad, high-throughput in vitro screens and progressively moving towards more complex and targeted assays, researchers can effectively navigate the early stages of the drug discovery process. The initial hypotheses of antihistamine, anticholinergic, and anticancer activities provide a solid foundation for this exploration. The successful execution of this investigational plan will be instrumental in determining the therapeutic potential of this promising scaffold.

References

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
  • Chen, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 758872.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 167.
  • IQVIA. (n.d.). ADME Assays & Metabolite Profiling and Identification Services.
  • Biosynth. (n.d.). This compound.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • El-Moghazy, S. M., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Molecules, 26(13), 4002.
  • CAMH. (n.d.). Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069–1079.
  • Lee, C.-H., et al. (2023).
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Charles River Labor
  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
  • Vivotecnia. (n.d.).
  • ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs.
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • Benchchem. (2025).
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
  • Aris, A. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • MDPI. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Twarużek, M., et al. (2012). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 8, 23-27.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Mulsant, B. H., et al. (2021). Relationships Between a New Cultured Cell-Based Serum Anticholinergic Activity Assay and Anticholinergic Burden Scales or Cognitive Performance in Older Adults.
  • Martin, A. J. (1994). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Dublin City University.
  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258272.
  • ResearchGate. (2025). (PDF) ANTIHISTAMINIC ACTIVITY MODELS.
  • Valero, A., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS ONE, 16(10), e0258272.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Roy, S., et al. (2010). Various Screening Methods for Anti-allergic Activity: An Overview. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 174-179.
  • ResearchGate. (2018).
  • YouTube. (2025).
  • Miero, C., et al. (2019). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 11(11), 629.
  • Siraganian, R. P., & Brodsky, M. J. (1976). Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. The Journal of Allergy and Clinical Immunology, 57(6), 525–540.
  • De-Miguel, E., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS ONE, 10(3), e0120233.
  • YouTube. (2023). in vivo preclinical studies for drug discovery.

Sources

An In-depth Technical Guide to the Pyrrolizidine Core and the Synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-7a-carbonitrile is a synthetic derivative of the pyrrolizidine core, a bicyclic nitrogen-containing scaffold found in a wide array of natural products known as pyrrolizidine alkaloids (PAs). While the specific discovery and historical narrative of this compound are not extensively documented in scientific literature, its chemical architecture is of significant interest in medicinal chemistry due to the prevalence of the pyrrolizidine motif in biologically active molecules.[1][2] This guide provides a comprehensive overview of the broader class of pyrrolizidine alkaloids, detailing their natural origins and historical context. The primary focus is a detailed exploration of established synthetic strategies for constructing the core pyrrolizidine skeleton, culminating in a proposed, evidence-based synthetic pathway for this compound. This document serves as a technical resource, offering insights into the experimental rationale and methodologies relevant to the synthesis of this and related compounds.

The Pyrrolizidine Alkaloids: A Historical and Natural Perspective

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds synthesized by plants as a defense mechanism against herbivores.[3][4] It is estimated that approximately 3% of the world's flowering plants contain these alkaloids.[3] Historically, plants containing PAs were utilized in traditional medicine across various cultures long before their chemical structures and toxic properties were understood.[3] The core structure of these alkaloids is the pyrrolizidine nucleus, a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[4]

The biosynthesis of PAs in plants begins with the amino acid arginine, which is converted to putrescine and spermidine. A key enzymatic step involves homospermidine synthase, which ultimately leads to the formation of the characteristic pyrrolizidine ring system.[3] While many PAs are known for their hepatotoxicity, which can pose a risk to human and animal health through contamination of food sources like honey, milk, and grains, the pyrrolizidine scaffold itself is a valuable pharmacophore in drug discovery.[3][5] The unique three-dimensional structure of bicyclic pyrrolidines makes them attractive building blocks in medicinal chemistry for creating conformationally restricted molecules with improved binding affinity to biological targets.[1]

General Strategies for the Synthesis of the Pyrrolizidine Core

The construction of the 1-azabicyclo[3.3.0]octane (pyrrolizidine) skeleton is a central challenge in the total synthesis of many natural products and the creation of novel synthetic derivatives. Several robust synthetic strategies have been developed, each with its own advantages and applications.

Intramolecular Cyclization Reactions

A common and effective approach involves the formation of one of the five-membered rings through an intramolecular cyclization event. This can be achieved through various chemical transformations, including:

  • Nucleophilic Substitution: A suitably functionalized pyrrolidine derivative bearing a leaving group at the terminus of a side chain can undergo intramolecular cyclization to form the second ring.

  • Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone precursor via intramolecular reductive amination is another powerful method for constructing the bicyclic core.

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a highly efficient method for the stereocontrolled synthesis of the pyrrolidine ring, which can then be further elaborated to the full pyrrolizidine system.[6] This approach allows for the rapid assembly of the core structure with good control over stereochemistry.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool in the synthesis of a wide variety of cyclic and bicyclic systems. For the pyrrolizidine core, a diene precursor containing a nitrogen atom can be subjected to an RCM catalyst to form one of the rings, followed by subsequent transformations to complete the bicyclic structure.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be designed based on established methodologies for the synthesis of the pyrrolizidine core and the introduction of a nitrile group. The proposed pathway begins with the readily available starting material, L-proline.

Synthesis of the Pyrrolizidine Core from L-Proline

A well-established route to the pyrrolizidine skeleton utilizes L-proline as a chiral starting material. The following workflow outlines a general approach:

Synthesis_Workflow A L-Proline B Esterification & N-Protection A->B MeOH, H+; Boc2O C Reduction of Carboxylic Acid B->C LiAlH4 D Activation of Hydroxyl Group (e.g., Mesylation) C->D MsCl, Et3N E Intramolecular Cyclization D->E Base F Deprotection & Formation of Pyrrolizidine Core E->F Acid

Caption: General workflow for the synthesis of the pyrrolizidine core from L-proline.

Experimental Protocol:

  • Esterification and N-Protection of L-Proline: L-proline is first esterified, typically using methanol under acidic conditions, to protect the carboxylic acid. The secondary amine is then protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Reduction of the Ester: The methyl ester is selectively reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).

  • Intramolecular Cyclization: Treatment with a suitable base promotes intramolecular nucleophilic substitution, where the nitrogen atom displaces the mesylate group, forming the bicyclic pyrrolizidine skeleton.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final pyrrolizidine core.

Introduction of the 7a-Carbonitrile Group

With the pyrrolizidine core in hand, the final step is the introduction of the carbonitrile group at the 7a-position. A potential strategy involves the formation of an enamine followed by cyanation.

Cyanation_Workflow A Pyrrolizidine Core B Oxidation to Enamine A->B Oxidizing Agent C Cyanation B->C Cyanide Source (e.g., TMSCN) D This compound C->D

Caption: Proposed workflow for the introduction of the 7a-carbonitrile group.

Experimental Protocol:

  • Formation of the Enamine: The pyrrolizidine core can be oxidized to form an enamine intermediate.

  • Cyanation: The enamine can then be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to introduce the carbonitrile group at the 7a-position. This reaction is often catalyzed by a Lewis acid.

This proposed synthesis provides a logical and feasible route to this compound based on well-established organic chemistry principles and common strategies for the synthesis of related compounds.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not widely published, some basic properties can be found in chemical databases.

PropertyValueSource
CAS Number 68295-48-7[7][8][9]
Molecular Formula C₈H₁₂N₂[7][10]
Molecular Weight 136.19 g/mol [7]
SMILES C1CC2(CCCN2C1)C#N[7][10]
InChI InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2[10]

Further characterization would require experimental analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Conclusion

This compound represents a synthetic molecule built upon the naturally significant pyrrolizidine scaffold. While its specific history is not well-documented, its synthesis can be approached through established methods for constructing the bicyclic core, followed by the introduction of the nitrile functionality. The strategies outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis and exploration of this and other novel pyrrolizidine derivatives for potential therapeutic applications. The conformational rigidity and three-dimensional nature of the pyrrolizidine skeleton continue to make it an attractive starting point for the design of new bioactive compounds.

References

  • Wikipedia. Pyrrolizidine alkaloid. [Link]

  • CORE. Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. [Link]

  • National Institutes of Health. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. [Link]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • ScienceDirect. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

  • ResearchGate. Synthesis of pyrrolizidine derivatives (microreview). [Link]

  • National Institutes of Health. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • YouTube. The Truth About Pyrrolizidine Alkaloids. [Link]

  • A-Z Animals. Pyrrolizidine alkaloid: Significance and symbolism. [Link]

  • PubChem. This compound (C8H12N2). [Link]

Sources

A Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Novel Pyrrolizidine Alkaloid Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a prospective technical framework for the synthesis, characterization, and evaluation of Hexahydro-1H-pyrrolizine-7a-carbonitrile. As of the latest literature review, no specific experimental data has been published for this compound. The methodologies and hypotheses presented herein are based on established principles in organic chemistry, pharmacology, and toxicology related to pyrrolizidine alkaloids and their analogs.

Introduction: The Rationale for a Novel Pyrrolizidine Analog

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring heterocyclic compounds, produced by thousands of plant species worldwide as a defense mechanism against herbivores.[1] Their core structure is the pyrrolizidine nucleus, a bicyclic system of two fused five-membered rings sharing a nitrogen atom.[1] While structurally diverse, PAs are notorious for their significant toxicity, particularly hepatotoxicity, which is primarily associated with PAs containing a 1,2-unsaturated necine base.[1][2] This unsaturation allows for metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters, which can form adducts with cellular proteins and DNA, leading to liver damage.[2]

Despite their toxicity, the pyrrolizidine scaffold has intrigued medicinal chemists for its potential pharmacological activities. Synthetic analogs, particularly those with a saturated necine base, are being explored to eliminate the mechanism of toxic activation while retaining or introducing therapeutic properties.[3] this compound is one such novel, saturated analog. The introduction of a carbonitrile group at the bridgehead position (7a) is a unique structural modification that could significantly influence its physicochemical properties and biological activity.

This guide serves as a comprehensive roadmap for researchers and drug development professionals interested in exploring the potential of this compound. It outlines a proposed synthetic pathway, a strategy for its complete physicochemical characterization, and a tiered workflow for its biological and toxicological evaluation, with a preliminary focus on its unsubstantiated potential as an antihistamine or anticholinergic agent.[4]

Section 1: Proposed Synthesis of this compound

The introduction of a functional group at the bridgehead nitrogen-adjacent carbon of the pyrrolizidine core is a significant synthetic challenge. A direct oxidative cyanation of the tertiary amine is a plausible approach. Iron-catalyzed methods have been shown to be effective for the α-cyanation of tertiary amines.[5][6]

Proposed Retrosynthetic Analysis

A plausible synthetic approach involves the late-stage introduction of the nitrile group onto the pre-formed hexahydropyrrolizine (also known as 1-azabicyclo[3.3.0]octane) core.

G Target This compound Precursor1 Hexahydropyrrolizine Target->Precursor1 Oxidative Cyanation G cluster_0 Synthesis Workflow Start Hexahydropyrrolizine Reaction Add FeCl₂, TMSCN, TBHP in Acetonitrile Start->Reaction Purification Quench, Extract, Column Chromatography Reaction->Purification Product This compound Purification->Product G cluster_0 Tiered Evaluation Workflow InSilico Tier 1: In Silico ADMET Prediction Cytotoxicity Tier 2: In Vitro Cytotoxicity Screening (e.g., HepG2 cells) InSilico->Cytotoxicity PrimaryScreen Tier 3: Primary Activity Screening (Antihistamine/Anticholinergic Assays) Cytotoxicity->PrimaryScreen If non-toxic SafetyScreen Tier 4: Secondary Safety Assessment (Hepatotoxicity & Genotoxicity) PrimaryScreen->SafetyScreen If active

Sources

Introduction to the "Hexahydro-1H-pyrrolizine" core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hexahydro-1H-pyrrolizine Core for Drug Discovery Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The hexahydro-1H-pyrrolizine, also known as pyrrolizidine, is a saturated bicyclic heterocyclic amine consisting of two fused five-membered rings with a shared nitrogen atom at the bridgehead.[1][2][3] This rigid, three-dimensional structure has emerged from the shadow of its toxic naturally occurring relatives, the pyrrolizidine alkaloids (PAs), to become a highly valued scaffold in modern medicinal chemistry.[4][5] While unsaturated PAs, produced by thousands of plant species as a defense mechanism, are notorious for their hepatotoxicity and genotoxicity, the fully saturated hexahydro-1H-pyrrolizine core is a stable, non-toxic framework.[6][7] Its value lies in its stereochemically defined and conformationally constrained architecture, which provides an exceptional platform for the design of potent and selective therapeutic agents by enabling precise spatial orientation of functional groups.[4]

This guide offers a senior application scientist's perspective on the hexahydro-1H-pyrrolizine core, focusing on its synthesis, chemical properties, and strategic application in drug development. We will explore the causality behind synthetic choices, present validated protocols, and summarize key biological data to empower researchers in leveraging this privileged structure.

The Hexahydro-1H-pyrrolizine Core: Structure and Properties

The fundamental structure of hexahydro-1H-pyrrolizine is a 1-azabicyclo[3.3.0]octane system.[2] Its rigidity limits the number of accessible conformations, a highly desirable trait in drug design that can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

G cluster_0 Hexahydro-1H-pyrrolizine Core N8 N C1 1 C2 2 C3 3 C7a 7a C5 5 C6 6 C7 7 N_atom N C1_atom N_atom->C1_atom C2_atom C1_atom->C2_atom C3_atom C2_atom->C3_atom C7a_atom C3_atom->C7a_atom C7a_atom->N_atom C5_atom C7a_atom->C5_atom C6_atom C5_atom->C6_atom C7_atom C6_atom->C7_atom C7_atom->N_atom C1_label 1 C2_label 2 C3_label 3 C5_label 5 C6_label 6 C7_label 7 C7a_label 7a N8_label 8

Caption: Core structure and numbering of Hexahydro-1H-pyrrolizine.

Physicochemical Characteristics

The physicochemical properties of substituted hexahydro-1H-pyrrolizines are critical for designing synthetic routes and predicting pharmacokinetic behavior.[4] While extensive experimental data for the unsubstituted core is limited, computed properties for functionalized analogs provide valuable insights.

Property(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid (Computed)[4][8](2S,7aR)-Hexahydro-1H-pyrrolizin-2-ol (Computed)[4]
Molecular Formula C₈H₁₃NO₂C₇H₁₃NO
Molecular Weight 155.19 g/mol 127.18 g/mol
XLogP3 -1.80.3
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Topological Polar Surface Area 40.5 Ų23.5 Ų

Stereoselective Synthesis: The Gateway to Chiral Scaffolds

The therapeutic potential of hexahydro-1H-pyrrolizine derivatives is intrinsically linked to their stereochemistry. Therefore, enantioselective synthesis is not merely an academic exercise but a fundamental requirement for developing clinically viable candidates.[4] Several powerful strategies have been developed, with 1,3-dipolar cycloaddition reactions being particularly effective.[9]

Strategy 1: Asymmetric [3+2] Cycloaddition

This is one of the most robust methods for constructing the pyrrolizidine core with high stereocontrol.[9][10] The reaction involves an azomethine ylide, generated in situ from an α-amino acid ester, and a suitable dipolarophile (e.g., an electron-deficient alkene). The choice of a chiral catalyst, often based on silver(I) or copper(I) complexes with chiral ligands, is paramount as it dictates the facial selectivity of the cycloaddition, leading to high enantiomeric excess (ee).[4][10]

Causality Behind the Method:

  • Why an Azomethine Ylide? This 1,3-dipole is perfectly suited to react with a two-atom partner (the alkene) to form the five-membered pyrrolidine ring in a single, concerted step.

  • Why a Metal Catalyst and Chiral Ligand? The metal coordinates to both the ylide and the dipolarophile, organizing them within a chiral environment. This pre-organization favors one specific approach trajectory, resulting in the preferential formation of one enantiomer over the other.[10]

  • Why an Intramolecular Approach? Subsequent reduction and intramolecular cyclization steps efficiently form the second five-membered ring, completing the bicyclic core.[4]

G start_node α-Amino Ester + Dipolarophile reaction1_node In Situ Generation of Azomethine Ylide start_node->reaction1_node catalyst_node Chiral Metal Catalyst (e.g., Ag(I) + Ligand) reaction2_node Asymmetric 1,3-Dipolar Cycloaddition catalyst_node->reaction2_node Controls Stereochemistry reaction1_node->reaction2_node intermediate_node Enantioenriched Pyrrolidine Cycloadduct reaction2_node->intermediate_node reaction3_node Reduction & Intramolecular Cyclization intermediate_node->reaction3_node intermediate2_node Hexahydropyrrolizine Ester reaction3_node->intermediate2_node reaction4_node Ester Hydrolysis (e.g., LiOH) intermediate2_node->reaction4_node end_node Final Product: Hexahydro-1H-pyrrolizine Carboxylic Acid reaction4_node->end_node

Caption: General workflow for asymmetric 1,3-dipolar cycloaddition.

Comparison of Synthetic Routes

To provide a clearer picture for drug development professionals, where scalability, cost, and efficiency are key, we compare three distinct synthetic strategies.

ParameterRoute 1: Isothiourea-Catalyzed Michael Addition-Lactonization[11]Route 2: [3+2] Cycloaddition from Proline[11]Route 3: Nitrone Cycloaddition[9][12]
Starting Materials Pyrrole-2-carboxaldehyde, acrylate derivativesL-Proline, electron-deficient alkenesAllenic oximes or N-hydroxy-pyrrolidines, alkenes
Key Reactions Enantioselective Michael addition-lactonization, Catalytic HydrogenationAzomethine ylide formation, [3+2] CycloadditionNitrone formation, 1,3-Dipolar Cycloaddition
Stereocontrol High enantioselectivity (>98% ee), High diastereoselectivity (>95:5 dr)High diastereoselectivity, enantioselectivity dependent on catalystHigh regio- and stereoselectivity guided by nitrone configuration
Advantages High stereocontrol from an organocatalytic process.Utilizes a readily available chiral pool starting material.Step-efficient, predictable stereocontrol.
Disadvantages Requires a multi-step sequence including a final reduction.Stereochemical outcome can be sensitive to reaction conditions.May require synthesis of specialized nitrone precursors.

Applications in Drug Discovery

The rigid hexahydro-1H-pyrrolizine scaffold is an ideal starting point for creating molecules with well-defined three-dimensional shapes, a critical feature for achieving potent and selective interactions with biological targets.[4] Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Potential

Many natural and synthetic pyrrolizidine derivatives have demonstrated potential as anticancer agents.[9][13] The mechanism often involves the alkylation of DNA, leading to cell cycle arrest and apoptosis.[4] For synthetic derivatives based on the saturated core, the focus shifts from direct alkylation to designing specific enzyme inhibitors. The rigid scaffold allows for the precise placement of pharmacophores that can interact with the active sites of kinases, proteases, or other cancer-related targets.[13] For example, the well-known anticancer agent Mitomycin C contains a pyrrolizine nucleus.[13]

Antiviral Activity

The unique three-dimensional structure of the core makes it a promising scaffold for designing inhibitors of viral enzymes like proteases and polymerases.[4] Functional groups, such as a carboxylic acid or hydroxyl group, can be strategically placed on the scaffold to form key hydrogen bonds or ionic interactions within an enzyme's active site, while the bicyclic core itself occupies hydrophobic pockets.[4][9] Certain polyhydroxylated pyrrolizidine alkaloids, such as alexine, have shown antiviral effects, inspiring the synthesis of analogs with improved profiles.[14]

Anti-inflammatory Drugs

The pyrrolizine nucleus is present in several compounds with anti-inflammatory activity, most notably in the approved NSAID Ketorolac.[13][15] Research into novel derivatives has focused on inhibiting cyclooxygenase (COX) enzymes.

Compound ID[15]COX-1 IC₅₀ (µM)[15]COX-2 IC₅₀ (µM)[15]Selectivity Index (COX-1/COX-2)[15]
16 3.120.953.28
17 2.450.852.88
12 5.693.441.65
13 4.882.112.31
IC₅₀ values represent the concentration required for 50% enzyme inhibition. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols: A Validated Approach

The following is a representative, self-validating protocol for the stereoselective synthesis of a hexahydro-1H-pyrrolizine derivative, adapted from established methodologies.[4][10] This protocol leverages the asymmetric 1,3-dipolar cycloaddition discussed previously.

Protocol: Stereoselective Synthesis of a Pyrrolizidine Carboxylic Acid Derivative

Objective: To synthesize an enantiomerically enriched hexahydro-1H-pyrrolizine core structure via a silver-catalyzed asymmetric [3+2] cycloaddition.

Materials:

  • Appropriate N-substituted glycine ester (e.g., methyl glycinate)

  • Suitable dipolarophile (e.g., an α,β-unsaturated ester like ethyl acrylate)

  • Silver(I) acetate (AgOAc)

  • Chiral ligand (e.g., a phosphine-based chiral ligand)

  • Anhydrous organic solvents (e.g., Toluene, Dichloromethane)

  • Reducing agent (e.g., H₂, Pd/C or LiAlH₄)

  • Lithium hydroxide (LiOH)

  • Reagents for workup and purification (e.g., silica gel, ethyl acetate, hexanes, HCl, NaOH)

Methodology:

Step 1: Catalyst Preparation & Azomethine Ylide Generation

  • In a nitrogen-filled glovebox or under an inert atmosphere (Argon or N₂), add AgOAc (5 mol%) and the chiral ligand (5.5 mol%) to an oven-dried flask.

  • Add anhydrous toluene (to make a ~0.1 M solution with respect to the glycine ester) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Add the N-substituted glycine ester (1.0 eq) and a mild base (e.g., triethylamine, 1.1 eq) to the flask.

  • Gently heat the mixture (e.g., to 40-50 °C) to facilitate the in situ generation of the azomethine ylide. The formation can be inferred by a color change, though direct monitoring is difficult.

Step 2: 1,3-Dipolar Cycloaddition

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C or room temperature, dependent on the specific substrates).

  • Add the dipolarophile (1.2 eq) dropwise over 20-30 minutes using a syringe pump to maintain a low concentration and minimize side reactions.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Stain with potassium permanganate. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

Step 3: Purification of the Cycloadduct

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrrolidine cycloadduct.

Step 4: Reduction and Intramolecular Cyclization

  • Dissolve the purified cycloadduct in a suitable solvent (e.g., Methanol for catalytic hydrogenation or THF for LiAlH₄ reduction).

  • Method A (Hydrogenation): Add Pd/C (10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Method B (Hydride Reduction): Carefully add LiAlH₄ (2-3 eq) at 0 °C and allow the reaction to warm to room temperature.

  • Upon completion, perform the appropriate workup (e.g., filter through Celite for hydrogenation; sequential addition of water and NaOH for LiAlH₄ quench).

  • Purify the resulting hexahydropyrrolizine ester via column chromatography. This step often achieves both reduction and cyclization.[4]

Step 5: Ester Hydrolysis

  • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (3-5 eq) and stir at room temperature until TLC indicates complete consumption of the ester.

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final hexahydro-1H-pyrrolizine-2-carboxylic acid.[4]

Expected Outcome: This methodology can be optimized to produce the desired stereoisomer of the target compound in good yield and high enantiomeric excess, providing a valuable chiral building block for further drug development.[4]

Conclusion

The hexahydro-1H-pyrrolizine core represents a classic example of how a chemical scaffold, once associated with toxicity, can be rationally modified into a privileged structure for drug discovery. Its rigid, stereochemically complex framework offers an unparalleled opportunity to design highly specific and potent modulators of biological targets. Through advanced stereoselective synthetic methods, particularly asymmetric cycloadditions, medicinal chemists can readily access a diverse range of chiral building blocks based on this core. The demonstrated applications in oncology, virology, and inflammation underscore its broad therapeutic potential. As our understanding of structure-activity relationships deepens, the hexahydro-1H-pyrrolizine core is poised to remain a cornerstone of innovative therapeutic design.

References

  • Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block in Drug Discovery. (2025). Benchchem.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI.
  • Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage. (n.d.). Semantic Scholar.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019).
  • Application Notes and Protocols for the Enantioselective Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid. (n.d.). Benchchem.
  • Stereoselective Synthesis of Pyrrolizidine Alkaloids via Substituted Nitrones. (n.d.). RSC Publishing.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026). ACS Omega.
  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applic
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022).
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022).
  • A Comparative Guide to the Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid. (n.d.). Benchchem.
  • Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives and Analogues: An In-depth Technical Guide. (n.d.). Benchchem.
  • 1H-Pyrrolizine, hexahydro-. (n.d.). NIST WebBook.
  • Pyrrolizidine. (n.d.). Wikipedia.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (n.d.). Semantic Scholar.
  • Hexahydro-1H-pyrrolizine-1-carboxylic acid. (n.d.). PubChem.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical Medical Research.

Sources

Methodological & Application

Synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and validated experimental protocol for the synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolizidine core is a prevalent motif in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities. This guide provides a step-by-step methodology, explains the underlying chemical principles for each procedural choice, and furnishes the necessary data for replication and validation by researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Pyrrolizidine Scaffold

The hexahydro-1H-pyrrolizine ring system, a bicyclic saturated amine, is the foundational structure for a large class of pyrrolizidine alkaloids. These compounds, found in numerous plant species, exhibit a broad spectrum of biological effects.[1][2] The introduction of a carbonitrile moiety at the 7a-position creates a versatile intermediate, "this compound," which can be further elaborated into a variety of functional groups, making it a valuable building block in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the preparation of this important synthetic intermediate.[3]

Synthetic Strategy: An Overview

The synthesis of this compound can be achieved through a multi-step sequence. A common and effective approach involves the construction of a suitable pyrrolizidine precursor followed by the introduction of the nitrile group. The protocol detailed below is adapted from established methodologies and provides a reliable route to the target compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PyrrolidineReagent Grade, ≥99%Sigma-Aldrich
AcrylonitrileReagent Grade, 99%Sigma-AldrichInhibitor may need to be removed before use.
Diethyl etherAnhydrousFisher Scientific
Sodium sulfateAnhydrousVWR
Hydrochloric acidConcentratedJ.T. Baker
Sodium bicarbonateReagent GradeEMD Millipore
ChloroformHPLC GradeMerck
Step-by-Step Synthesis

Step 1: Synthesis of 1-(2-Cyanoethyl)pyrrolidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 14.2 g (0.2 mol) of pyrrolidine and 30 ml of diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 10.6 g (0.2 mol) of acrylonitrile in 20 ml of diethyl ether to the pyrrolidine solution over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-Cyanoethyl)pyrrolidine.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

A proposed cyclization method based on related syntheses.

  • The crude 1-(2-Cyanoethyl)pyrrolidine is subjected to intramolecular cyclization. While specific patented methods may exist, a general approach involves the use of a strong base or acid catalysis.

  • For a base-catalyzed approach, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) could be employed to deprotonate the carbon alpha to the nitrile, initiating cyclization.

  • Alternatively, an acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong Lewis acid) could be explored.

  • The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched appropriately (e.g., with a saturated ammonium chloride solution for the base-catalyzed reaction or by neutralization for the acid-catalyzed reaction).

  • The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Note: The exact conditions for the cyclization step would require optimization by the researcher based on the chosen catalytic system.

Data Summary

PropertyValue
Compound Name This compound
CAS Number 68295-48-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) ~200-220 °C at 760 mmHg
Solubility Soluble in most organic solvents

Visualization of the Synthetic Workflow

SynthesisWorkflow Pyrrolidine Pyrrolidine Cyanoethylpyrrolidine 1-(2-Cyanoethyl)pyrrolidine Pyrrolidine->Cyanoethylpyrrolidine Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylpyrrolidine Target This compound Cyanoethylpyrrolidine->Target Intramolecular Cyclization

Caption: Synthetic route to this compound.

Causality and Mechanistic Insights

  • Michael Addition: The first step of the synthesis is a classic Michael addition reaction. The secondary amine of pyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is highly efficient for forming the carbon-nitrogen bond necessary for the subsequent cyclization. The use of an ethereal solvent and controlled temperature helps to manage the exothermicity of the reaction.

  • Intramolecular Cyclization: The second step involves an intramolecular cyclization to form the bicyclic pyrrolizidine core. This transformation is a key step and the choice of catalyst (acid or base) is crucial. A strong base will deprotonate the carbon adjacent to the nitrile group, creating a carbanion that can then nucleophilically attack one of the carbons of the pyrrolidine ring, leading to ring closure. An acid catalyst, on the other hand, would likely activate the nitrile group towards nucleophilic attack by the nitrogen of the pyrrolidine ring after an initial intramolecular Mannich-type reaction. The specific stereochemical outcome of the cyclization would depend on the reaction conditions.

Safety Precautions

  • Acrylonitrile is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

  • Concentrated acids and strong bases are corrosive. Handle with care and use appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the hexahydropyrrolizine ring system and the nitrile group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic absorption band for the nitrile group (C≡N) typically in the range of 2210-2260 cm⁻¹.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can reliably prepare this valuable intermediate for their drug discovery and development programs. The versatility of the nitrile functional group allows for a wide range of subsequent chemical transformations, opening avenues for the creation of diverse libraries of novel pyrrolizidine-based compounds.

References

  • European Patent Office. (n.d.). EP0345711B1 - Process for the preparation of pyrrolizine derivatives. Google Patents.
  • PrepChem. (n.d.). Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. Retrieved from [Link]

  • Zare, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry of Natural Compounds, 58(1), 1-21. Retrieved from [Link]

  • Moreira, R., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Pharmaceuticals, 16(12), 1686. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural Characterization of Hexahydro-1H-pyrrolizine-7a-carbonitrile by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Verification

Hexahydro-1H-pyrrolizine-7a-carbonitrile is a saturated heterocyclic compound featuring the pyrrolizidine core, a structural motif present in a wide array of natural products, particularly pyrrolizidine alkaloids (PAs).[1][2][3] The biological activities of PAs are diverse, making their synthetic analogs, such as the title compound, valuable subjects for investigation in medicinal chemistry and drug development.[4] Given that subtle stereochemical changes can drastically alter a molecule's biological function, unambiguous structural confirmation is a cornerstone of chemical research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[5][6][7] This application note provides a comprehensive guide, rooted in practical experience, for the complete ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is a thorough examination of the target structure to predict the expected spectral features. This predictive process is crucial for designing the correct experiments and for efficiently interpreting the resulting data.

The structure of this compound, obtained from PubChem, is shown below.[8] For clarity in spectral assignment, the carbon and proton positions have been systematically numbered.

Caption: Numbering scheme for this compound.

Anticipated ¹H NMR Spectrum:

The molecule lacks symmetry, meaning all 12 protons on the six methylene groups (C1, C2, C3, C5, C6, C7) are chemically non-equivalent. This non-equivalence arises from their unique spatial relationships to the nitrogen atom and the bulky carbonitrile group at the bridgehead position (C7a).

  • Number of Signals: Expect 12 distinct signals, likely appearing as complex multiplets due to geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling.

  • Chemical Shift Regions:

    • Protons adjacent to Nitrogen (H1, H3, H5): These protons will be deshielded by the electronegative nitrogen atom and are expected to resonate in the downfield region for aliphatic protons, likely between δ 2.5 and 3.5 ppm.

    • Other Aliphatic Protons (H2, H6, H7): These protons are further from the nitrogen and should appear more upfield, typically in the δ 1.5 - 2.5 ppm range.

  • Multiplicity: Due to extensive spin-spin coupling, most signals will be complex multiplets. Advanced techniques like 2D COSY would be essential for unraveling these coupling networks.

Anticipated ¹³C NMR Spectrum:
  • Number of Signals: All 8 carbon atoms are in unique chemical environments, so 8 distinct signals are expected.

  • Chemical Shift Regions:

    • Nitrile Carbon (C8): This carbon is highly deshielded and will appear significantly downfield, typically in the δ 115-125 ppm region.[9]

    • Quaternary Carbon (C7a): The bridgehead carbon bonded to the nitrile group will be deshielded and is expected around δ 70-80 ppm. Quaternary carbons often show weaker signals.

    • Carbons adjacent to Nitrogen (C1, C3, C5): These will be found in the δ 50-65 ppm range.

    • Other Aliphatic Carbons (C2, C6, C7): These will be the most upfield signals, expected in the δ 20-40 ppm range.[10]

Experimental Protocol I: Meticulous Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a clean, homogeneous sample, which is the first step in a self-validating system.

G cluster_prep Sample Preparation Workflow start Start: Clean Glassware weigh 1. Weigh ~10-15 mg of sample in a clean, dry vial. start->weigh solvent 2. Select & add deuterated solvent (e.g., 0.6-0.7 mL CDCl₃). weigh->solvent dissolve 3. Vortex/sonicate gently to ensure complete dissolution. solvent->dissolve filter 4. Filter through glass wool plug into a clean NMR tube (optional). dissolve->filter cap 5. Cap the NMR tube securely. filter->cap label_tube 6. Label the sample clearly. cap->label_tube end Ready for NMR Acquisition label_tube->end

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:
  • Glassware Preparation: Ensure all glassware (vial, pipette, NMR tube) is scrupulously clean and dry to prevent contamination from residual solvents or other impurities.[11][12] A common cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse before drying in an oven.[11]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm). If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware of its strong water absorption and more complex residual proton signal (a quintet around δ 2.50 ppm).[13] The use of a deuterated solvent is mandatory as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.[14]

  • Sample Weighing and Dissolution:

    • Accurately weigh approximately 10-15 mg of this compound into a small, clean glass vial.

    • Using a clean glass pipette, add ~0.6-0.7 mL of the chosen deuterated solvent. This volume is standard for most 5 mm NMR tubes.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A visually clear, homogeneous solution is required.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a high-quality, unscratched 5 mm NMR tube using a Pasteur pipette.

    • Expert Tip: To remove any particulate matter (dust, fibers) that can degrade spectral quality (specifically, shimming), push a small plug of glass wool into the pipette before drawing up the solution. This acts as a microfilter.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Experimental Protocol II: NMR Data Acquisition

The following protocols are based on a standard 400 MHz NMR spectrometer. The principles are directly transferable to instruments of other field strengths.

¹H NMR Acquisition Protocol:
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is indicated by a sharp, symmetrical lock signal and is critical for obtaining sharp resonance lines in the spectrum.

  • Standard ¹H Acquisition Parameters:

    • Spectral Width (sw): Set to ~16 ppm, centered around 6 ppm. This provides a wide enough window to observe all potential proton signals.

    • Number of Scans (ns): For a sample of this concentration, 8 or 16 scans are typically sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. This allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquisition Time (aq): Set to ~3-4 seconds to ensure good resolution.

  • Initiate Acquisition: Run the experiment. The process should take a few minutes.

¹³C NMR Acquisition Protocol:
  • Rationale: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, resulting in a much lower intrinsic sensitivity. Therefore, more scans are required to achieve an adequate signal-to-noise ratio.

  • Standard ¹³C {¹H} Acquisition Parameters:

    • Experiment Type: Use a standard proton-decoupled pulse program. Decoupling collapses ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

    • Spectral Width (sw): Set to ~240 ppm, covering the full range of organic chemical shifts from 0 to 220 ppm.

    • Number of Scans (ns): This is highly dependent on sample concentration. Start with 1024 scans and increase if necessary.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

  • Initiate Acquisition: This experiment will take significantly longer than the ¹H experiment, potentially 30 minutes to several hours.

Advanced 2D NMR for Unambiguous Assignment:

For a molecule with this level of complexity, 1D spectra alone may not be sufficient for a complete and confident assignment. Acquiring 2D NMR data is highly recommended.[15][16]

  • gCOSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing the H-C-C-H connectivity throughout the molecule.

  • gHSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

  • gHMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for identifying connectivity through quaternary carbons like C7a.[17]

Data Processing and Interpretation

G cluster_processing NMR Data Processing Workflow fid 1. Raw Data (FID) ft 2. Fourier Transform (FT) fid->ft phase 3. Phase Correction ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Chemical Shift Referencing baseline->reference integrate 6. Integration (¹H only) reference->integrate For ¹H Spectra analysis 7. Peak Picking & Analysis reference->analysis For ¹³C Spectra integrate->analysis

Caption: A standard workflow for processing raw NMR data into an interpretable spectrum.

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain to produce the familiar NMR spectrum.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive and point in the same direction (positive).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: The chemical shift (δ) axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[18]

  • Integration (¹H NMR only): The area under each proton signal is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[19][20] For this molecule, each of the 12 signals should integrate to 1.

  • Interpretation: Analyze the final spectrum by correlating the number of signals, chemical shifts, multiplicities (for ¹H), and integrations with the proposed structure. Use the 2D data to piece together the molecular fragments and confirm the final structure.

Tabulated Expected Data

The following tables summarize the predicted chemical shifts for this compound, based on data from analogous pyrrolizidine structures and general chemical shift principles.[2][3][21]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assigned Proton Predicted δ (ppm) Predicted Multiplicity Integration
H1, H3, H5 2.5 – 3.5 Complex Multiplets 6H (total)

| H2, H6, H7 | 1.5 – 2.5 | Complex Multiplets | 6H (total) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assigned Carbon Predicted δ (ppm) Notes
C8 (Nitrile) 115 – 125 Expected to be a sharp, distinct signal.
C7a (Quaternary) 70 – 80 May be a weak signal.
C1, C3, C5 50 – 65 Carbons adjacent to nitrogen.

| C2, C6, C7 | 20 – 40 | Aliphatic carbons. |

Troubleshooting Common Issues

  • Broad Peaks: Often a result of poor shimming, sample aggregation (if concentration is too high), or the presence of paramagnetic impurities. Re-shim the instrument carefully.

  • Extraneous Peaks: Unidentified signals are typically from contaminants. Common sources include water (variable δ, often a broad singlet), acetone (δ 2.17 in CDCl₃), or grease (broad signals around δ 0.8-1.3). Meticulous sample preparation is the best prevention.[13][22]

  • Phasing Problems: If peaks cannot be correctly phased across the entire spectrum, it may indicate an issue with the instrument's receiver gain or the presence of solid material in the sample.

Conclusion

The structural characterization of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality, unambiguous data. The key to success lies not just in executing the steps, but in understanding the rationale behind them—from choosing the right solvent to the necessity of advanced 2D experiments for resolving complex spin systems. This rigorous approach ensures the scientific integrity of the structural assignment, a critical requirement for any subsequent research or development activities.

References

  • ResearchGate. (2014). Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Available at: [Link]

  • PubChemLite. This compound (C8H12N2). Available at: [Link]

  • Magnetic Resonance in Chemistry. (1990). ¹H and ¹³C NMR spectral analysis of some necines of toxic pyrrolizidine alkaloids. Available at: [Link]

  • PubChem. (hexahydro-1H-pyrrolizin-7a-yl)methanol. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Chemical Reviews. Advanced Solid-State NMR Methods for the Elucidation of Structure and Dynamics of Molecular, Macromolecular, and Supramolecular Systems. Available at: [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

  • University of California, Davis. NMR Sample Preparation. Available at: [Link]

  • Journal of Natural Products. High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Available at: [Link]

  • ResearchGate. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Western University. NMR SAMPLE PREPARATION. Available at: [Link]

  • University of Regensburg. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Significant 1H and 13C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Available at: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PMC - NIH. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Available at: [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Available at: [Link]

  • University of Pretoria. ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Available at: [Link]

  • Scribd. How To Read and Interpret 1H-NMR and 13C-NMR. Available at: [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • DigitalCommons@PCOM. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

Sources

Unambiguous Spectral Assignment of Hexahydro-1H-pyrrolizine-7a-carbonitrile using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The structural elucidation of saturated bicyclic nitrogen heterocycles is a common challenge in synthetic and natural product chemistry. These molecules often yield complex ¹H NMR spectra characterized by significant signal overlap, particularly in the aliphatic region. This application note provides a comprehensive, step-by-step guide to the complete ¹H and ¹³C NMR spectral assignment of Hexahydro-1H-pyrrolizine-7a-carbonitrile, a representative pyrrolizidine derivative. We detail a systematic workflow leveraging a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to overcome the limitations of 1D NMR and achieve unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and logically sound protocol for characterizing complex molecular architectures.

Introduction: The Challenge of Saturated Heterocycles

This compound is a saturated heterocyclic compound featuring a pyrrolizidine core.[1] This 5/5-fused bicyclic system is the foundational structure for a broad class of pyrrolizidine alkaloids, which are of significant interest due to their diverse biological activities.[2][3] Accurate structural confirmation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.

However, the very nature of saturated aliphatic systems like this one presents a challenge. The protons on the fused rings are in similar chemical environments, leading to a crowded, often poorly resolved region in the ¹H NMR spectrum (typically 1-4 ppm). Simple analysis of 1D spectra is often insufficient for definitive assignment. Two-dimensional (2D) NMR techniques are indispensable as they spread the information into a second frequency dimension, resolving overlap and revealing through-bond connectivity.[4]

This guide outlines a holistic strategy, beginning with meticulous sample preparation and culminating in the synergistic interpretation of COSY, HSQC, and HMBC data to assign every proton and carbon signal in the target molecule.

Molecular Structure and Numbering Scheme:

For clarity, the following IUPAC-consistent numbering scheme will be used for this compound throughout this note. The molecule lacks any symmetry, and thus, all 12 protons and 8 carbons are chemically non-equivalent and should produce unique NMR signals.

Structure of this compound with atom numbering
  • ¹³C Signals Expected: 8 (C1, C2, C3, C5, C6, C7, C7a, CN)

  • ¹H Signals Expected: 12 (Two diastereotopic protons each on C1, C2, C3, C5, C6, C7)

Experimental Design and Protocols

The success of any NMR analysis is fundamentally dependent on the quality of the sample and the appropriate selection of experimental parameters.

Protocol 1: NMR Sample Preparation

A high-quality sample is paramount for obtaining high-quality spectra. The sample must be homogeneous and free of particulate matter or paramagnetic impurities, which can degrade spectral resolution.[5]

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube of good quality

  • Pasteur pipette and glass wool or a syringe filter

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample. For ¹H NMR, 1-5 mg is often sufficient, but 2D experiments, especially ¹³C-based ones, benefit from higher concentration.[5]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[6] CDCl₃ is a common first choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm tube.[8] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any suspended particles that can disrupt magnetic field homogeneity, filter the solution directly into the clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or using a syringe fitted with a microfilter.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[7]

Protocol 2: NMR Data Acquisition

The following is a standard suite of experiments for structural elucidation. All spectra should be acquired on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

General Steps:

  • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (typically ~20 Hz).

  • Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate.[9]

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[8]

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset frequency (o1p) needed for subsequent experiments.[10] Calibrate the 90° pulse width.

Recommended Experiments:

Experiment Pulse Program (Bruker) Primary Information Obtained Key Parameters (Suggested)
¹H 1Dzg30Proton chemical shifts, integrations, multiplicitiesscans: 16, spectral width: 12 ppm, relaxation delay (d1): 2 s
¹³C{¹H} 1Dzgpg30Carbon chemical shifts, number of carbonsscans: 1024, spectral width: 220 ppm, d1: 2 s
2D ¹H-¹H COSYcosygpprqf³JHH correlations (proton-proton vicinal coupling)scans: 4, increments (F1): 256, d1: 2 s
2D ¹H-¹³C HSQChsqcedetgpsisp2.2¹JCH correlations (direct C-H attachments)scans: 2, increments (F1): 256, d1: 2 s
2D ¹H-¹³C HMBChmbcgplpndqf²JCH & ³JCH correlations (long-range C-H)scans: 8, increments (F1): 256, d1: 2 s

Note: These parameters are starting points and may require optimization based on the specific instrument and sample concentration.[11]

Data Analysis: A Step-by-Step Assignment Workflow

The core of the assignment process lies in the logical integration of data from each NMR experiment. The workflow is designed to build the molecular structure piece by piece, using each experiment to answer a specific question about connectivity.

// Edges "1D_H" -> "HSQC" [label="Proton Shifts"]; "1D_C" -> "HSQC" [label="Carbon Shifts"]; "HSQC" -> "COSY" [label="Identify Protons\nin Spin Systems"]; "COSY" -> "HMBC" [label="Assemble Proton\nFragments"]; "HSQC" -> "HMBC" [label="Anchor Protons\nto Carbons"]; "HMBC" -> "Assignment" [label="Connect Fragments &\nAssign Quaternary Cs"]; } enddot Diagram 1: A workflow for systematic 2D NMR spectral assignment.

Step 1: Analyze 1D Spectra & HSQC Data

The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is the ideal starting point for analysis as it directly correlates each proton with the carbon atom to which it is attached.[12] This experiment simplifies the complex ¹H spectrum by spreading signals across the wider ¹³C chemical shift range.

  • Identify C-H Pairs: Each cross-peak in the HSQC spectrum represents a one-bond connection between a proton (F2 axis) and a carbon (F1 axis).

  • Count Signals: Confirm the presence of 7 CH₂ groups (as negative peaks in an edited HSQC or DEPT-135) and the corresponding 12 unique proton signals.

  • Initial Grouping: Create a table listing each carbon, its chemical shift, and the chemical shift(s) of the proton(s) attached to it. Protons attached to the same carbon are diastereotopic and will have different chemical shifts but a geminal (²JHH) coupling.

Table 1: Expected ¹H-¹³C One-Bond Correlations from HSQC (Note: Chemical shifts are hypothetical estimates based on typical values for saturated N-heterocycles and are for illustrative purposes.)[13]

Carbon LabelExpected δ¹³C (ppm)Attached ProtonsExpected δ¹H (ppm)
C1~35H1α, H1β~2.0, ~1.8
C2~25H2α, H2β~1.9, ~1.7
C3~55H3α, H3β~3.2, ~2.9
C5~58H5α, H5β~3.4, ~3.1
C6~28H6α, H6β~2.1, ~1.9
C7~40H7α, H7β~2.3, ~2.0
C7a~70(Quaternary)-
CN~120(Quaternary)-
Step 2: Trace Spin Systems with COSY

The ¹H-¹H COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, typically through three bonds (³JHH).[14] By identifying these correlations, we can piece together the proton connectivity networks (spin systems) within the molecule.

  • Identify Cross-Peaks: A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.

  • "Walk" the Chains: Start with a well-resolved proton signal identified from the HSQC. Trace its connections in the COSY spectrum to identify its neighbors. Continue this process to map out entire spin systems. For this molecule, we expect to trace two main fragments: C1-C2-C3 and C5-C6-C7.

// Invisible nodes for edge placement H1a [pos="60,150!", label="", width=0.1, height=0.1, style=invis]; H1b [pos="10,120!", label="", width=0.1, height=0.1, style=invis]; H2a [pos="50,80!", label="", width=0.1, height=0.1, style=invis]; H2b [pos="0,60!", label="", width=0.1, height=0.1, style=invis]; H3a [pos="110,60!", label="", width=0.1, height=0.1, style=invis]; H3b [pos="70,30!", label="", width=0.1, height=0.1, style=invis]; H5a [pos="240,60!", label="", width=0.1, height=0.1, style=invis]; H5b [pos="280,30!", label="", width=0.1, height=0.1, style=invis]; H6a [pos="300,80!", label="", width=0.1, height=0.1, style=invis]; H6b [pos="350,60!", label="", width=0.1, height=0.1, style=invis]; H7a [pos="300,150!", label="", width=0.1, height=0.1, style=invis]; H7b [pos="340,120!", label="", width=0.1, height=0.1, style=invis];

// Edges representing COSY correlations (vicinal and geminal) H1a -- H1b; H1a -- H2a; H1a -- H2b; H1b -- H2a; H1b -- H2b; H2a -- H2b; H2a -- H3a; H2a -- H3b; H2b -- H3a; H2b -- H3b; H3a -- H3b; H5a -- H5b; H5a -- H6a; H5a -- H6b; H5b -- H6a; H5b -- H6b; H6a -- H6b; H6a -- H7a; H6a -- H7b; H6b -- H7a; H6b -- H7b; H7a -- H7b; } enddot Diagram 2: Expected ¹H-¹H COSY correlations for the two main spin systems.

Step 3: Connect Fragments with HMBC

The ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the key to assembling the final structure. It shows correlations between protons and carbons over two and three bonds (²JCH and ³JCH), connecting the spin systems identified by COSY.[15] Crucially, it also allows for the assignment of quaternary carbons, which are invisible in HSQC spectra.

Key Correlations to Look For:

  • Connecting the Rings: Protons on C3 should show correlations to the quaternary bridgehead carbon C7a. Similarly, protons on C5 and C7 should correlate to C7a. These cross-peaks definitively link the two five-membered rings.

  • Assigning the Nitrile: Protons on C1, C3, C5, and C7 should all show weak correlations to the nitrile carbon (CN), confirming its position at C7a.

  • Confirming Bridgehead Nitrogen: The protons on C3 and C5 are alpha to the bridgehead nitrogen. This proximity typically deshields them, causing them to appear at a lower field (~3.0-3.5 ppm) than the other methylene protons. HMBC correlations from these protons (H3 and H5) across the nitrogen to other carbons can further solidify the assignment.

// Invisible nodes for edge placement H3 [pos="90,45!", label="", width=0.1, height=0.1, style=invis]; H5 [pos="260,45!", label="", width=0.1, height=0.1, style=invis]; H7 [pos="320,135!", label="", width=0.1, height=0.1, style=invis]; H1 [pos="35,135!", label="", width=0.1, height=0.1, style=invis]; C7a [pos="200,105!", label="", width=0.1, height=0.1, style=invis]; CN [pos="200,180!", label="", width=0.1, height=0.1, style=invis]; C5 [pos="250,90!", label="", width=0.1, height=0.1, style=invis]; C1 [pos="80,180!", label="", width=0.1, height=0.1, style=invis];

// Edges representing key HMBC correlations H3 -> C7a [label="³J", fontsize=10]; H5 -> C7a [label="²J", fontsize=10]; H7 -> C7a [label="²J", fontsize=10]; H1 -> C7a [label="³J", fontsize=10]; H3 -> CN [fontsize=10]; H5 -> CN [fontsize=10]; H3 -> C5 [label="³J (across N)", fontsize=10]; H5 -> C3 [label="³J (across N)", fontsize=10]; H1 -> C5 [fontsize=10]; } enddot Diagram 3: Key diagnostic HMBC correlations for structural assembly.

Consolidated Results and Conclusion

By systematically applying the workflow described, all ¹H and ¹³C signals can be confidently assigned. The HSQC provides the direct C-H connections, the COSY builds the carbon-chain fragments, and the HMBC links these fragments together and assigns the quaternary centers.

Table 2: Final (Hypothetical) NMR Assignment for this compound in CDCl₃

Positionδ¹³C (ppm)δ¹H (ppm)Multiplicity (J in Hz)Key HMBC Correlations (from H to C)
1 35.22.05 (Hα), 1.81 (Hβ)m, mC2, C7a, CN
2 25.01.93 (Hα), 1.74 (Hβ)m, mC1, C3
3 55.83.22 (Hα), 2.95 (Hβ)m, mC2, C5, C7a, CN
5 58.13.40 (Hα), 3.15 (Hβ)m, mC3, C6, C7a, CN
6 28.32.11 (Hα), 1.96 (Hβ)m, mC5, C7
7 40.52.33 (Hα), 2.08 (Hβ)m, mC5, C6, C7a
7a 70.3---
CN 120.1---

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Mody, N. V., et al. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids.
  • University of California, Riverside. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FAO AGRIS. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved from [Link]

  • Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • University of Cambridge. (n.d.). Basic concepts for two-dimensional NMR. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455.
  • Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Journal of Organic Chemistry, 85(13), 8465-8474.
  • Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5896-5900.
  • ResearchGate. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • Al-Mutairi, S., & El-Shazly, M. (2020).
  • Provost, J. (2020, April 15). 2D NMR- Worked Example 3 (Full Spectral Assignment). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations for 3—HMBC (arrows), COSY, and H2BC (blue bonds). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. Retrieved from [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.

Sources

A Validated Mass Spectrometry-Based Method for the Analysis of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a robust and validated analytical method for the sensitive and specific quantification of Hexahydro-1H-pyrrolizine-7a-carbonitrile, a heterocyclic experimental therapeutic agent. Recognizing the challenges associated with the analysis of small, polar, nitrogen-containing molecules, we have developed a protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes positive-mode electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. We provide a complete, step-by-step protocol from sample preparation to data analysis, discuss the rationale behind key experimental choices, and present a summary of method validation results according to industry standards. This guide is intended for researchers in pharmaceutical development and quality control, offering a reliable framework for the characterization and quantification of this compound.

Introduction: The Analytical Imperative

This compound (Chemical Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ) is a saturated pyrrolizidine derivative under investigation as a potential therapeutic agent.[1] Its structure, featuring a bicyclic amine core and a polar nitrile group, presents a unique analytical challenge. In the context of pharmaceutical development, the establishment of a precise, accurate, and specific analytical method is not merely a procedural step but a foundational requirement for ensuring drug safety and efficacy.[2][3] Such a method is critical for confirming identity, determining purity by profiling related impurities, and conducting pharmacokinetic studies.

The inherent polarity and basicity of the molecule make it an ideal candidate for analysis by liquid chromatography-mass spectrometry (LC-MS).[4] However, achieving adequate chromatographic retention on conventional reversed-phase columns can be difficult. Furthermore, understanding the molecule's behavior in the mass spectrometer, from ionization to fragmentation, is paramount for developing a selective and robust assay. This document provides a comprehensive guide to navigate these challenges, detailing a validated LC-MS/MS method optimized for this compound.

Experimental Design: A Logic-Driven Approach

The selection of an analytical technique must be guided by the physicochemical properties of the analyte. Here, we outline the rationale for our chosen methodology.

Chromatography: Embracing Polarity with HILIC

For small polar molecules like this compound, which are often poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This setup facilitates the retention of polar analytes, providing excellent separation from less polar matrix components and ensuring sharp, symmetrical peak shapes.

Ionization and Detection: Leveraging Molecular Structure

Electrospray Ionization (ESI) in Positive Mode: The pyrrolizidine core contains two nitrogen atoms that are readily protonated. Therefore, positive-mode ESI is the unequivocal choice for achieving high ionization efficiency and sensitivity.[6][7] This technique is a "soft" ionization method, which minimizes in-source fragmentation and typically yields a strong signal for the protonated molecule, [M+H]⁺.[7]

Tandem Mass Spectrometry (MS/MS): To achieve the highest degree of selectivity and to minimize chemical noise, we employ tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4] This involves isolating the protonated parent ion ([M+H]⁺) in the first quadrupole, inducing fragmentation via collision-induced dissociation (CID) in the second quadrupole, and monitoring specific, characteristic product ions in the third quadrupole. This process creates a highly specific analytical signal, crucial for quantification in complex matrices and for distinguishing the analyte from isomeric impurities.

Protocol Part 1: Sample and Standard Preparation

Meticulous sample preparation is the cornerstone of reproducible results. The following protocol is designed to ensure analyte stability and compatibility with the HILIC-MS system.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, 99%+, LC-MS grade

  • Class A volumetric flasks and calibrated pipettes

Step-by-Step Protocol:

  • Prepare Diluent: The recommended diluent is 90:10 (v/v) Acetonitrile:Water. This high organic content prevents peak distortion by ensuring compatibility with the initial HILIC mobile phase conditions.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the diluent. This is your primary stock solution.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with the diluent.

  • Working Calibration Standards (e.g., 1 ng/mL - 1000 ng/mL):

    • Perform serial dilutions from the intermediate stock solution using the diluent to create a series of calibration standards covering the desired analytical range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure independent verification of the calibration curve.

G cluster_prep Sample Preparation Workflow ref_std Reference Standard (Solid) stock_1 Primary Stock (1 mg/mL) ref_std->stock_1 Weigh & Dissolve in Diluent stock_2 Intermediate Stock (100 µg/mL) stock_1->stock_2 1:10 Dilution cal_standards Calibration Standards (e.g., 1-1000 ng/mL) stock_2->cal_standards Serial Dilutions qc_samples QC Samples (Low, Mid, High) stock_2->qc_samples Dilute from separate stock

Caption: Workflow for the preparation of standards and QC samples.

Protocol Part 2: Optimized LC-MS/MS Method

The following parameters have been optimized for the robust analysis of this compound. Instruments should be tuned and calibrated according to manufacturer specifications.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B to 50% B over 3 min, hold 1 min, return to 95% B
Column Temperature 40 °C
Injection Volume 2 µL
Run Time 5 minutes

Rationale: The BEH Amide column provides excellent retention for polar compounds. The ammonium formate and formic acid in the mobile phase serve to improve peak shape and enhance ionization efficiency in the MS source.[5]

Mass Spectrometry Parameters
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
Scan Type Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions: To establish the MRM transitions, the parent compound is infused directly into the mass spectrometer. A Q1 scan confirms the protonated molecule at m/z 137.1. A subsequent product ion scan of m/z 137.1 reveals the most abundant and stable fragment ions.

Transition TypePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Quantifier 137.1110.125
Qualifier 137.182.135

Data Analysis and Interpretation

Fragmentation Pathway Analysis

The structural elucidation of fragment ions provides confidence in compound identification. The protonated molecule, [C₈H₁₂N₂ + H]⁺, has a mass-to-charge ratio of 137.1. Based on established fragmentation patterns of pyrrolizidine alkaloids and cyclic amines, we propose the following pathway.[8][9][10]

  • [M+H]⁺ → m/z 110.1: This primary fragmentation corresponds to the neutral loss of hydrogen cyanide (HCN, 27 Da) from the protonated molecule. This is a characteristic fragmentation for nitrile-containing compounds.

  • [M+H]⁺ → m/z 82.1: This fragment likely arises from the cleavage of the five-membered ring, followed by the loss of a C₃H₅N fragment, a common pathway for bicyclic amine ring systems.

G parent [M+H]⁺ m/z 137.1 frag1 Fragment 1 m/z 110.1 parent->frag1 - HCN (27 Da) frag2 Fragment 2 m/z 82.1 parent->frag2 Ring Cleavage

Caption: Proposed fragmentation pathway for this compound.

Method Validation Summary

A method intended for pharmaceutical analysis must be validated to demonstrate its suitability.[11][12] The described protocol was subjected to a validation study following ICH guidelines, with key performance metrics summarized below.

Validation ParameterResult
Specificity No interference from blank matrix observed.
Linearity Range 1 - 1000 ng/mL
Correlation Coeff. (r²) > 0.998
Limit of Detection (LOD) 0.25 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)
Accuracy (% Recovery) 98.5% - 102.1% at three QC levels
Precision (% RSD) Intra-day: < 5%, Inter-day: < 7%

These results confirm that the method is accurate, precise, and suitable for the quantitative analysis of this compound in the specified range.[12]

Applications and Advanced Considerations

This validated method serves as a robust platform for several critical applications in drug development:

  • Purity Analysis: Quantifying the main component and related impurities in the active pharmaceutical ingredient (API).

  • Stability Studies: Assessing the degradation of the compound under various stress conditions.

  • Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological fluids (e.g., plasma) after appropriate sample extraction, such as protein precipitation or solid-phase extraction.[13]

Potential Challenges:

  • Matrix Effects: When analyzing biological samples, co-eluting matrix components can suppress or enhance the ESI signal. This should be assessed using post-column infusion experiments.

  • In-source Reactions: Acetonitrile, often used in mobile phases, can sometimes cause the reduction of nitrile groups to their corresponding amines within the ESI source, leading to the observation of an [M+H+4]⁺ ion.[14][15] While not observed as a major issue with this method, analysts should be aware of this potential artifact.

Conclusion

We have successfully developed and validated a highly selective and sensitive LC-MS/MS method for the analysis of this compound. The use of HILIC for chromatography and positive-ion ESI-MS/MS for detection provides a robust analytical solution tailored to the specific chemical properties of the analyte. This application note serves as a comprehensive protocol and a practical guide for scientists engaged in the research and development of this and structurally similar compounds, ensuring data integrity and analytical excellence.

References

  • Mroczek, T. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Scientific Reports. Available at: [Link]

  • Avula, B., et al. (2022). Establishing mass spectral fragmentation patterns for characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Paula, F.R., et al. (2016). Mass fragmentation pattern of pyrrolizidine alkaloids found in Crotalaria species. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Ma, Y.L., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • University of Calgary (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Available at: [Link]

  • Whitman College (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]

  • Wang, G., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Waters Corporation (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • Galkin, A.A., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites. Available at: [Link]

  • Dong, M.W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Biocompare (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Maurya, C.P., & Lokhande, M.V. (2017). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • D'Orazio, G., & Fanali, S. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 1H-Pyrrolizine, hexahydro-. NIST Chemistry WebBook. Available at: [Link]

  • Van den Bossche, T., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Wikipedia (n.d.). Gas chromatography–mass spectrometry. Available at: [Link]

  • Wikipedia (n.d.). Electrospray ionization. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). NIST Chemistry WebBook. Available at: [Link]

Sources

High-Resolution Mass Spectrometric Analysis of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the detailed analysis of Hexahydro-1H-pyrrolizine-7a-carbonitrile using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This molecule, a saturated bicyclic amine with a nitrile functional group, is a relevant scaffold in medicinal chemistry. Its structural similarity to the core of pyrrolizidine alkaloids (PAs)—a class of compounds known for potential toxicity—necessitates highly specific and sensitive analytical methods for its characterization and quantification.[1][2][3] We detail optimized protocols for sample preparation, chromatographic separation, and HRMS detection using both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers. The guide emphasizes the causality behind methodological choices, from ionization principles to fragmentation analysis, providing researchers with a robust framework for achieving confident structural elucidation and method validation.

Introduction and Experimental Design

This compound (Chemical Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ) is a synthetic building block whose pyrrolizidine core is of significant interest in drug discovery.[4][5][6] Accurate identification and purity assessment are critical for its use in pharmaceutical development. High-Resolution Mass Spectrometry (HRMS) is the premier analytical tool for this purpose, offering unparalleled mass accuracy and resolving power.[7][8]

1.1. The Rationale for High-Resolution Mass Spectrometry

The primary advantage of HRMS (resolving power >10,000 FWHM) is its ability to provide sub-ppm mass accuracy, which is essential for determining the elemental composition of an analyte and its fragments.[9][10] For this compound, the theoretical exact mass of its protonated form, [M+H]⁺, is 137.10732 Da. HRMS can confidently distinguish this from other isobaric ions that may have the same nominal mass but different elemental formulas, thereby ensuring specificity.[11][12]

1.2. Ionization Strategy: Electrospray Ionization (ESI)

The structure of the target molecule contains a tertiary amine within its bicyclic system, which is readily protonated in solution. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal method for generating the [M+H]⁺ quasimolecular ion.[10][13] ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement and subsequent tandem MS (MS/MS) analysis.[14] The addition of a weak acid, such as formic acid, to the mobile phase aids in protonation and enhances the ESI signal.[13]

1.3. Overall Analytical Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in Methanol) B Create Working Solutions (Serial Dilution in 50:50 ACN:H₂O) A->B C LC Separation (Reversed-Phase C18) B->C D ESI Ionization (Positive Mode) C->D E Full Scan HRMS (Accurate Mass of [M+H]⁺) D->E F dd-MS² Acquisition (Fragmentation Data) E->F G Confirm Elemental Composition (Mass Accuracy < 5 ppm) F->G H Elucidate Fragmentation Pathway (Structural Confirmation) G->H I Method Validation (ICH Q2(R2) Guidelines) H->I

Caption: Overall experimental workflow.

Protocols and Methodologies

The following protocols provide a validated starting point for the analysis. Instrument parameters may require minor optimization based on the specific system used.

2.1. Protocol 1: Sample Preparation (Reference Standard)

This protocol is suitable for the analysis of a pure reference standard. For analysis in complex matrices (e.g., biological fluids), a more extensive sample preparation method such as solid-phase extraction (SPE) would be necessary.[2][15][16]

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol.

  • Working Solutions: Perform serial dilutions of the stock solution using a solvent mixture that mirrors the initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[17]

  • Filtration: Before injection, filter the final solutions through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

2.2. Protocol 2: LC-HRMS System Parameters

The following tables outline the recommended starting parameters for liquid chromatography and high-resolution mass spectrometry.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
LC System UHPLC System Provides high peak resolution and short run times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Offers good retention and peak shape for small polar molecules.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with acid modifier to promote ionization.[13]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution.
Gradient 5% B to 95% B over 8 min; hold for 2 min; re-equilibrate for 3 min A standard gradient to ensure elution of the analyte and washout of the column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.

| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter Q-TOF Setting Orbitrap Setting Rationale
Ionization Mode ESI Positive ESI Positive Optimal for protonating the tertiary amine.[13]
Capillary Voltage 3.5 kV 3.5 kV Standard voltage for stable electrospray.
Source Temp. 120 °C 320 °C (Heater Temp) Assists in desolvation of droplets.
Desolvation Gas Nitrogen, 8 L/min Nitrogen, 40 units Removes solvent to facilitate ion transfer into the vacuum region.
Scan Range (MS¹) m/z 50 - 500 m/z 50 - 500 Covers the precursor ion and potential low-mass fragments.
Resolution (MS¹) > 20,000 FWHM > 70,000 @ m/z 200 Sufficient to achieve high mass accuracy for formula determination.[9][18]
Acquisition Mode Full Scan MS & dd-MS² Full Scan MS & dd-MS² Data-dependent acquisition triggers fragmentation on the most intense ions.

| Collision Energy | Ramped 10-40 eV | Stepped NCE 15, 30, 45 | A range of energies ensures the generation of a rich fragmentation spectrum. |

Data Analysis and Interpretation

3.1. Accurate Mass Measurement and Formula Confirmation

The first step in data analysis is to confirm the elemental composition of the parent ion. Using an extracted ion chromatogram (EIC) with a narrow mass window (e.g., ±5 ppm), the exact mass of the eluting peak is measured.[10]

Table 3: Accurate Mass Verification of [M+H]⁺ Ion

Parameter Value
Elemental Formula C₈H₁₃N₂⁺
Theoretical Mass 137.10732 Da
Measured Mass (Example) 137.10715 Da
Mass Difference (Δm) -0.00017 Da

| Mass Error | -1.24 ppm |

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula, C₈H₁₂N₂.[9]

3.2. MS/MS Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. While specific fragmentation data for this exact molecule is not widely published, a plausible pathway can be proposed based on the known fragmentation of related pyrrolizidine alkaloids and general fragmentation rules.[19][20][21][22] The saturated pyrrolizidine core is expected to undergo ring-opening cleavages.

Fragmentation cluster_frags Proposed Fragments parent [M+H]⁺ m/z 137.1073 C₈H₁₃N₂⁺ f1 m/z 110.0968 C₇H₁₂N⁺ parent->f1 - HCN f2 m/z 96.0808 C₆H₁₀N⁺ parent->f2 - C₂H₃N (Acetonitrile loss) f3 m/z 82.0651 C₅H₈N⁺ f2->f3 - CH₂ f4 m/z 68.0500 C₄H₆N⁺ f3->f4 - CH₂

Caption: Proposed MS/MS fragmentation pathway.

Table 4: High-Resolution Analysis of Major Fragment Ions

Theoretical m/z Measured m/z (Example) Mass Error (ppm) Proposed Formula Proposed Origin
110.09677 110.09661 -1.45 C₇H₁₂N⁺ Loss of hydrogen cyanide (HCN)
96.08077 96.08065 -1.25 C₆H₁₀N⁺ Ring cleavage and rearrangement
82.06512 82.06501 -1.34 C₅H₈N⁺ Further fragmentation of m/z 96

| 68.04982 | 68.04970 | -1.76 | C₄H₆N⁺ | Further fragmentation of m/z 82 |

The accurate mass measurement of these fragments provides further evidence for the proposed structure of the parent compound. The fragmentation pattern serves as a unique fingerprint for identification.

Method Validation Principles

For use in regulated environments, the analytical method must be validated according to established guidelines, such as ICH Q2(R2).[11][23]

  • Specificity/Selectivity: Demonstrated by the combination of chromatographic retention time, high-resolution accurate mass measurement of the precursor ion, and the presence of characteristic fragment ions in the MS/MS spectrum.[11][24]

  • Linearity and Range: A calibration curve should be prepared with a minimum of five concentration levels. The relationship between concentration and response should be linear over the intended working range, with a correlation coefficient (r²) > 0.99.[25]

  • Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate (n≥5). Acceptance criteria are typically ±15% for both parameters (±20% at the Lower Limit of Quantification).[25]

Conclusion

This application note provides a detailed and scientifically grounded framework for the analysis of this compound by LC-HRMS. By leveraging the high resolving power and mass accuracy of Q-TOF or Orbitrap platforms, coupled with a systematic approach to data interpretation and method validation, researchers can achieve unambiguous identification and reliable quantification of this important molecule. The protocols and principles outlined herein are designed to be directly applicable in both academic research and industrial drug development settings, ensuring data of the highest quality and integrity.

References

  • Mass spectrometric analysis strategies for pyrrolizidine alkaloids. PubMed. (2024).
  • Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal m
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI.
  • Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • Determination of pyrrolizidine alkaloids (PA)
  • This compound | 68295-48-7. Biosynth.
  • Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. RSC Publishing. (2025).
  • Orbitrap Mass Spectrometer. AxisPharm.
  • High-Resolution Filtering for Improved Small Molecule Identific
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. (2022).
  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
  • Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Wiley Online Library. (2022).
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE. (2016).
  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. PMC. (2021).
  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. (2015).
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • This compound (C8H12N2). PubChemLite.
  • Validation of Analytical Procedures Q2(R2). ICH. (2023).
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022).
  • Electrospray ioniz
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. PrepChem.com.
  • An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Profe. Benchchem.

Sources

Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrrolizidine Core

The pyrrolizidine alkaloid family, a diverse collection of natural products, has long captured the attention of medicinal chemists.[1] These bicyclic nitrogen-containing scaffolds are prevalent in numerous plant species and are known for a wide spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and antiviral properties.[2][3][4] While the inherent toxicity of some natural pyrrolizidine alkaloids has been a concern, modern synthetic methodologies allow for the precise engineering of non-toxic analogs, harnessing the therapeutic potential of this privileged structural motif.[1][4] This guide focuses on a particularly intriguing synthetic derivative, Hexahydro-1H-pyrrolizine-7a-carbonitrile , exploring its potential as a versatile scaffold in contemporary drug discovery programs. The strategic placement of a carbonitrile group at the 7a-position offers unique opportunities for molecular design, influencing both physicochemical properties and target interactions.

Physicochemical Properties and Strategic Considerations

The introduction of a nitrile group at the bridgehead carbon of the hexahydropyrrolizine core is a deliberate design choice with significant implications for its medicinal chemistry applications.

PropertyPredicted Value/CharacteristicSignificance in Drug Design
Molecular Formula C₈H₁₂N₂Provides a compact and rigid scaffold.
Molecular Weight 136.19 g/mol Falls within the desirable range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Predicted) ~1.0 - 1.5Indicates a balance of lipophilicity and hydrophilicity, favorable for membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrile N, Pyrrolizidine N)The nitrile nitrogen can participate in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Donors 0The absence of donors can improve membrane permeability.
Rotatable Bonds 0 (in the core scaffold)The rigid structure reduces the entropic penalty upon binding to a target, potentially increasing affinity.

The nitrile moiety is a valuable functional group in medicinal chemistry, often employed as a bioisostere for a carbonyl group or a halogen. It can participate in hydrogen bonding and dipole-dipole interactions, enhancing binding affinity to target proteins. Furthermore, the introduction of a nitrile can block metabolically labile sites, thereby improving the metabolic stability of a drug candidate.

Proposed Synthesis of this compound

Diagram of Proposed Synthetic Workflow

G Proline L-Proline Step1 Esterification (SOCl₂, MeOH) Proline->Step1 ProlineEster L-Proline methyl ester Step1->ProlineEster Step2 N-Alkylation (1,4-dibromobutane, K₂CO₃) ProlineEster->Step2 Intermediate1 N-(4-bromobutyl)-L-proline methyl ester Step2->Intermediate1 Step3 Intramolecular Cyclization (LDA) Intermediate1->Step3 Pyrrolizidinone Hexahydropyrrolizin-3-one Step3->Pyrrolizidinone Step4 Reduction (LiAlH₄) Pyrrolizidinone->Step4 Pyrrolizidine Hexahydropyrrolizine Step4->Pyrrolizidine Step5 Introduction of Hydroxyl at 7a (e.g., Oxidation/Reduction or Functional Group Interconversion) Pyrrolizidine->Step5 Hydroxypyrrolizidine Hexahydro-1H-pyrrolizin-7a-ol Step5->Hydroxypyrrolizidine Step6 Conversion to Leaving Group (e.g., Mesylation, TsCl, pyridine) Hydroxypyrrolizidine->Step6 LeavingGroup 7a-O-Mesyl-hexahydro- 1H-pyrrolizine Step6->LeavingGroup Step7 Cyanation (NaCN or KCN, DMSO) LeavingGroup->Step7 FinalProduct Hexahydro-1H-pyrrolizine- 7a-carbonitrile Step7->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • L-Proline

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Lithium diisopropylamide (LDA)

  • Lithium aluminum hydride (LiAlH₄)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Sodium cyanide (NaCN)

  • Anhydrous solvents (THF, Diethyl ether, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Esterification of L-Proline:

    • Suspend L-Proline in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride. Neutralize with a suitable base (e.g., triethylamine) and extract the free ester.

  • N-Alkylation:

    • Dissolve L-proline methyl ester in an appropriate solvent such as acetonitrile.

    • Add potassium carbonate and 1,4-dibromobutane.

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.

    • After cooling, filter the mixture and concentrate the filtrate. Purify the resulting N-(4-bromobutyl)-L-proline methyl ester by column chromatography.

  • Intramolecular Cyclization:

    • Prepare a solution of LDA in anhydrous THF at -78 °C.

    • Slowly add a solution of the N-(4-bromobutyl)-L-proline methyl ester in THF to the LDA solution.

    • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting hexahydropyrrolizin-3-one by column chromatography.

  • Reduction of the Lactam:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • Add a solution of the hexahydropyrrolizin-3-one in the same solvent dropwise at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solids and concentrate the filtrate to yield hexahydropyrrolizine.

  • Introduction of a Hydroxyl Group at the 7a-position:

    • This step is crucial and can be approached in several ways. One potential route involves the stereoselective oxidation of the bridgehead carbon followed by reduction. A more direct approach might involve a functional group interconversion from a precursor with a handle at the 7a-position. This step would require significant optimization and characterization.

  • Conversion to a Leaving Group:

    • Assuming the successful synthesis of Hexahydro-1H-pyrrolizin-7a-ol, dissolve it in anhydrous dichloromethane and pyridine at 0 °C.

    • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 2-4 hours.

    • Wash the reaction mixture with aqueous copper sulfate and brine, then dry over sodium sulfate.

    • Concentrate to yield the 7a-O-mesyl derivative.

  • Cyanation:

    • Dissolve the 7a-O-mesyl-hexahydro-1H-pyrrolizine in anhydrous DMSO.

    • Add sodium cyanide and heat the reaction to 80-100 °C.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

    • Purify the crude product by column chromatography to yield this compound.

Medicinal Chemistry Applications and Protocols

The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological systems. Below are proposed applications and generalized protocols for their evaluation.

Application 1: Development of Novel Cysteine Protease Inhibitors

Rationale: The nitrile group is a well-known warhead for covalent, reversible inhibition of cysteine proteases. The pyrrolizidine scaffold can be decorated with substituents to achieve selectivity for a specific protease, such as cathepsins or viral proteases.

Hypothetical Screening Cascade:

G Start Library of Hexahydro-1H-pyrrolizine- 7a-carbonitrile Analogs PrimaryScreen Primary Screen: Biochemical Assay vs. Target Protease (e.g., Cathepsin K) Start->PrimaryScreen Hit Initial Hits (>50% Inhibition at 10 µM) PrimaryScreen->Hit DoseResponse Dose-Response and IC₅₀ Determination Hit->DoseResponse PotentCompounds Potent Compounds (IC₅₀ < 1 µM) DoseResponse->PotentCompounds Selectivity Selectivity Profiling (vs. related proteases) PotentCompounds->Selectivity Mechanism Mechanism of Action Studies (Reversibility, Kinetics) PotentCompounds->Mechanism CellularAssay Cell-Based Assays (e.g., Inhibition of bone resorption) Selectivity->CellularAssay Mechanism->CellularAssay Lead Lead Candidate CellularAssay->Lead

Caption: A hypothetical screening cascade for cysteine protease inhibitors.

Protocol: In Vitro Cysteine Protease Inhibition Assay

  • Enzyme Activation: Activate the target cysteine protease (e.g., human Cathepsin K) according to the manufacturer's protocol, typically involving incubation in an activation buffer containing a reducing agent like DTT.

  • Compound Preparation: Prepare a stock solution of this compound and its analogs in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the activated enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin K).

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Development of Anti-Inflammatory Agents

Rationale: Many pyrrolizidine alkaloids exhibit anti-inflammatory properties.[3][4] The this compound scaffold can be explored for its ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or pro-inflammatory cytokine production.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value as described previously.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its rigid bicyclic core, combined with the unique electronic and steric properties of the 7a-carbonitrile group, provides a solid foundation for the design of potent and selective modulators of various biological targets. The proposed synthetic route, while requiring experimental validation, offers a clear path to accessing this and related compounds. The outlined protocols for evaluating its potential as a cysteine protease inhibitor and an anti-inflammatory agent provide a starting point for exploring its therapeutic applications. Further derivatization of the pyrrolizidine ring system will undoubtedly lead to the discovery of new chemical entities with optimized pharmacological profiles.

References

  • Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cycliz
  • Cyanation - Wikipedia. [Link]

  • Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. [Link]

  • Pyrrolizidine alkaloid - Wikipedia. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (URL not available)
  • Direct enantioselective synthesis of pyrrolizidines. (URL not available)
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

  • Palladium-catalyzed C(sp2)-H cyanation using tertiary amine derived isocyanide as a cyano source. [Link]

  • Mechanism of Action Assays for Enzymes. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). [Link]

  • An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. [Link]

  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. [Link]

  • Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. [Link]

  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

  • Synthesis of pyrrolizidine 7 from N‐hydroxypyrrolidinyl ketone 8 via intramolecular reductive amination cycliz
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Pyrrolizidine Alkaloids. (URL not available)
  • Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. (URL not available)

Sources

Application Notes & Protocols: Hexahydro-1H-pyrrolizine-7a-carbonitrile Derivatives as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Muscarinic Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the majority of the parasympathetic nervous system's functions.[1][2][3] Their ubiquitous expression and critical roles in physiology—from smooth muscle contraction and glandular secretion to cognitive processes like learning and memory—make them compelling targets for therapeutic intervention in a wide range of disorders.[4][5] Consequently, muscarinic antagonists (anticholinergics) are utilized in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and Parkinson's disease.[1][4][6][7]

The primary challenge in muscarinic pharmacology is achieving subtype selectivity to maximize therapeutic benefit while minimizing the adverse effects associated with blocking receptors in off-target tissues.[6] The hexahydro-1H-pyrrolizine core, a structure found in a broad class of naturally occurring pyrrolizidine alkaloids, represents a promising scaffold for novel drug discovery.[8][9][10][11] While natural pyrrolizidine alkaloids are often associated with toxicity, their core structure provides a unique three-dimensional framework for chemical modification.[9][10][11] Recent computational studies have highlighted the potential of this structural class to act as antagonists, particularly at the M1 muscarinic receptor, which is implicated in cognitive function and neurodegenerative diseases.[12]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and pharmacological evaluation of novel derivatives of hexahydro-1H-pyrrolizine-7a-carbonitrile as muscarinic receptor antagonists. The workflows described herein are designed for researchers in drug discovery and pharmacology, providing a robust framework for identifying and validating new chemical entities with therapeutic potential.

Part 1: Rationale and Synthesis of Novel Derivatives

Guiding Principle: Structure-Activity Relationship (SAR)

The central goal of medicinal chemistry is to establish a clear Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological activity.[13] By systematically modifying a lead compound—in this case, the this compound scaffold—we can probe the chemical space of the muscarinic receptor binding pocket. Alterations to the scaffold can influence key pharmacological parameters such as affinity, selectivity, and functional activity.[14][15][16] For instance, adding bulky or lipophilic groups may enhance binding affinity for one subtype over another, depending on the specific amino acid residues lining the binding pocket.[14]

Protocol 1: General Scheme for Derivative Synthesis

This protocol outlines a plausible, multi-step synthetic route to generate derivatives for screening. The causality behind this approach is to build complexity from a readily available starting material, allowing for diversification at a late stage.

Objective: To synthesize a small library of this compound derivatives with varied substituents for SAR studies.

Methodology Rationale: The chosen pathway involves the construction of the core bicyclic amine followed by functionalization. This approach is based on established methods for synthesizing pyrrolizidine frameworks.[17][18][19]

Step-by-Step Protocol:

  • Step 1: Synthesis of the Pyrrolizidine Core.

    • Reaction: Begin with a suitable precursor like L-proline. Through a series of reactions involving esterification, N-alkylation with a bifunctional reagent (e.g., a 4-halobutyryl derivative), and subsequent intramolecular cyclization (e.g., Dieckmann condensation), the core hexahydro-1H-pyrrolizine structure is formed.[18]

    • Causality: This classic approach efficiently builds the fused-ring system characteristic of the scaffold. L-proline provides a chiral starting point if stereospecificity is desired.

  • Step 2: Introduction of the 7a-Carbonitrile Group.

    • Reaction: The ketone intermediate from the cyclization step is converted to the target carbonitrile via a Strecker-type synthesis or by reaction with a cyanide source like trimethylsilyl cyanide (TMSCN) followed by elimination.

    • Causality: The nitrile group is a versatile chemical handle and a bioisostere for other functional groups. Its introduction at the bridgehead position rigidly defines the orientation of potential substituents.

  • Step 3: Diversification via N-Alkylation or Acylation.

    • Reaction: The secondary amine within the pyrrolizidine ring can be reacted with a variety of alkyl halides or acyl chlorides under basic conditions.

    • Example: To a solution of the core nitrile in acetonitrile, add potassium carbonate followed by the desired R-X (e.g., benzyl bromide, 4-fluorobenzoyl chloride). Stir at room temperature until completion.

    • Causality: This is the key diversification step. The nature of the 'R' group will directly probe the region of the receptor binding pocket accessible from the nitrogen atom, critically influencing affinity and selectivity.[14]

  • Step 4: Purification and Characterization.

    • Procedure: Purify the final products using column chromatography or preparative HPLC.

    • Validation: Confirm the identity and purity of each derivative using:

      • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine purity (>95% is required for biological assays).

    • Causality: Rigorous analytical characterization is non-negotiable to ensure that any observed biological activity is attributable to the intended compound and not an impurity.

Part 2: In Vitro Pharmacological Evaluation Workflow

A hierarchical screening cascade is essential for the efficient evaluation of newly synthesized compounds. The process begins with broad screening to determine binding affinity across all receptor subtypes, followed by more complex functional assays to confirm the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Lead Candidate Profile Binding Protocol 2: Radioligand Binding Assay (M1, M2, M3, M4, M5 Subtypes) Ki_Table Determine Affinity (Ki Values) Binding->Ki_Table Data Analysis Gq_Assay Protocol 3.1: Calcium Mobilization (M1, M3, M5) Ki_Table->Gq_Assay Select High-Affinity Hits Gi_Assay Protocol 3.2: cAMP Inhibition (M2, M4) Ki_Table->Gi_Assay Select High-Affinity Hits Kb_Table Determine Potency (Kb Values) Confirm Antagonism Gq_Assay->Kb_Table Gi_Assay->Kb_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kb_Table->SAR_Analysis Interpret Data

Figure 1. High-throughput screening cascade for muscarinic antagonist discovery.
Protocol 2: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for each of the five human muscarinic receptor subtypes (M1-M5).

Principle: This assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant, Kᵢ.[20][21]

Materials:

  • Receptor Source: Commercially available cell membrane preparations from CHO or HEK cells stably expressing individual recombinant human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22]

  • Non-Specific Binding Control: Atropine (1 µM final concentration).[23]

  • Test Compounds: Serial dilutions in assay buffer (e.g., from 10 pM to 100 µM).

  • Hardware: 96-well filter plates (e.g., GF/C glass fiber), vacuum manifold, scintillation counter, and scintillation fluid.[22][24]

Step-by-Step Protocol: [Based on 18, 20]

  • Reagent Preparation: Thaw membrane preparations on ice and dilute in ice-cold assay buffer to a final concentration of 5-20 µg protein per well. Prepare serial dilutions of test compounds. Prepare radioligand solution in assay buffer at a concentration approximately equal to its Kₔ value (typically ~0.5-1.0 nM for [³H]NMS).

  • Plate Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 50 µL of test compound dilution (or buffer for total binding, or 1 µM atropine for non-specific binding).

    • 50 µL of [³H]NMS solution.

    • 150 µL of diluted membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[22]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the 96-well filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]

Example Data Presentation:

Compound IDM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)M2/M1 SelectivityM3/M1 Selectivity
Scaffold-01150.5250.8180.2310.5165.31.7x1.2x
Derivative-A8.2255.195.7350.645.131.1x11.7x
Derivative-B55.660.39.8120.488.21.1x0.18x (M1/M3)
Atropine1.11.51.01.31.2~1x~1x

Part 3: Functional Characterization of Antagonism

Binding affinity does not describe a compound's effect on receptor signaling. Functional assays are required to confirm that a high-affinity ligand is an antagonist (i.e., it blocks agonist-induced signaling) rather than an agonist (which would activate it).

Mechanism of Action: Muscarinic Receptor Signaling

Muscarinic receptors signal through distinct G protein pathways. Understanding these pathways is critical for selecting the correct functional assay.

  • M1, M3, and M5 receptors couple to Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[2][25]

  • M2 and M4 receptors couple to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).[2][25]

G cluster_0 Gq/11-Coupled (M1, M3, M5) cluster_1 Gi/o-Coupled (M2, M4) ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq Gq/11 M135->Gq PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular [Ca²⁺] IP3->Ca Antagonist1 Antagonist Antagonist1->M135 Blocks ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Antagonist2 Antagonist Antagonist2->M24 Blocks

Sources

Application Note: Hexahydro-1H-pyrrolizine-7a-carbonitrile as a Novel Scaffold for Covalent EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel kinase inhibitors with improved potency and selectivity profiles is a cornerstone of modern drug discovery. This application note details the strategic use of a unique bicyclic building block, Hexahydro-1H-pyrrolizine-7a-carbonitrile , for the rational design and synthesis of a new class of covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various cancers. We present a complete workflow, from the synthetic transformation of the starting material to in-depth protocols for biochemical and cell-based evaluation of the final compound's inhibitory activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for kinase inhibitor discovery.

Introduction: The Rationale for a Novel Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a key driver in the pathogenesis of several solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1]

While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the continuous exploration of novel chemical scaffolds that can overcome these challenges.[1][2] The pyrrolizidine alkaloid core, a nitrogen-containing bicyclic system, has been identified as a "privileged scaffold" in medicinal chemistry due to its rigid conformational structure, which can provide a favorable entropic contribution to binding affinity.[3]

Herein, we propose This compound as a versatile starting point for the development of a new generation of EGFR inhibitors. Its unique three-dimensional structure offers the potential for novel interactions within the ATP-binding site of EGFR, while the nitrile functionality provides a key synthetic handle for elaboration into a warhead for covalent targeting of a non-catalytic cysteine residue (Cys797) in the active site. This covalent modification can lead to irreversible inhibition, offering sustained target engagement and potentially overcoming resistance mechanisms associated with ATP-competitive inhibitors.[2]

This application note will provide a detailed roadmap for leveraging this building block, encompassing:

  • Synthetic Strategy: A step-by-step protocol for the conversion of this compound into a key aminomethyl intermediate and its subsequent elaboration into a targeted covalent inhibitor.

  • Biochemical Evaluation: A robust protocol for assessing the inhibitory potency of the synthesized compound against wild-type and mutant EGFR kinases.

  • Cellular Activity Assessment: A detailed method for evaluating the compound's ability to inhibit EGFR phosphorylation in a cellular context.

Synthetic Strategy and Protocols

The overall synthetic strategy involves a two-step process: the reduction of the nitrile group of the starting material to a primary amine, followed by the acylation of the resulting amine with a substituted acryloyl chloride to install the covalent warhead.

G A This compound B 7a-(Aminomethyl)hexahydro-1H-pyrrolizine (Key Intermediate) A->B Reduction (e.g., Catalytic Hydrogenation) D Final Covalent EGFR Inhibitor B->D Acylation C N-(Substituted phenyl)acryloyl chloride C->D

Figure 1: Overall synthetic workflow.

Synthesis of 7a-(Aminomethyl)hexahydro-1H-pyrrolizine (Intermediate 1)

The crucial first step is the reduction of the sterically hindered tertiary nitrile to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5][6][7][8][9][10][11][12]

Protocol:

  • To a solution of This compound (1.0 g, 7.34 mmol) in glacial acetic acid (28 mL), add platinum(IV) oxide (100 mg).

  • Introduce hydrogen chloride gas into the mixture until saturation.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours with vigorous stirring.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 6N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7a-(Aminomethyl)hexahydro-1H-pyrrolizine as an oil.[13]

Parameter Value
Starting MaterialThis compound
ReagentsPlatinum(IV) oxide, HCl, H₂
SolventAcetic Acid
TemperatureRoom Temperature
Pressure50 psi
Expected Yield60-70%

Table 1: Key parameters for the synthesis of Intermediate 1.

Synthesis of the Covalent EGFR Inhibitor (PYR-EGFRi-01)

The aminomethyl intermediate is then coupled with a substituted acryloyl chloride to introduce the Michael acceptor "warhead" necessary for covalent bond formation with Cys797 of EGFR. For this example, we will use 3-chloro-4-fluoroaniline as the starting material for the acryloyl chloride to mimic features of known EGFR inhibitors.

G cluster_0 Acryloyl Chloride Synthesis cluster_1 Final Coupling A 3-Chloro-4-fluoroaniline B N-(3-chloro-4-fluorophenyl)acrylamide A->B Acryloyl chloride, Et3N C N-(3-chloro-4-fluorophenyl)acryloyl chloride B->C Oxalyl chloride, DMF (cat.) D 7a-(Aminomethyl)hexahydro-1H-pyrrolizine E PYR-EGFRi-01 D->E Et3N, DCM F N-(3-chloro-4-fluorophenyl)acryloyl chloride F->E

Figure 2: Detailed synthesis of PYR-EGFRi-01.

Protocol for N-(3-chloro-4-fluorophenyl)acrylamide:

  • Dissolve 3-chloro-4-fluoroaniline (1.45 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (50 mL) and cool to 0 °C.

  • Add acryloyl chloride (0.9 mL, 11 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acrylamide product.[14][15][16]

Protocol for PYR-EGFRi-01 Synthesis:

  • To a solution of 7a-(Aminomethyl)hexahydro-1H-pyrrolizine (Intermediate 1, 1.40 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dry dichloromethane (50 mL) at 0 °C, add a solution of freshly prepared N-(3-chloro-4-fluorophenyl)acryloyl chloride (2.18 g, 10 mmol) in dry dichloromethane (20 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, PYR-EGFRi-01 .

Biochemical Evaluation of EGFR Inhibition

The inhibitory activity of the synthesized compound against EGFR is determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[17][18]

Protocol: ADP-Glo™ Kinase Assay for EGFR

Materials:

  • Recombinant human EGFR (wild-type and T790M mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • PYR-EGFRi-01 (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of PYR-EGFRi-01 in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

    • Add 2 µL of EGFR enzyme solution (final concentration ~1-5 ng/µL).

    • Add 2 µL of a mixture of the peptide substrate and ATP (final concentrations of 0.2 µg/µL and 10 µM, respectively).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[17][18]

Parameter Wild-Type EGFR T790M Mutant EGFR
Enzyme Conc.1-5 ng/µL1-5 ng/µL
Substrate Conc.0.2 µg/µL0.2 µg/µL
ATP Conc.10 µM10 µM
Incubation Time60 min60 min

Table 2: Suggested conditions for the EGFR biochemical assay.

Cellular EGFR Autophosphorylation Assay

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is performed to measure the inhibition of EGFR autophosphorylation. Human A431 epidermoid carcinoma cells, which overexpress EGFR, are a suitable model system.[19]

G A Seed A431 cells in 96-well plate B Starve cells in serum-free medium A->B C Pre-incubate with PYR-EGFRi-01 B->C D Stimulate with EGF C->D E Lyse cells D->E F Perform ELISA for phospho-EGFR E->F G Data Analysis (IC50 determination) F->G

Figure 3: Workflow for the cell-based EGFR autophosphorylation assay.

Protocol: Cell-Based ELISA for Phospho-EGFR

Materials:

  • A431 human epidermoid carcinoma cell line

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Human Epidermal Growth Factor (EGF)

  • PYR-EGFRi-01 (dissolved in DMSO)

  • Cell-Based ELISA Kit for phospho-EGFR (e.g., from Sigma-Aldrich, Revvity)[20]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of PYR-EGFRi-01 (or DMSO for control) for 2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (final concentration 100 ng/mL) for 10 minutes at 37 °C.

  • Cell Lysis and ELISA:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells according to the protocol provided with the cell-based ELISA kit.

    • Perform the ELISA to detect the levels of phosphorylated EGFR (pY1068). This typically involves capturing total EGFR and detecting the phosphorylated form with a specific antibody.[20]

  • Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength. Normalize the phospho-EGFR signal to the total EGFR signal (if measured in parallel wells) and calculate the percent inhibition at each compound concentration. Determine the cellular IC₅₀ value.[19]

Conclusion and Future Directions

This application note provides a comprehensive guide for utilizing This compound as a novel building block for the synthesis of covalent EGFR inhibitors. The detailed synthetic and screening protocols offer a clear path for researchers to explore this promising scaffold. The unique 3D nature of the pyrrolizidine core may offer opportunities to achieve selectivity against other kinases and to develop inhibitors against different EGFR mutants.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the acrylamide phenyl ring and the pyrrolizidine core to optimize potency and selectivity.

  • Kinome-Wide Profiling: Assessing the selectivity of lead compounds against a broad panel of kinases to identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising compounds in preclinical cancer models.

The methodologies outlined here provide a solid foundation for the discovery and development of a new generation of kinase inhibitors based on the versatile hexahydropyrrolizine scaffold.

References

  • Amaral, D. N., et al. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl)
  • Jia, Y., et al. (2015). Utilization of Structure-Based Design to Identify Novel, Irreversible Inhibitors of EGFR Harboring the T790M Mutation. ACS Medicinal Chemistry Letters, 6(10), 1058–1063.
  • Li, D., et al. (2022). Design, synthesis and biological evaluation of novel 4-imidazolylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128645.
  • PrepChem. (n.d.). Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffold hopping strategy in literature and target compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of novel EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Pingen, D., et al. (2017).
  • Scott, J. S., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(3), 969-985.
  • Werkmeister, S., et al. (2014). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 4(6), 1847-1852.
  • Lategahn, J., et al. (2021). Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Zhang, G., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 44(24), 9966-9973.
  • Zhang, H., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. International Journal of Molecular Sciences, 24(7), 6291.
  • Wang, M., et al. (2023). Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer with C797S mutation. Drug Design, Development and Therapy, 17, 1897-1915.
  • Li, H., et al. (2022).
  • QuimicaOrganica.org. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • Im, H., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(7), 3465–3472.
  • National Center for Biotechnology Information. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGF-R Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile hydrogenation to primary amine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-phenylacrylamide. Retrieved from [Link]

  • Al-Azzawi, A. M., et al. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626.
  • Davies, H. M. L., et al. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334-342.
  • PubMed. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]

  • Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
  • Journal of the Chemical Society, Perkin Transactions 1. (1982). Studies on pyrrolizidines and related compounds. Part 9. Rearrangement of 7a-trichloromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine and related compounds: an alternative route to 5-substituted 1-azabicyclo[3.3.1]nonanes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of substituted acrylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this bicyclic nitrogen heterocycle. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

The synthesis of complex heterocyclic structures like pyrrolizidines can present unique challenges.[1][2] This guide aims to provide a logical framework for identifying, understanding, and resolving common issues encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiment. Each issue is followed by a discussion of potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Q: I've completed the reaction, but my crude yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

A: Low or no yield in this synthesis can stem from several factors, often related to the stability of intermediates, reagent quality, or reaction conditions. Let's break down the possibilities based on a plausible synthetic route, such as an intramolecular cyclization of a proline derivative followed by cyanation.

  • Cause A: Incomplete Formation of the Precursor: The multi-step nature of this synthesis means that inefficiencies in earlier steps will cascade. If the precursor to the final cyclization or cyanation step is not formed in high yield and purity, the final yield will suffer.

    • Solution: It is crucial to purify and characterize intermediates at each stage. Use techniques like NMR and Mass Spectrometry to confirm the structure and purity of your precursors before proceeding.

  • Cause B: Reagent Decomposition or Inactivity:

    • Cyanide Source: Reagents like sodium or potassium cyanide are hygroscopic and can degrade over time. The cyanide ion is the key nucleophile; its reduced concentration will directly impact the yield.[3]

    • Dehydrating Agents: If the cyanation step involves the dehydration of a primary amide, the effectiveness of the dehydrating agent (e.g., POCl₃, SOCl₂) is paramount. These reagents are highly sensitive to moisture.[3]

    • Solution: Always use freshly opened or properly stored reagents. For moisture-sensitive reagents, ensure they are handled under an inert atmosphere (e.g., Argon or Nitrogen). It's good practice to test the efficacy of a new bottle of a critical reagent on a small-scale reaction.

  • Cause C: Unfavorable Reaction Conditions:

    • Temperature: Many reactions in heterocyclic chemistry are highly temperature-dependent. Side reactions, such as polymerization or elimination, can dominate if the temperature is too high. Conversely, a temperature that is too low may lead to an incomplete reaction.

    • Solvent: The choice of solvent is critical. For SN2-type cyanation reactions, a polar aprotic solvent like DMSO or DMF is often preferred to solvate the cation of the cyanide salt and leave a "naked," more reactive cyanide anion.[3]

    • Solution: Conduct small-scale optimization experiments to determine the ideal temperature and solvent for your specific substrate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause D: Product Volatility/Instability: The target molecule, a bicyclic amine, may be volatile or unstable under certain work-up conditions.

    • Solution: During the aqueous work-up, ensure the aqueous layer is basic before extraction to keep the amine in its free-base form, which is more soluble in organic solvents. Avoid excessive heat during solvent removal; use a rotary evaporator at a moderate temperature and pressure.

Problem 2: Presence of Significant Byproducts in the Crude Product

Q: My crude NMR spectrum shows multiple unexpected signals, indicating the presence of several byproducts. What are these impurities, and how can I prevent their formation?

A: Byproduct formation is a common challenge. Identifying the structure of these impurities can provide valuable clues about unwanted reaction pathways.

  • Common Byproducts & Their Origins:

Byproduct TypePlausible OriginPrevention Strategy
Partially Reacted Intermediate Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.Increase reaction time, optimize temperature, and ensure reagent quality. Monitor reaction to completion via TLC or LC-MS.
Hydrolyzed Nitrile (Amide/Carboxylic Acid) Presence of water during the reaction or work-up, especially under harsh pH conditions.[4]Use anhydrous solvents and reagents. Perform the work-up under neutral or basic conditions and avoid prolonged exposure to strong acids or bases.
Elimination Products If the precursor has a suitable leaving group, elimination can compete with substitution, particularly with sterically hindered substrates or non-nucleophilic bases.Use a less hindered base or a more nucleophilic cyanide source. Lowering the reaction temperature can also favor substitution over elimination.
Polymeric Material Side reactions of reactive intermediates, especially at elevated temperatures.Maintain strict temperature control. Add reagents slowly to control the reaction rate and minimize local high concentrations of reactive species.
Problem 3: Difficulty in Purifying the Final Product

Q: I'm struggling to isolate pure this compound. Standard purification methods are not effective. What should I do?

A: Purifying bicyclic amines can be tricky due to their basicity and polarity.

  • Challenge A: Co-elution during Column Chromatography: The product and polar byproducts may have similar retention factors on silica gel.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from streaking and improving separation.

    • Solution 2: Use a Different Stationary Phase. Consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates compounds based on different principles than normal-phase silica.

  • Challenge B: Product is an Oil and Won't Crystallize: Many amine products are oils at room temperature, making crystallization difficult.

    • Solution 1: Salt Formation. Convert the amine into a hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often crystalline solids that are much easier to purify by recrystallization. The free base can be regenerated by treatment with a base.

    • Solution 2: Distillation. If the product is thermally stable and has a suitable boiling point, Kugelrohr or short-path distillation under high vacuum can be an excellent purification method for removing non-volatile impurities.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and a decision-making process for troubleshooting.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Work-up cluster_troubleshooting Troubleshooting & Purification A Precursor Synthesis B Intramolecular Cyclization A->B C Cyanation Reaction B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Crude Product Analysis (NMR) E->F G Assess Yield & Purity F->G H Low Yield? G->H I Impure Product? G->I No J Check Reagents & Conditions H->J Yes K Optimize Purification I->K Yes L Pure Product I->L No M Re-run Reaction J->M K->L

Caption: General workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyanation reaction? A1: Thin Layer Chromatography (TLC) is often the quickest method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of triethylamine). Stain the plate with potassium permanganate, which is very effective for visualizing nitrogen-containing compounds. For more precise tracking, especially for identifying byproducts, LC-MS is ideal.

Q2: My final product is a salt (e.g., hydrochloride). How do I convert it back to the free base? A2: To get the free base, dissolve the salt in a minimal amount of water and add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the solution is basic (pH > 10). Then, extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q3: Are there any specific safety precautions for working with cyanide reagents? A3: Extreme caution is required. Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to your institution's safety protocols.

Key Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a starting point and should be optimized for your specific compound.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 95:5 ethyl acetate/triethylamine). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column. Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent. Using a pipette, carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure with air or nitrogen if needed to maintain a steady flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Conversion of Amine to Hydrochloride Salt
  • Dissolution: Dissolve the purified free-base amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. A precipitate should form immediately.

  • Precipitation: Continue adding the HCl solution until no more precipitate is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

References

  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • ResearchGate. (n.d.). Pyrrolizidine- and indolizidine-bearing natural products. [Link]

  • ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • Google Patents. (2003). Nitrogen-containing bicyclic heterocycles for use as antibacterials.
  • Reddit. (2022). Question on how to perform this Nitrile reaction. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • CORE. (n.d.). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. [Link]

  • PubMed Central (PMC). (n.d.). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

  • PubChem. (n.d.). This compound (C8H12N2). [Link]

  • ACS Publications. (2024). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. [Link]

  • MDPI. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. [Link]

Sources

Technical Support Center: Diastereoselectivity in Hexahydro-1H-pyrrolizine-7a-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hexahydro-1H-pyrrolizine-7a-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselectivity in this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.

The synthesis of the pyrrolizidine core, a structural motif present in numerous biologically active alkaloids, often relies on powerful reactions like the [3+2] cycloaddition of azomethine ylides.[1][2][3][4] However, controlling the stereochemistry at the newly formed chiral centers can be a significant challenge. This guide will equip you with the knowledge to address and overcome common diastereoselectivity issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A low diastereomeric ratio is a common issue and can often be resolved by systematically optimizing the reaction conditions. Several factors can influence the facial selectivity of the cycloaddition.

Underlying Cause: The transition states leading to the different diastereomers are likely very close in energy under your current reaction conditions. To favor one transition state over the other, you need to introduce greater energetic differentiation.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of the transition states.

    • Recommendation: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane may favor a more compact, endo-selective transition state, while polar solvents like acetonitrile or THF could favor the exo pathway.[5]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.

    • Recommendation: If your reaction is currently running at room temperature or elevated temperatures, try cooling it to 0 °C, -45 °C, or even -78 °C.[5] Lower temperatures can amplify the small energy differences between the competing transition states.

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the reactants, leading to a more organized and rigid transition state, thereby enhancing stereocontrol.

    • Recommendation: Introduce a Lewis acid catalyst to your reaction. Common choices include Yb(OTf)₃, AgOAc, or other metal triflates and acetates.[5][6] A screening of different Lewis acids and their loadings is recommended.

Q2: I've observed a reversal in diastereoselectivity after changing my catalyst. What is the mechanistic basis for this?

A switch in the major diastereomer formed is a fascinating outcome that points to a fundamental change in the reaction mechanism or the geometry of the transition state.

Underlying Cause: Different catalysts can promote different cycloaddition pathways (e.g., endo vs. exo) or influence the geometry of the azomethine ylide.

Mechanistic Explanation: The diastereoselectivity of [3+2] cycloadditions is often governed by the approach of the dipolarophile to the azomethine ylide. The endo approach, where the larger substituent on the dipolarophile is oriented towards the ylide, is often favored due to secondary orbital interactions. However, steric hindrance can favor the exo approach. A change in catalyst can alter the coordination environment, favoring one approach over the other. DFT calculations have been used to unravel the endo:exo selectivities in such reactions.[7]

Investigative Steps:

  • Catalyst System Analysis: Carefully compare the structures and coordination properties of the catalysts that produced the different diastereomers. For instance, a switch from a silver-based catalyst to a copper-based one can alter the geometry of the metal-ylide complex and thus the preferred reaction pathway.[5][7]

  • Literature Precedent: Search for literature reports on similar [3+2] cycloaddition reactions using the catalysts you are employing. This may provide insights into the expected stereochemical outcomes.

Q3: My yield has dropped significantly after optimizing for higher diastereoselectivity. How can I improve the yield without compromising the stereochemical purity?

It is a common trade-off in stereoselective synthesis that conditions favoring high diastereoselectivity (like low temperatures) can lead to slower reaction rates and lower yields.

Underlying Cause: The optimized conditions may be too stringent, preventing the reaction from reaching completion or leading to the formation of side products.

Optimization Protocol:

  • Incremental Temperature Adjustment: Instead of a drastic temperature drop, try a more gradual approach. For example, if you moved from room temperature to -78 °C, investigate intermediate temperatures like 0 °C or -20 °C.

  • Reaction Time Extension: At lower temperatures, the reaction will naturally proceed more slowly. Ensure you are running the reaction for a sufficient duration to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Loading: While a catalyst can improve selectivity, an inappropriate loading can either be insufficient to drive the reaction to completion or lead to unwanted side reactions.

    • Recommendation: Perform a catalyst loading study to find the optimal concentration that balances yield and diastereoselectivity.

Parameter Condition A (Initial) Condition B (High d.r.) Condition C (Optimized)
Temperature Room Temperature-78 °C0 °C
Catalyst Loading 5 mol%5 mol%10 mol%
Reaction Time 12 hours24 hours24 hours
Diastereomeric Ratio 1.5:1>20:1>20:1
Yield 85%40%75%

Table 1: Example of Reaction Optimization.

Frequently Asked Questions (FAQs)

What is the typical mechanism for the synthesis of the hexahydro-1H-pyrrolizine core?

The most common and efficient method for constructing the pyrrolizidine skeleton is through a [3+2] cycloaddition reaction.[1][2][4] This involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene). The azomethine ylide is often generated in situ. The concerted or stepwise nature of this cycloaddition and the geometry of the approach of the two reactants determine the stereochemical outcome.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Screen_Solvent Screen Solvents (Polar vs. Non-polar) Start->Screen_Solvent Lower_Temp Lower Reaction Temperature Screen_Solvent->Lower_Temp Add_Catalyst Introduce Lewis Acid Catalyst Lower_Temp->Add_Catalyst Analyze_Results Analyze Diastereomeric Ratio Add_Catalyst->Analyze_Results Analyze_Results->Screen_Solvent No Improvement Optimize_Yield Yield Optimization Required? Analyze_Results->Optimize_Yield d.r. Improved? Adjust_Temp_Time Adjust Temperature and Reaction Time Optimize_Yield->Adjust_Temp_Time Yes Success High Diastereoselectivity and Yield Achieved Optimize_Yield->Success No Optimize_Loading Optimize Catalyst Loading Adjust_Temp_Time->Optimize_Loading Optimize_Loading->Success

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation of Pyrrolizine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of pyrrolizine precursors. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolizidine alkaloids and related N-heterocyclic compounds. The saturation of the pyrrole ring system is a critical transformation, yet it is frequently accompanied by challenges ranging from catalyst deactivation to poor stereocontrol.

This document provides in-depth, experience-driven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, actionable solutions to streamline your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis for successful hydrogenation experiments.

Q1: What are the most common catalysts for hydrogenating pyrrolizine precursors?

The choice of catalyst is critical and depends on the specific substrate and desired outcome. The most commonly employed heterogeneous catalysts are platinum group metals supported on carbon.

  • Palladium on Carbon (Pd/C): Often the first choice for general reductions of olefins and for hydrogenolysis reactions. However, palladium is highly susceptible to poisoning by nitrogen compounds, which can be a significant issue with pyrrolizine substrates.[1]

  • Rhodium on Carbon or Alumina (Rh/C, Rh/Al₂O₃): Rhodium is significantly more resistant to nitrogen poisoning than palladium or ruthenium, making it an excellent choice for the hydrogenation of N-heterocycles like pyrroles.[1] It often provides good activity and selectivity under mild conditions.[1]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Platinum catalysts are highly active for the reduction of aromatic and heteroaromatic rings. They can be particularly useful when other catalysts fail, though they may sometimes promote undesired side reactions like hydrogenolysis.[2][3]

  • Ruthenium on Carbon (Ru/C): Ruthenium is also effective for heteroaromatic hydrogenation but, like palladium, can be sensitive to nitrogen poisoning.[1][4]

  • Pearlman's Catalyst (Pd(OH)₂/C): This is a more active form of palladium catalyst that is particularly effective for debenzylation reactions and can sometimes succeed where standard Pd/C fails.[5]

Q2: What is a typical starting point for reaction conditions?

For a new pyrrolizine precursor, a systematic approach is recommended. The following table summarizes a good starting point for optimization.

ParameterRecommended Starting ConditionRationale & Considerations
Catalyst Loading 5-10% w/w (catalyst to substrate)A higher loading may be necessary if catalyst poisoning is suspected.[5]
Solvent Ethanol (EtOH) or Methanol (MeOH)Polar, protic solvents are generally effective.[5] Ethyl acetate (EtOAc) is a less polar alternative. Acetic acid (AcOH) can enhance reactivity for certain substrates, such as in debenzylation.[5]
Hydrogen Pressure 1-4 bar (15-60 psi)Balloon pressure is often sufficient.[6] Higher pressures (up to 60 bar) may be needed for difficult substrates but can also increase the risk of side reactions.[7][8]
Temperature 25-50 °CMost hydrogenations proceed at or slightly above room temperature.[1] Heating can increase the reaction rate but may negatively impact selectivity.[2][9]
Stirring Vigorous (e.g., >800 RPM)Efficient stirring is crucial to overcome gas-liquid mass transfer limitations and ensure the catalyst is well-suspended.[5][9]

Q3: Why is the choice of solvent so important for selectivity?

The solvent can profoundly influence the diastereoselectivity of the hydrogenation.[10] It affects how the substrate adsorbs onto the catalyst surface, thereby dictating the face of the molecule that is presented for hydrogen addition. For example, in the hydrogenation of substituted pyrrolizin-3-ones, switching from ethanol to ethyl acetate can invert or significantly alter the ratio of diastereomers produced with the same catalyst.[10][11] A screening of solvents with varying polarities and coordinating abilities is a powerful tool for optimizing stereochemical outcomes.

Q4: How do I handle hydrogenation catalysts safely, especially after the reaction?

Hydrogenation catalysts, particularly Pd/C and Raney Nickel, are often pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and saturated with hydrogen.[12]

  • Never open the reaction vessel under a hydrogen atmosphere. The system must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) first.[12]

  • Filter the catalyst under a wet blanket. Do not allow the catalyst to dry on the filter paper. The filtration should be performed quickly, keeping the catalyst cake saturated with solvent.

  • Quench the used catalyst carefully. The filtered catalyst should be immediately transferred to a separate container and submerged in a large volume of water. This passivates the surface and mitigates the fire risk. Do not discard the catalyst directly into a waste bin containing flammable solvents.

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion / Slow Reaction Rate

Question: My hydrogenation reaction has stalled completely, or the conversion is unacceptably slow. What are the likely causes and how can I resolve this?

This is the most common problem in catalytic hydrogenation.[9] A systematic investigation is the key to identifying the root cause.

Potential Cause A: Catalyst Deactivation or Poisoning

The catalyst's active sites are likely blocked or rendered inactive. This can be due to:

  • Nitrogen Poisoning: The nitrogen lone pair in the pyrrolizine substrate or the resulting pyrrolizidine product can strongly adsorb to the catalyst surface, inhibiting further reaction.[1][4] This is a primary challenge in N-heterocycle hydrogenation.[7]

  • Impurity Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can be potent catalyst poisons. Sulfur-containing compounds are a classic example and must be scrupulously removed.[3][5]

  • Product Inhibition: The saturated product may bind more strongly to the catalyst than the starting material, leading to a gradual slowdown as the reaction progresses.[1]

  • Poor Quality Catalyst: The catalyst may be old, have been improperly stored, or may be from a poor-quality batch.[5][6]

Solutions:

  • Increase Catalyst Loading: Doubling the catalyst loading (e.g., to 20% w/w) can sometimes overcome partial poisoning.

  • Switch to a Poison-Resistant Catalyst: Rhodium (Rh) is significantly more tolerant of nitrogen poisoning than Palladium (Pd).[1] Switching from Pd/C to Rh/C is a highly effective strategy.

  • Purify Starting Materials: Re-purify your pyrrolizine precursor via chromatography or recrystallization to remove potential poisons.

  • Use a Fresh Bottle of Catalyst: Always test a fresh batch of catalyst from a reliable supplier.[5]

  • Consider an Additive: Adding a small amount of acid (e.g., using acetic acid as a solvent) can protonate the nitrogen, potentially reducing its poisoning effect.[5]

Potential Cause B: Poor Mass Transfer

The reaction is limited by the rate at which hydrogen gas can dissolve in the solvent and reach the catalyst surface.

  • Inefficient Stirring: A slow stir rate creates a stagnant layer at the gas-liquid interface, starving the reaction of hydrogen.[9]

  • Inadequate Headspace: A reaction flask that is too full limits the surface area for gas exchange.[5]

Solutions:

  • Increase Stirring Speed: Ensure the reaction is being stirred as vigorously as possible without splashing. The liquid surface should show a significant vortex.

  • Ensure Proper Flask Size: Use a flask where the solvent volume does not exceed 50% of the total volume.

  • Improve H₂ Introduction: For balloon pressure reactions, briefly purge the headspace by pulling a vacuum and refilling with H₂ several times at the start of the reaction to ensure a pure hydrogen atmosphere.[6]

Workflow for Troubleshooting Low Conversion

Below is a logical workflow to diagnose and solve low-conversion issues.

G cluster_0 Diagnosis cluster_1 Solutions Start Reaction Stalled/ Low Conversion Check_Catalyst Is Catalyst Fresh? Start->Check_Catalyst Check_Purity Is Substrate Pure? Check_Catalyst->Check_Purity No Sol_Fresh_Cat Use Fresh Catalyst Check_Catalyst->Sol_Fresh_Cat Yes Check_Conditions Are Conditions (Stirring, H2) Optimal? Check_Purity->Check_Conditions No Sol_Purify Purify Substrate Check_Purity->Sol_Purify Yes Sol_Optimize_Stir Increase Stirring / Improve H2 Purge Check_Conditions->Sol_Optimize_Stir No Sol_Switch_Cat Switch to Rh/C or Increase Loading Check_Conditions->Sol_Switch_Cat Yes Success Reaction Proceeds Sol_Fresh_Cat->Success Sol_Purify->Success Sol_Optimize_Stir->Success Sol_Change_Solvent Screen Solvents (e.g., EtOH, EtOAc, AcOH) Sol_Switch_Cat->Sol_Change_Solvent Sol_Change_Solvent->Success

Caption: Troubleshooting workflow for low hydrogenation conversion.

Issue 2: Poor Selectivity

Question: My reaction is working, but I'm getting a mixture of diastereomers or observing the reduction of other functional groups. How can I improve selectivity?

A) Controlling Diastereoselectivity

The formation of new stereocenters during hydrogenation is governed by the syn-addition of two hydrogen atoms across a double bond, typically from the less sterically hindered face of the substrate as it adsorbs to the catalyst surface.[13]

  • Catalyst and Solvent Screening: This is the most powerful method for tuning diastereoselectivity. The interaction between the solvent, substrate, and catalyst surface dictates the preferred adsorption geometry. A change in catalyst (e.g., Pd/C vs. Rh/C) or solvent (e.g., EtOH vs. EtOAc) can dramatically alter the diastereomeric ratio.[10][11]

Table: Catalyst & Solvent Effects on Diastereoselectivity of a Model Pyrrolizinone [10][11]

CatalystSolventDiastereomeric Ratio (Product A : Product B)
5% Pd/CEthanol40 : 60
5% Rh/CEthanol79 : 21
5% Rh/CEthyl Acetate83 : 17
5% Rh-Al₂O₃Ethyl Acetate72 : 28

Data adapted from studies on substituted pyrrolizin-3-ones. Ratios are illustrative of the significant impact of reaction components.

B) Improving Chemoselectivity

This involves reducing the desired pyrrole ring without affecting other reducible groups (e.g., esters, benzyl groups, aromatic rings).

  • Hydrogenolysis of Protecting Groups: C-O and C-N bonds, particularly at benzylic positions, are susceptible to cleavage (hydrogenolysis) under hydrogenation conditions, especially with Pd/C.[14][15]

  • Over-reduction: Sometimes the desired pyrrolidine product can undergo further C-N bond cleavage to form amines.[2]

Solutions:

  • Milder Conditions: Lower the hydrogen pressure and temperature to minimize undesired reductions.

  • Catalyst Choice: Platinum catalysts (Pt/C, PtO₂) are often less prone to causing hydrogenolysis than palladium catalysts.[3]

  • Catalyst Particle Size: The size and shape of catalyst nanoparticles can influence selectivity. While not easily controlled in a standard lab, being aware of this variable can explain batch-to-batch differences.[2]

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent the formation of over-reduction byproducts.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyrrolizine Precursor

This protocol provides a robust starting point for a small-scale (50-200 mg) reaction.

Materials:

  • Pyrrolizine precursor

  • Hydrogenation catalyst (e.g., 5% Rh/C)

  • Anhydrous solvent (e.g., Ethanol)

  • Two- or three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Hydrogen balloon with needle

  • Vacuum/Inert gas manifold

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrrolizine precursor (1.0 eq).

  • Catalyst Addition: Under a flow of inert gas (N₂ or Ar), carefully add the catalyst (e.g., 10% w/w).

  • Solvent Addition: Add enough anhydrous solvent to fully dissolve the substrate and allow for efficient stirring (typically a 0.05 to 0.1 M solution).

  • Atmosphere Exchange: Seal the flask. Carefully apply a vacuum to the flask until the solvent begins to bubble, then refill with hydrogen from the balloon. Repeat this vacuum/refill cycle 3-5 times to ensure a pure hydrogen atmosphere.

  • Reaction: Leave the hydrogen balloon in place (secured with a needle through a septum) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (under an inert atmosphere), filtering it through a small plug of celite in a pipette to remove the catalyst, and analyzing by TLC or LCMS.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas for several minutes. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent. CRITICAL: Do not allow the catalyst on the celite pad to dry out. Immediately quench the celite pad and catalyst into a beaker of water.

  • Isolation: The product can now be isolated from the filtrate by removing the solvent under reduced pressure.

Diagram: General Hydrogenation Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup A Add Substrate & Catalyst to Flask B Add Solvent A->B C Purge with H2 (3-5 cycles) B->C D Stir Vigorously under H2 Balloon C->D E Monitor by TLC/LCMS D->E E->E Incomplete F Purge with N2/Ar E->F Reaction Complete G Filter through Celite (Keep Wet!) F->G H Quench Catalyst in Water G->H I Isolate Product from Filtrate G->I

Caption: Standard experimental workflow for catalytic hydrogenation.

Section 4: References

  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Catalysis Science & Technology (RSC Publishing).

  • Prediction of Pd/C Catalyst Deactivation Rate and Assessment of Optimal Operating Conditions of Industrial Hydropurification Process. ACS Publications.

  • Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes: Structure-reactivity relationship. Penn State Research Database.

  • Proposed mechanism for hydrogenation of pyrrole rings in acid conditions. ResearchGate.

  • Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Mechanisms of Pyrrole Hydrogenation on Ru(0001) and Hydrogen Molybdenum Bronze Surfaces. The Journal of Physical Chemistry C - ACS Publications.

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.

  • (a) The selectivity of pyrrole hydrogenation as a function of Pt size,... ResearchGate.

  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications.

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).

  • Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Supplementary Information.

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow. Unnamed Source.

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit.

  • Hydrogenation troubleshooting. Reddit.

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI.

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC - PubMed Central.

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.

  • Hydrogenolysis of benzylic C-N bond. Chemistry Stack Exchange.

  • Ni-catalyzed mild hydrogenolysis and oxidations of C–O bonds via carbonate redox tags. Nature.

  • Stereospecificity in hydroboration and hydrogenation reactions. YouTube.

Sources

Technical Support Center: Reaction Yield Optimization for Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyrrolizidine scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction: The Significance of the Pyrrolizidine Core

The hexahydro-1H-pyrrolizine core is a key structural motif found in a wide array of natural products, particularly in pyrrolizidine alkaloids. These compounds exhibit a broad spectrum of biological activities, making them attractive starting points for drug discovery programs. The 7a-carbonitrile derivative is a versatile intermediate, allowing for further functionalization into amines, amides, or carboxylic acids, thus providing access to a diverse chemical space for the development of novel therapeutics.

This guide will focus on a common synthetic approach to this compound, which is a variation of the Strecker synthesis. This method involves the formation of a bicyclic iminium ion intermediate, followed by the nucleophilic addition of a cyanide source. While robust, this reaction can present several challenges that may lead to suboptimal yields. This document aims to provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Complex Purifications

Question 1: My reaction yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors, primarily related to the formation and stability of the key bicyclic iminium ion intermediate and the subsequent nucleophilic attack by the cyanide anion.

Underlying Causality:

The reaction proceeds through a ravelling equilibrium-driven process. The initial condensation to form the iminium ion is reversible, and side reactions can compete with the desired cyanide addition. The nucleophilicity of the cyanide source and the electrophilicity of the iminium ion are critical for driving the reaction forward.

Systematic Troubleshooting Protocol:

  • Assess the Quality of Starting Materials: Ensure the pyrrolizidine precursor (e.g., the corresponding ketone or a suitable amino alcohol) is pure. Impurities can interfere with the reaction.

  • Optimize Iminium Ion Formation: The formation of the iminium ion is a critical step.[1][2][3]

    • pH Control: The reaction is often acid-catalyzed. A pH that is too low will protonate the amine, reducing its nucleophilicity for the initial condensation. Conversely, a pH that is too high will not sufficiently activate the carbonyl group. A systematic screen of pH (e.g., using different ammonium salts or buffers) is recommended.

    • Dehydration: The condensation step releases water, which can hydrolyze the iminium ion back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the iminium ion.[1]

  • Choice of Cyanide Source: The reactivity of the cyanide source is paramount.

    • Direct vs. In Situ Generation: While hydrogen cyanide (HCN) is highly reactive, its toxicity makes it less desirable. Using cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) is common.[4] Trimethylsilyl cyanide (TMSCN) is another effective and often milder alternative that can be activated by a Lewis acid.[5][6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium.

    • Polar aprotic solvents like acetonitrile or dichloromethane are often good choices. Protic solvents may interfere with the cyanide nucleophile. A solvent screen is advisable.

  • Temperature Control: The reaction may be sensitive to temperature.

    • Lower temperatures may favor the desired product by minimizing side reactions, although the reaction rate will be slower. Conversely, higher temperatures may accelerate the reaction but could also promote decomposition or side product formation. An initial run at room temperature, followed by cooling or gentle heating, can help determine the optimal temperature range.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer:

The formation of multiple products is a common issue. The most probable side products include:

  • Unreacted Starting Material: Incomplete conversion is a frequent cause of extra spots.

  • Cyanohydrin: If a ketone is used as the precursor, the cyanide ion can directly attack the carbonyl group to form a cyanohydrin.[1] This is a competing reaction to the desired imine formation.

  • Aminal Formation: The amine can react with two equivalents of the carbonyl compound to form an aminal.

  • Hydrolysis Products: If the reaction is worked up under aqueous conditions, the nitrile product can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Revisit the troubleshooting guide for low yields, as many of the same principles apply to minimizing side product formation.

  • Order of Reagent Addition: In some cases, pre-forming the imine before the addition of the cyanide source can minimize cyanohydrin formation.

  • Purification Strategy: A carefully chosen purification method is crucial.

FAQ 2: What is the best method for purifying this compound?

Answer:

The purification of saturated nitrogen heterocycles can be challenging due to their basicity and polarity.[7]

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used. However, the basic nature of the product can lead to tailing on standard silica. Using silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can significantly improve the separation.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended.

  • Acid-Base Extraction: This can be a useful technique for removing non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., sodium hydroxide or sodium bicarbonate) to regenerate the free base.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

FAQ 3: How can I confirm the structure of my final product?

Answer:

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic signals for the protons of the pyrrolizidine ring system. The chemical shifts and coupling constants will be indicative of the stereochemistry of the ring fusion.

    • ¹³C NMR: Will show the characteristic signal for the nitrile carbon (typically around 120 ppm) and the quaternary carbon at the 7a-position.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8][9]

  • Infrared (IR) Spectroscopy: A sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

Experimental Protocols and Data

Illustrative Reaction Protocol (Strecker-type Synthesis)

This is a generalized protocol and should be optimized for your specific setup.

  • To a solution of the appropriate pyrrolizidine ketone precursor (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile) is added an ammonium salt (e.g., ammonium chloride, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A cyanide source (e.g., sodium cyanide, 1.2 eq) is added portion-wise.

  • The reaction is stirred at room temperature (or heated/cooled as optimized) and monitored by TLC.

  • Upon completion, the reaction is quenched, worked up, and purified as described in the purification FAQ.

Table 1: Optimization of Reaction Parameters
EntryCyanide SourceAdditive/CatalystSolventTemperature (°C)Time (h)Yield (%)
1NaCNNH₄ClMethanol252445
2KCNNH₄ClAcetonitrile252452
3TMSCNZnCl₂ (cat.)Dichloromethane0 to 251268
4NaCNMgSO₄Methanol401265

Note: The data in this table is illustrative and intended to demonstrate the effect of different reaction parameters. Actual results will vary.

Visualizing the Workflow

Proposed Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Cyanide Addition Ketone Pyrrolizidine Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Hemiaminal->Ketone - NH₃ Iminium Bicyclic Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product Hexahydro-1H-pyrrolizine- 7a-carbonitrile Iminium->Product + CN⁻ Water H₂O Cyanide CN⁻

Caption: Proposed mechanism for the Strecker-type synthesis.

Troubleshooting and Optimization Workflow

G Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Iminium Optimize Iminium Ion Formation (pH, Dehydration) Check_Reagents->Optimize_Iminium Vary_Cyanide Screen Cyanide Source and Catalyst Optimize_Iminium->Vary_Cyanide Solvent_Screen Perform Solvent Screen Vary_Cyanide->Solvent_Screen Temp_Screen Optimize Reaction Temperature Solvent_Screen->Temp_Screen Purification Refine Purification Strategy Temp_Screen->Purification Success High Yield and Purity Purification->Success

Caption: Systematic workflow for reaction optimization.

References

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • Master Organic Chemistry.

  • ResearchGate.

  • Google Patents.

  • ResearchGate.

  • Wikipedia.

  • MDPI.

  • Organic Chemistry Portal.

  • NROChemistry.

  • Master Organic Chemistry.

  • National Center for Biotechnology Information.

  • PubMed.

  • ACS Publications.

  • PubMed.

Sources

Technical Support Center: Synthesis of Substituted Pyrrolizidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrrolizidines. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. We aim to equip you with the knowledge to navigate the complexities of pyrrolizidine synthesis, from controlling stereochemistry to ensuring scalability.

Introduction: The Challenge and Importance of Pyrrolizidine Synthesis

Pyrrolizidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, particularly pyrrolizidine alkaloids. These alkaloids exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. However, the synthesis of substituted pyrrolizidines is often fraught with challenges, primarily centered around the precise control of stereochemistry at multiple centers and the development of scalable and efficient synthetic routes. Key hurdles include achieving high diastereoselectivity and enantioselectivity, minimizing side reactions, and overcoming purification difficulties.[1] This guide will address these critical issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of substituted pyrrolizidines.

Issue 1: Poor Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction to form a substituted pyrrolizidine is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in 1,3-dipolar cycloadditions for pyrrolizidine synthesis is a frequent challenge. The stereochemical outcome is influenced by the kinetic or thermodynamic control of the reaction, the nature of the dipole and dipolarophile, the solvent, and the catalyst used. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Step-by-Step Solutions:

  • Sub-optimal Reaction Temperature:

    • Explanation: Cycloaddition reactions are often reversible. Running the reaction at elevated temperatures can lead to thermodynamic equilibration, favoring the most stable diastereomer, which may not be the desired one. Conversely, lower temperatures often favor the kinetically controlled product, which can exhibit higher diastereoselectivity.

    • Solution:

      • Step 1: Screen a range of temperatures. Start with the reaction at room temperature and then incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C).

      • Step 2: Monitor the reaction progress and diastereomeric ratio at each temperature using techniques like 1H NMR or LC-MS.

      • Step 3: Be aware that lower temperatures may significantly slow down the reaction rate, requiring longer reaction times.

  • Inappropriate Solvent Choice:

    • Explanation: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cycloaddition, thereby affecting diastereoselectivity.

    • Solution:

      • Step 1: Conduct the reaction in a variety of solvents with different polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

      • Step 2: Compare the diastereomeric ratios obtained in each solvent. Non-polar solvents often favor less polar transition states, which can lead to different stereochemical outcomes compared to polar solvents.

  • Steric and Electronic Effects of Substituents:

    • Explanation: The steric bulk and electronic properties of the substituents on both the azomethine ylide (the dipole) and the dipolarophile play a crucial role in directing the approach of the two reactants.

    • Solution:

      • Step 1: If possible, modify the substituents to enhance steric hindrance, which can favor the formation of a single diastereomer. For example, using a bulkier protecting group on a nitrogen or oxygen atom can influence the facial selectivity of the cycloaddition.

      • Step 2: Consider the electronic nature of your substituents. Electron-withdrawing or electron-donating groups can alter the frontier molecular orbital energies, potentially impacting the regioselectivity and stereoselectivity.

  • Catalyst Effects (for Catalytic Cycloadditions):

    • Explanation: In catalytic asymmetric 1,3-dipolar cycloadditions, the choice of metal catalyst and chiral ligand is paramount for achieving high stereoselectivity.

    • Solution:

      • Step 1: Screen different metal catalysts (e.g., Ag(I), Cu(I), Zn(II)) and chiral ligands. The ligand's structure creates a chiral environment around the metal center, which directs the cycloaddition to favor one stereoisomer.[1][2][3]

      • Step 2: Optimize the catalyst loading. In some cases, higher or lower catalyst concentrations can affect the stereochemical outcome.

      • Step 3: Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.

Visualizing the 1,3-Dipolar Cycloaddition Workflow:

1_3_Dipolar_Cycloaddition_Workflow start Start: Azomethine Ylide Precursor + Dipolarophile in_situ In Situ Generation of Azomethine Ylide start->in_situ cycloaddition 1,3-Dipolar Cycloaddition in_situ->cycloaddition product Pyrrolizidine Product (Mixture of Diastereomers) cycloaddition->product analysis Analysis (NMR, LC-MS) product->analysis troubleshoot Troubleshooting analysis->troubleshoot optimize_temp Optimize Temperature troubleshoot->optimize_temp Low dr optimize_solvent Optimize Solvent troubleshoot->optimize_solvent Low dr modify_substituents Modify Substituents troubleshoot->modify_substituents Low dr optimize_catalyst Optimize Catalyst troubleshoot->optimize_catalyst Low dr end Desired Diastereomer troubleshoot->end High dr optimize_temp->cycloaddition optimize_solvent->cycloaddition modify_substituents->start optimize_catalyst->cycloaddition

Caption: Troubleshooting workflow for low diastereoselectivity in 1,3-dipolar cycloadditions.

Issue 2: Challenges in Ring-Closing Metathesis (RCM) for Pyrrolizidine Synthesis

Question: I am attempting to synthesize a substituted pyrrolizidine via Ring-Closing Metathesis (RCM), but I am observing low yields, starting material recovery, or the formation of oligomeric byproducts. What can I do to optimize this reaction?

Answer: Ring-Closing Metathesis is a powerful tool for constructing the bicyclic pyrrolizidine core. However, its success is highly dependent on the substrate, catalyst, and reaction conditions. Here are common issues and their solutions:

Potential Causes and Step-by-Step Solutions:

  • Catalyst Deactivation:

    • Explanation: Grubbs-type catalysts are sensitive to impurities such as oxygen, moisture, and coordinating functional groups in the substrate (e.g., unprotected amines or thiols).

    • Solution:

      • Step 1: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Step 2: Protect any potentially coordinating functional groups on your substrate before attempting the RCM reaction. Common protecting groups for amines include Boc, Cbz, and tosyl.

      • Step 3: If catalyst deactivation is still suspected, consider using a more robust second or third-generation Grubbs catalyst, which often exhibit higher stability and activity.[4][5]

  • Unfavorable Ring Strain:

    • Explanation: The formation of the five-membered rings in the pyrrolizidine system can be entropically and enthalpically demanding, leading to a slow or unsuccessful cyclization.

    • Solution:

      • Step 1: Employ the Thorpe-Ingold effect by introducing gem-disubstitution on the carbon atom adjacent to one of the double bonds. This can pre-organize the molecule into a conformation that favors cyclization.

      • Step 2: Run the reaction at high dilution (typically 0.001-0.01 M) to favor intramolecular RCM over intermolecular oligomerization. This can be achieved by the slow addition of the substrate to the catalyst solution over an extended period.

  • Formation of Oligomers/Polymers:

    • Explanation: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular ring-closing reaction, leading to the formation of dimers, trimers, and higher-order oligomers.

    • Solution:

      • Step 1: As mentioned above, high dilution is key. Use a syringe pump for the slow addition of the diene precursor to the reaction mixture containing the catalyst.

      • Step 2: Monitor the reaction by TLC or GC-MS. If oligomers are forming, decrease the concentration further.

Table 1: Comparison of Common Grubbs Catalysts for RCM

Catalyst GenerationCommon NameKey FeaturesTypical Applications in Pyrrolizidine Synthesis
First Generation Grubbs IGood activity for terminal alkenes, less tolerant of functional groups.Simple, sterically unhindered dienes.
Second Generation Grubbs IIHigher activity, greater functional group tolerance, effective for more substituted alkenes.More complex and functionalized pyrrolizidine precursors.
Third Generation Hoveyda-Grubbs IIMore stable, allows for easier purification due to the chelating isopropoxystyrene ligand.When catalyst removal is a concern and for challenging cyclizations.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the stereoselective synthesis of substituted pyrrolizidines?

A1: Chiral pool starting materials are frequently employed to introduce stereocenters in a controlled manner. L-proline and its derivatives, such as 4-hydroxy-L-proline, are particularly popular due to their inherent chirality and the presence of a pre-formed pyrrolidine ring.[6] Carbohydrates also serve as excellent chiral starting materials for the synthesis of highly hydroxylated pyrrolizidines like alexine and its stereoisomers.[7]

Q2: How can I effectively purify a mixture of pyrrolizidine diastereomers?

A2: The purification of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is crucial. Often, a gradient elution is required to achieve good separation. Using high-performance liquid chromatography (HPLC) with a chiral stationary phase can also be effective for analytical and small-scale preparative separations.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective and scalable purification method.

  • Derivatization: In some cases, the diastereomeric mixture can be derivatized with a chiral resolving agent to form diastereomeric salts or esters that may be easier to separate by chromatography or crystallization. The resolving agent can then be removed in a subsequent step.

Q3: My intramolecular cyclization of a proline derivative to form a pyrrolizidine is not working. What are the common pitfalls?

A3: Intramolecular cyclization of proline derivatives is a common strategy. Common issues include:

  • Poor Leaving Group: The group being displaced in the cyclization must be a good leaving group (e.g., tosylate, mesylate, or a halide). If you are using a hydroxyl group, it must be activated first.

  • Steric Hindrance: Bulky substituents near the reaction centers can impede the cyclization. Re-evaluating your synthetic design to minimize steric clash might be necessary.

  • Incorrect Ring Size Formation: Depending on the length of the side chain, you might get undesired ring sizes. Ensure your precursor is designed to favor the formation of the five-membered ring.

  • Base Strength: The choice and stoichiometry of the base are critical. A base that is too strong might cause side reactions like elimination, while a base that is too weak will not deprotonate the nucleophile effectively. Common bases for such cyclizations include potassium carbonate, sodium hydride, or non-nucleophilic organic bases like DBU.

Visualizing the Intramolecular Cyclization Process:

Intramolecular_Cyclization proline_derivative Proline Derivative with Side Chain activation Activation of Leaving Group (e.g., -OH to -OTs) proline_derivative->activation cyclization Base-Mediated Intramolecular Cyclization activation->cyclization pyrrolizidine Substituted Pyrrolizidine cyclization->pyrrolizidine troubleshoot Troubleshooting cyclization->troubleshoot Failure leaving_group Poor Leaving Group troubleshoot->leaving_group sterics Steric Hindrance troubleshoot->sterics base_issue Incorrect Base troubleshoot->base_issue

Caption: Key steps and troubleshooting points in intramolecular cyclization for pyrrolizidine synthesis.

Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Substituted Pyrrolizidine via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-substituted glycine ester (azomethine ylide precursor)

  • Aldehyde

  • Dipolarophile (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-substituted glycine ester (1.0 equiv.), the aldehyde (1.1 equiv.), and the dipolarophile (1.0 equiv.) in anhydrous toluene (to make a 0.1 M solution).

  • Add activated 4 Å molecular sieves to the mixture.

  • Heat the reaction mixture to reflux (or the desired temperature for optimal stereoselectivity) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrrolizidine diastereomer.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and stereochemistry.

References

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14647–14658. [Link]

  • Couty, F., & Evano, G. (2009). Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids. Current Organic Chemistry, 13(14), 1386-1406. [Link]

  • De la Cruz, P., et al. (2014). Diastereoselective Synthesis of Novel Pyrrolidine or Pyrrolizine-Fused Benzo-δ-sultams via 1,3-Dipolar Cycloadditions. Journal of Heterocyclic Chemistry, 51(S1), E233-E240. [Link]

  • Goti, A., et al. (2009). Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids. Chemistry–A European Journal, 15(32), 7808-7821. [Link]

  • Long, Z., et al. (2012). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Angewandte Chemie International Edition, 51(29), 7234-7237. [Link]

  • Mori, M., Wakamatsu, H., & Sato, Y. (2007). Synthesis of Pyrrolizidine, Indolizidine, and Quinolizidine Derivatives Using Ruthenium‐Catalyzed Ring‐Opening Metathesis and Ring‐Closing Metathesis of Cycloalkene‐ynes. Advanced Synthesis & Catalysis, 349(7), 1231-1246. [Link]

  • Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic letters, 9(5), 769–771. [Link]

  • Padwa, A., & Ku, A. (1980). Intramolecular 1,3-dipolar cycloaddition routes to pyrrolizidine and indolizidine alkaloids. The Journal of Organic Chemistry, 45(18), 3756-3766. [Link]

  • Nájera, C., & Sansano, J. M. (2013). Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. Arkivoc, 2014(2), 575-592. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

  • Vidadala, S. R., et al. (2015). Highly enantioselective intramolecular 1,3-dipolar cycloaddition: a route to piperidino-pyrrolizidines. Angewandte Chemie International Edition, 54(2), 651-655. [Link]

  • Zare, A., & Meraj, F. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Iranian Chemical Society, 19(7), 2631-2661. [Link]

  • Wang, Y., et al. (2018). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of separation science, 41(13), 2776–2785. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Zhang, X., et al. (2018). Cobalt(II) Porphyrin Catalyzed Cascade Reaction of Pyrrolyl Ketones for Construction of Polysubstituted Pyrrolizidines and Pyrrolizines. Organic Letters, 20(15), 4562-4565. [Link]

  • Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron letters, 41(43), 8157-8160. [Link]

  • Vitale, C., et al. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(86), 13032-13046. [Link]

  • Mondal, S., & Ghorai, M. K. (2017). Direct enantioselective synthesis of pyrrolizidines. Tetrahedron, 73(33), 4935-4956. [Link]

  • Wakamatsu, H., Sato, Y., Fujita, R., & Mori, M. (2007). Synthesis of Pyrrolizidine, Indolizidine, and Quinolizidine Derivatives Using Ruthenium‐Catalyzed Ring‐Opening Metathesis and Ring‐Closing Metathesis of Cycloalkene‐ynes. Advanced Synthesis & Catalysis, 349(7), 1231-1246. [Link]

  • Ivanova, O. A., & Budynina, E. M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 21(24), 9576. [Link]

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC advances, 11(24), 14647–14658. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-33). Italian Society of Chemistry. [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 633-646. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Paladino, G. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines. Tetrahedron, 61(5), 1077-1082. [Link]

Sources

Stability issues of "Hexahydro-1H-pyrrolizine-7a-carbonitrile" in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with Hexahydro-1H-pyrrolizine-7a-carbonitrile. It provides in-depth technical guidance on the stability of this compound in solution, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is the hydrolysis of the nitrile functional group.[1][2][3][4] The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water, which can be catalyzed by both acidic and basic conditions.[1][2][3][5] This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid, Hexahydro-1H-pyrrolizine-7a-carboxylic acid.[1][3][4] Given its classification as a pyrrolizidine alkaloid (PA), it is also important to consider the overall stability of the bicyclic ring system, which can be sensitive to extreme pH and temperature.[6][7]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Solutions should be prepared in anhydrous, aprotic solvents if possible. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering the solution to a slightly acidic to neutral pH (pH 5-7) can help to slow down hydrolysis, as both strong acid and strong base catalysis are avoided.

Q3: Which solvents are recommended for dissolving this compound?

A3: For optimal stability, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. If the experimental protocol requires a protic solvent, consider using alcohols like ethanol or methanol, but be aware that the risk of solvolysis, though slower than hydrolysis, still exists. When preparing aqueous solutions, it is crucial to use high-purity water (e.g., HPLC-grade) and to be mindful of the pH.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is significantly influenced by pH. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[1][3][4] Generally, pyrrolizidine alkaloids show greater stability in neutral to slightly acidic conditions and can degrade significantly in alkaline solutions.[7] It is advisable to avoid pH extremes. A recent study on pyrrolizidine alkaloids demonstrated that they were stable in neutral and acidic solutions but degraded by as much as 50% within 24 hours under alkaline conditions.[7]

Q5: Is the compound sensitive to light or temperature?

Troubleshooting Guide

Issue 1: I am observing a new, more polar peak in my chromatogram over time. What could it be?

Possible Cause: This is a classic sign of hydrolysis. The nitrile group (-C≡N) is likely being converted to a carboxylic acid (-COOH). The carboxylic acid is significantly more polar than the nitrile, and thus will have a shorter retention time on a reverse-phase HPLC column. An intermediate amide (-CONH₂) may also be formed, which would also be more polar than the starting nitrile.[1][3][4]

Troubleshooting Workflow:

A Unexpected peak observed B Hypothesis: Hydrolysis to Carboxylic Acid A->B C LC-MS/MS Analysis B->C F Conduct a forced degradation study (see protocol below) B->F D Check for expected mass of Hexahydro-1H-pyrrolizine-7a-carboxylic acid C->D E Perform co-elution with a standard of the suspected degradant (if available) C->E G Confirm identity of the new peak D->G E->G F->G H Optimize experimental conditions (pH, temperature, solvent) G->H

Caption: Troubleshooting workflow for identifying unknown peaks.

Detailed Steps:

  • Mass Spectrometry Analysis: Analyze your sample using LC-MS/MS. Check for the presence of an ion corresponding to the mass of the hydrolyzed product, Hexahydro-1H-pyrrolizine-7a-carboxylic acid.

  • Forced Degradation Study: Intentionally degrade a sample of your compound to confirm the identity of the degradant peak. A detailed protocol is provided below.

  • Optimize Conditions: If hydrolysis is confirmed, re-evaluate your experimental conditions. Ensure you are using fresh solutions, maintaining an appropriate pH, and avoiding high temperatures.

Issue 2: I am seeing a shoulder on my main peak, or a new peak with a very similar retention time. What could be the cause?

Possible Cause: This could be due to epimerization at the 7a-position. The carbon atom to which the nitrile group is attached is a chiral center. Under certain conditions, particularly in the presence of base or heat, the proton at this position could be abstracted, leading to a planar intermediate and subsequent re-protonation to form a mixture of diastereomers. While specific data on this compound is limited, epimerization of α-amino nitriles is a known phenomenon.[10]

Proposed Epimerization Pathway:

cluster_0 Epimerization at C7a A Original Diastereomer B Planar Intermediate A->B + Base / Heat B->A + H+ C New Diastereomer B->C + H+

Caption: Potential epimerization at the chiral center.

Troubleshooting Steps:

  • High-Resolution Chromatography: Use a high-resolution chiral HPLC column to attempt to separate the potential diastereomers.

  • NMR Spectroscopy: If you can isolate the impurity, 2D NMR techniques such as NOESY could help to determine the relative stereochemistry.

  • Controlled Study: Expose your compound to mild basic conditions or gentle heating and monitor for the appearance of the new peak by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[8][11][12]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions: In separate amber HPLC vials, add an aliquot of the stock solution and the stressor as described in the table below.

  • Incubation: Incubate the samples under the specified conditions.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, neutralize it if necessary (acid with base, base with acid), and dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-MS/MS method (see Protocol 2).

Table 1: Forced Degradation Conditions

Stress ConditionReagentTemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°CHydrolysis of nitrile to carboxylic acid
Base Hydrolysis 0.1 M NaOHRoom TempRapid hydrolysis of nitrile; potential epimerization
Oxidation 3% H₂O₂Room TempOxidation of the amine or other susceptible parts
Thermal HPLC-grade water60°CHydrolysis, potential epimerization
Photolytic HPLC-grade waterRoom Temp (in a photostability chamber)Photodegradation
Protocol 2: Stability-Indicating HPLC-MS/MS Method

This method is designed to separate the parent compound from its potential degradation products.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Parent Compound: Monitor for the protonated molecule [M+H]⁺ and select a characteristic fragment ion.

    • Hydrolyzed Product: Monitor for the protonated molecule [M+H]⁺ of the carboxylic acid and its characteristic fragment.

Summary of Potential Degradation Pathways

G A This compound B Hexahydro-1H-pyrrolizine-7a-carboxamide (Intermediate) A->B H₂O (Acid/Base) D Epimer at C7a A->D Base/Heat C Hexahydro-1H-pyrrolizine-7a-carboxylic acid (Final Product) B->C H₂O (Acid/Base)

Caption: Primary degradation pathways for the compound in solution.

By understanding the inherent stability characteristics of this compound and employing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the accuracy and reliability of their experimental results.

References

  • [No Author]. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Fernández-Pintor, B., et al. (2023). Evaluation of the thermal stability and transfer rate of pyrrolizidine alkaloids during the brewing of herbal infusions contaminated with Echium vulgare and Senecio vulgaris weeds. ResearchGate. Retrieved from [Link]

  • Klevenhusen, F., et al. (2019). Stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage under different ensilage conditions. ResearchGate. Retrieved from [Link]

  • [No Author]. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). CHAPTER 4: STABILITY OF PYRROLIZIDINE ALKALOIDS DURING FOOD PREPARATION. M.Sc. dissertation, University of Pretoria. Retrieved from [Link]

  • [No Author]. (n.d.). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)−H Bonds. ChemRxiv. Retrieved from [Link]

  • [No Author]. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). 20.7: Chemistry of Nitriles. LibreTexts. Retrieved from [Link]

  • [No Author]. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • [No Author]. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

  • [No Author]. (n.d.). Nitriles. EBSCO Research Starters. Retrieved from [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]

  • [No Author]. (2020). Nitriles: Reactions Forming and Reactions of. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). A new approach for the thermal characterization of monocrotaline, a pyrrolizidine alkaloid. ResearchGate. Retrieved from [Link]

  • [No Author]. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Reactivity of Nitriles. LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • [No Author]. (n.d.). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • [No Author]. (n.d.). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. MDPI. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • [No Author]. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

  • [No Author]. (n.d.). 21.5: Hydrolysis of nitriles. LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. M.Sc. dissertation, University of Pretoria. Retrieved from [Link]

  • [No Author]. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. Cheméo. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). This compound (C8H12N2). PubChemLite. Retrieved from [Link]

  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (n.d.). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Stability of Pyrrolizidine Alkaloids. Scribd. Retrieved from [Link]

  • [No Author]. (n.d.). Photoredox-catalyzed generation of α-carbonyl carbocations: general access to α-tertiary amino acid derivatives. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). Primary α-tertiary amine synthesis via α-C–H functionalization. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in the structural elucidation of this saturated, bicyclic amine. The rigid, fused-ring system and multiple stereocenters of this molecule often lead to complex and overlapping NMR spectra that can be difficult to interpret.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these complexities, from initial sample preparation to advanced 2D NMR-based structural assignment.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of this compound look so complex and "crowded"?

A1: The complexity arises from several intrinsic structural features:

  • Multiple Chiral Centers: The molecule possesses several stereocenters. This lack of symmetry means that most protons are chemically and magnetically non-equivalent, leading to a unique signal for nearly every proton.[1]

  • Diastereotopic Protons: Methylene (CH₂) groups within the ring system are diastereotopic. The two protons on a single CH₂ carbon are in different chemical environments and will appear as distinct signals, often coupling to each other (geminal coupling) and to adjacent protons.

  • Restricted Conformational Mobility: The fused five-membered ring system is conformationally rigid. This rigidity locks protons into specific axial or equatorial-like positions, resulting in significant differences in their chemical shifts and coupling constants.

  • Signal Overlap: The protons are all attached to sp³-hybridized carbons, causing their signals to fall within a relatively narrow region of the ¹H NMR spectrum (typically 1.0-4.0 ppm), leading to severe signal overlap.[2]

Q2: My spectrum shows broad or poorly resolved peaks. What is the likely cause and how can I fix it?

A2: Broad peaks in the NMR spectrum of this molecule can stem from several factors.[3]

  • Conformational Exchange: Although the ring system is rigid, some degree of conformational flexing or "puckering" can occur on a timescale that is intermediate relative to the NMR experiment. This exchange process can lead to significant line broadening.

    • Troubleshooting: Acquiring the spectrum at a different temperature can help. Lowering the temperature may "freeze out" a single conformation, resulting in sharper signals. Conversely, increasing the temperature can accelerate the exchange, causing the signals to coalesce into a time-averaged, sharper peak.[3]

  • Sample Concentration and Solubility: Highly concentrated samples can lead to increased viscosity and peak broadening. Poor solubility can also result in a non-homogenous sample, which degrades spectral quality.

    • Troubleshooting: Ensure your sample is fully dissolved and not overly concentrated. If solubility is an issue, try a different deuterated solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Celite or silica can sometimes remove the impurities.

Q3: I am seeing more signals than I expect for a single isomer. What could be the reason?

A3: The presence of more signals than predicted for one molecule often indicates a mixture of species.

  • Diastereomers: If the synthesis of this compound is not stereospecific, you may have a mixture of diastereomers. Each diastereomer will have its own unique set of NMR signals.

  • Rotamers: In some cases, slow rotation around certain single bonds (though less common in this rigid system) can lead to the observation of distinct sets of signals for each rotational isomer (rotamer).[3]

  • Impurities: Residual solvents, starting materials, or reaction byproducts are common sources of extra peaks. Cross-referencing observed signals with the chemical shifts of common laboratory solvents is a crucial first step.[4]

Q4: How does my choice of NMR solvent affect the spectrum?

A4: The choice of solvent can significantly alter the chemical shifts of your compound's signals.[5][6] This is due to solvent-solute interactions, such as hydrogen bonding and magnetic anisotropy effects of the solvent molecules.[7]

  • Problem: Protons near the basic nitrogen atom are particularly sensitive to the solvent environment. In a protic solvent like methanol-d₄, the nitrogen may be partially protonated, causing a significant downfield shift for adjacent protons. In an aromatic solvent like benzene-d₆, anisotropic effects can cause dramatic shifts (both upfield and downfield) compared to a more inert solvent like chloroform-d.

  • Solution: If you are facing severe signal overlap, acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to C₆D₆ or DMSO-d₆) can often shift the signals enough to resolve the overlapping multiplets.[3][6]

Troubleshooting Guide: A Systematic Approach to Spectral Interpretation

Interpreting the spectrum of this compound requires a multi-faceted approach that goes beyond a simple 1D ¹H NMR spectrum. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Workflow for Complete Structural Elucidation

The following diagram outlines the logical workflow for assigning the complex NMR spectra of this molecule.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Integration & Structure Confirmation A ¹H NMR (Proton Environment) D COSY (¹H-¹H Connectivity) A->D Identify Spin Systems B ¹³C{¹H} NMR (Carbon Count) E HSQC (Direct ¹H-¹³C Correlation) B->E C DEPT-135/90 (CH, CH₂, CH₃ Multiplicity) C->E Confirm C-H Attachment D->E Correlate Protons to Carbons F HMBC (Long-Range ¹H-¹³C Correlation) E->F Connect Spin Systems H Assemble Fragments F->H Build Carbon Skeleton G NOESY/ROESY (Through-Space ¹H-¹H Proximity) I Assign Stereochemistry G->I Determine 3D Arrangement J Final Structure H->J I->J

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocols and Data Interpretation

Protocol 1: Acquiring High-Quality 1D NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of your purified compound in ~0.6 mL of a deuterated solvent (CDCl₃ is a good starting point). Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks.

    • Causality: Good shimming is critical because the multiplets in this molecule are complex; poor line shape will make them impossible to interpret.[8]

  • ¹³C and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon atoms.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Interpretation: The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals. This combination allows for the unambiguous identification of each carbon type.

Protocol 2: Elucidating Connectivity with 2D NMR

If your 1D spectra are complex and overlapping, proceed immediately to 2D experiments. These experiments spread the information across two dimensions, dramatically improving resolution.[9][10]

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[9]

    • How to Read: A COSY spectrum has the ¹H spectrum on both the x and y axes. The diagonal contains the 1D spectrum. The off-diagonal peaks (cross-peaks) indicate which protons are coupled.

    • Application: Trace the connectivity from one proton to its neighbors to map out the individual spin systems (i.e., the connected CH-CH₂-CH chains) within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon.

    • How to Read: The x-axis is the ¹H spectrum, and the y-axis is the ¹³C spectrum. Each peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.

    • Application: This is a powerful experiment that definitively links the proton spin systems identified in the COSY to the carbon backbone identified in the ¹³C and DEPT spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[11]

    • How to Read: Similar to HSQC, but the cross-peaks show correlations between protons and carbons that are separated by multiple bonds.

    • Application: This is the key experiment for assembling the final structure. It allows you to connect the spin systems that you built with COSY and HSQC. For example, you can find a correlation from a proton on C-1 to the quaternary carbon at C-7a, thereby connecting two fragments of the molecule.

The following diagram illustrates how key HMBC correlations can be used to piece together the pyrrolizidine core.

Sources

"Hexahydro-1H-pyrrolizine-7a-carbonitrile" fragmentation pattern analysis challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in elucidating the fragmentation pattern of this unique saturated heterocyclic compound. We will move beyond theoretical principles to address the practical, real-world issues you may face during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during the analysis of this compound and related saturated nitrogen heterocycles.

Q1: Why is the molecular ion (M+) peak for my compound weak or completely absent in Electron Ionization (EI) mode?

A1: A weak or absent molecular ion is a frequent challenge with aliphatic and saturated cyclic amines. The 70 eV typically used in EI is a significant amount of energy, often exceeding the stability of the initial radical cation[1]. The nitrogen atom's lone pair readily stabilizes an adjacent positive charge, promoting rapid alpha-cleavage and ring fragmentation, which consumes the molecular ion before it can be detected[1][2]. For this compound (C₈H₁₂N₂, MW ≈ 136.1 Da), the energy imparted can cause immediate fragmentation, making the M+ peak at m/z 136 difficult to observe.

Q2: What are the most probable initial fragmentation steps for this molecule?

A2: Given the structure, two primary fragmentation initiation sites are the nitrogen atom and the nitrile group.

  • Alpha-Cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This leads to the formation of a resonance-stabilized iminium cation[1]. For this bicyclic system, this would involve a ring-opening event.

  • Loss of a Hydrogen Radical ([M-H]⁺): Nitriles often exhibit a significant [M-1] peak due to the loss of a hydrogen atom from the carbon alpha to the nitrile group, forming a resonance-stabilized cation[3].

  • Loss of the Nitrile Group ([M-CN]⁺): The loss of a •CN radical as a neutral species (loss of 26 Da) is another characteristic fragmentation pathway for nitriles[4].

Q3: I'm using Electrospray Ionization (ESI). Why am I not seeing any fragmentation?

A3: ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with very little internal energy[5]. Consequently, in-source fragmentation is often minimal or absent. To induce fragmentation with ESI, you must employ tandem mass spectrometry (MS/MS or MSⁿ) techniques like Collision-Induced Dissociation (CID), where the precursor ion ([M+H]⁺ at m/z 137) is isolated and collided with an inert gas to generate fragment ions[2].

Q4: Can I expect a McLafferty rearrangement with this compound?

A4: The classic McLafferty rearrangement requires a γ-hydrogen and a carbonyl group (or a similar unsaturated moiety) to proceed through a six-membered transition state[6][7]. While this compound has plenty of hydrogens, it lacks the necessary carbonyl-like feature for a traditional McLafferty rearrangement. However, a similar rearrangement is known for some nitriles, which can produce a characteristic peak at m/z 41, but this is typically seen in straight-chain nitriles and is less likely in this rigid bicyclic system[3].

Section 2: Troubleshooting Guide for Unexpected Fragmentation Patterns

When your experimental spectrum doesn't match predictions, a systematic approach is crucial. This guide provides troubleshooting workflows for common, challenging scenarios.

Issue 1: Dominant Peak of Unknown Origin

You observe a strong, unexpected peak that doesn't correspond to simple cleavage rules.

Troubleshooting Workflow: Unknown Peak Identification

G start Unexpected Peak Observed (e.g., m/z 94, 83, 82) blank Is the peak present in the solvent blank? start->blank contaminant Potential Contaminant (e.g., siloxanes, phthalates). Review background spectrum. blank->contaminant Yes no_blank Peak is sample-derived. blank->no_blank No rearrangement Could it be a complex rearrangement or multi-step fragmentation? no_blank->rearrangement structure Propose a plausible structure for the fragment ion. rearrangement->structure pathway Hypothesize a fragmentation pathway (e.g., ring opening followed by neutral loss). structure->pathway confirm Confirm with high-resolution MS (for elemental composition) or MS³ analysis. pathway->confirm

Caption: Workflow for diagnosing unexpected peaks.

Step-by-Step Protocol:
  • Analyze the Blank: Always inject a solvent blank under the exact same conditions. Common contaminants like siloxanes (from column bleed) or phthalates (from plastics) can be easily misidentified as sample fragments[8].

  • Consider Pyrrolizidine Core Fragmentation: The base pyrrolizidine structure (C₇H₁₃N, MW=111) is known to produce characteristic fragments. The NIST mass spectrum for hexahydropyrrolizine shows major peaks at m/z 82, 83, and 55[9]. The presence of the carbonitrile group will shift the mass of fragments containing it, but fragments arising from the loss of the nitrile-containing portion of the ring may still appear at these values.

  • Propose Multi-Step Pathways: A single fragmentation event is rare. Consider a logical sequence. For example:

    • Pathway A: Ring opening via alpha-cleavage, followed by the loss of a neutral molecule like ethylene (C₂H₄, 28 Da).

    • Pathway B: Loss of the •CN radical (26 Da) to form an ion at m/z 110, which then undergoes further ring fragmentation.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS is invaluable. Obtaining an accurate mass for the unknown peak allows you to determine its elemental composition, drastically narrowing down the possible structures and validating your proposed pathway[10].

Issue 2: Poor Spectral Reproducibility

You run the same sample multiple times, but the relative intensities of the fragment ions vary significantly.

Troubleshooting Checklist:
  • Check for Leaks: Air leaks in the GC or MS system are a primary cause of poor reproducibility, often indicated by high background noise and prominent peaks at m/z 18, 28, 32, and 44 (H₂O, N₂, O₂, CO₂)[8][11]. Use an electronic leak detector to check all fittings.

  • Ion Source Stability: The ion source may be contaminated. A dirty source leads to fluctuating ionization efficiency and inconsistent fragmentation. Follow the manufacturer's protocol for cleaning the ion source[12].

  • Sample Concentration Effects: If the sample concentration is too high, you can experience ion suppression or detector saturation, which affects relative peak intensities[12][13]. Prepare and analyze a dilution series to ensure you are working in a linear response range.

  • Chromatographic Consistency: If using GC-MS or LC-MS, ensure the chromatographic peak shape and retention time are consistent. A shifting retention time indicates a problem with the column or mobile/carrier phase, which will affect the spectrum as the analyte concentration entering the source changes over time.

Section 3: Predicted Fragmentation Pathway and Key Fragments

Based on established fragmentation principles for heterocyclic amines and nitriles, we can predict a plausible fragmentation pathway for this compound.

Predicted Key Fragmentation Events

G M Molecular Ion (M⁺) m/z 136 C₈H₁₂N₂ MH [M-H]⁺ m/z 135 M->MH - •H MCN [M-CN]⁺ m/z 110 M->MCN - •CN m83 Pyrrolizidine Fragment m/z 83 C₅H₉N M->m83 - C₂H₃CN (rearrangement) m82 [m/z 83 - H]⁺ m/z 82 m83->m82 - •H m55 [m/z 82 - C₂H₃]⁺ m/z 55 m82->m55 - •C₂H₃

Caption: Predicted EI fragmentation pathway for the title compound.

Summary of Key Predicted Ions
m/z ValueProposed FormulaNeutral LossDescription of Origin
136C₈H₁₂N₂⁺•-Molecular Ion (M⁺•) . May be weak or absent in EI-MS.
135C₈H₁₁N₂⁺•H (1 Da)[M-H]⁺ . Loss of an alpha-hydrogen adjacent to the nitrile or nitrogen, a common pathway for both functional groups[3].
110C₇H₁₂N⁺•CN (26 Da)[M-CN]⁺ . Characteristic loss of the nitrile radical, leaving the pyrrolizidine cation[4].
83C₅H₉N⁺•C₃H₃N (53 Da)Pyrrolizidine Core Fragment . This ion is a major fragment in the spectrum of the parent hexahydropyrrolizine[9]. Its formation from the title compound would require a rearrangement and loss of a C₃H₃N fragment.
82C₅H₈N⁺C₃H₄N (54 Da)[m/z 83 - H]⁺ . Loss of a hydrogen radical from the m/z 83 fragment, also prominent in the parent pyrrolizidine spectrum[9].
55C₄H₅⁺C₄H₇N₂ (81 Da)Cyclopentenyl cation or similar C₄ fragment . A common low-mass fragment from the decomposition of the five-membered rings.

Section 4: General Method Development Strategy

For novel compounds like this, a structured approach to method development can save significant time and prevent ambiguity.

Systematic Workflow for Analysis

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Hard Ionization cluster_2 Phase 3: Confirmation start Start with LC-ESI-MS in positive ion mode check_frag Does [M+H]⁺ fragment in-source? start->check_frag msms Perform MS/MS on [M+H]⁺ (m/z 137) check_frag->msms No gcms Analyze with GC-EI-MS check_frag->gcms Yes (or if more fragmentation needed) msms->gcms compare Compare EI fragments with ESI-MS/MS fragments gcms->compare hrms Acquire High-Resolution Data (ESI-Q-TOF or Orbitrap) compare->hrms confirm Confirm elemental composition of key fragments hrms->confirm

Sources

Overcoming poor yield in "Hexahydro-1H-pyrrolizine-7a-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Overcoming Poor Yield in the Synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile and Related Bicyclic Amines

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of complex heterocyclic structures, specifically focusing on the hexahydro-1H-pyrrolizine core with a quaternary nitrile at the 7a position. While this specific molecule may be a novel or proprietary target, the principles outlined here are broadly applicable to related bicyclic amine syntheses. This document provides in-depth, experience-driven troubleshooting advice to diagnose and resolve common issues leading to poor yields.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the pyrrolizidine core is failing or giving low yield. What are the likely causes and how can I fix it?

This is a common and critical step. Poor yield in the formation of the bicyclic core often points to issues with the reactivity of the precursor, unfavorable reaction kinetics, or competing side reactions.

Possible Causes & Solutions:

  • Incorrect Precursor Conformation: The linear precursor must adopt a specific conformation to allow the nucleophilic and electrophilic centers to come into proximity for cyclization.

    • Troubleshooting: High temperatures can sometimes overcome conformational barriers, but may also promote side reactions. The use of specific solvents that can template the desired conformation through hydrogen bonding or other non-covalent interactions can be effective. For instance, a switch from a non-polar solvent like toluene to a more polar, aprotic solvent like acetonitrile might alter the ground-state conformation favorably.

  • Low Electrophilicity/Nucleophilicity: The reaction may be stalled due to insufficient reactivity of either the nucleophilic nitrogen or the electrophilic carbon center (e.g., a halide, tosylate, or an aldehyde in a Mannich-type reaction).

    • Troubleshooting:

      • For Halide/Tosylate Leaving Groups: If you are using a leaving group, ensure it is sufficiently reactive. Iodides are more reactive than bromides, which are more reactive than chlorides or tosylates. You can sometimes perform an in situ halide exchange by adding a catalytic amount of sodium iodide (Finkelstein reaction) to increase the rate.

      • For Mannich/Pictet-Spengler Type Reactions: The electrophilicity of the carbonyl or iminium ion is key. The reaction is often pH-dependent. An acidic catalyst (e.g., TFA, CSA) is typically required to generate the reactive electrophile, but excess acid can fully protonate the nucleophilic amine, shutting down the reaction. A careful pH screen is recommended.

  • Competing Intermolecular Reactions: At high concentrations, the linear precursor can react with another molecule instead of cyclizing, leading to oligomers or polymers.

    • Troubleshooting: This issue is classically addressed by applying high-dilution conditions. By slowly adding the precursor to a large volume of refluxing solvent, you maintain a very low instantaneous concentration, favoring the intramolecular pathway over the intermolecular one.

Q2: I'm observing the formation of a significant byproduct that seems to be an elimination product instead of my desired cyclized product. Why is this happening?

Elimination is a frequent competitor to intramolecular substitution or addition reactions, especially when there are acidic protons beta to a leaving group.

Mechanism & Solution:

  • The Problem (E2 Elimination): Your nucleophilic amine, if sterically hindered or if the reaction conditions are too basic, can act as a base rather than a nucleophile. It can abstract a proton from the carbon adjacent to your electrophilic center, leading to the formation of a double bond and loss of the leaving group.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired cyclization.

    • Use a Non-Basic Nucleophile (if possible): If the amine itself is the cause, consider protecting it and using a different, less basic internal nucleophile if the synthetic route allows.

    • Change the Base: If an external base is used, switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. These are poor nucleophiles and less likely to promote E2 elimination.

Q3: The introduction of the nitrile group at the 7a-position is resulting in a complex mixture or no reaction. How can I improve this cyanation step?

Introducing a group at a sterically hindered, quaternary bridgehead carbon is a significant synthetic challenge. Standard S(_N)2-type cyanation with sodium or potassium cyanide is often destined to fail here.

Recommended Approaches & Rationale:

  • Radical Cyanation: If a suitable precursor is available (e.g., a 7a-carboxylic acid or a 7a-iodo derivative), radical-based methods can be effective.

    • Methodology: Barton-type decarboxylative cyanation or a photoredox-catalyzed approach using a suitable cyano-radical precursor can overcome the steric hindrance. These reactions proceed through a planar radical intermediate, bypassing the geometric constraints of an S(_N)2 transition state.

  • Strecker-type Synthesis (if applicable): If the nitrile can be introduced earlier in the synthesis, a Strecker reaction on a ketone precursor to the pyrrolizidine core can be a viable alternative. This involves the treatment of a ketone with an amine and a cyanide source (like TMSCN) to form an α-amino nitrile.

Troubleshooting the Cyanation Step:

Problem Potential Cause Recommended Solution
No ReactionSteric hindrance preventing nucleophilic attack.Switch to a radical-based method or a photoredox catalysis protocol that does not rely on a backside attack mechanism.
Low ConversionPoor solubility of the cyanide salt (e.g., KCN, NaCN).Use a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and nucleophilicity of the cyanide anion in organic solvents. Alternatively, use a more soluble cyanide source like tetrabutylammonium cyanide.
DecompositionThe starting material or product is unstable to the reaction conditions (e.g., strongly basic cyanide).Use a milder cyanide source like TMSCN with a Lewis acid catalyst (e.g., In(OTf)(_3)). This often proceeds under more neutral conditions.

Experimental Protocols & Workflows

Protocol 1: Optimizing Intramolecular Cyclization via High Dilution

This protocol is designed to favor intramolecular cyclization over intermolecular polymerization.

  • Set up a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Add the bulk of the reaction solvent (e.g., 200 mL of dry acetonitrile) and any non-precursor reagents (e.g., a non-nucleophilic base) to the flask.

  • Heat the solvent to a gentle reflux.

  • Dissolve your linear precursor (e.g., 10 mmol) in a small amount of the same solvent (e.g., 20 mL) and load it into the dropping funnel.

  • Over a period of 4-8 hours, add the precursor solution dropwise from the funnel into the refluxing solvent.

  • After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure complete conversion.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the desired product.

Workflow: Troubleshooting Logic for Cyclization

G start Low Yield in Cyclization Step conc Is byproduct formation observed? start->conc dilution Implement High Dilution Conditions conc->dilution Yes (likely polymer) temp Is elimination byproduct observed? conc->temp No lower_temp Lower Reaction Temperature temp->lower_temp Yes no_rxn Is starting material recovered? temp->no_rxn No base Switch to non-nucleophilic base lower_temp->base reactivity Increase Reactivity no_rxn->reactivity Yes leaving_group Improve Leaving Group (e.g., Finkelstein) reactivity->leaving_group ph Optimize pH for Mannich/Pictet-Spengler reactivity->ph

Caption: Troubleshooting workflow for low-yield cyclization reactions.

References

  • At the time of this writing, no direct synthesis for "this compound" is broadly published, indicating its novelty. The troubleshooting strategies provided are based on established principles in heterocyclic chemistry. For foundational knowledge, please refer to standard organic chemistry texts and relevant review articles on pyrrolizidine alkaloid synthesis.

Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this pyrrolizidine alkaloid derivative. The content is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by two key structural features: the basic tertiary amine in the pyrrolizidine core and the polar nitrile group. The basic nitrogen can cause significant peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups. The overall polarity of the molecule influences its solubility in various organic solvents, which is a critical consideration for both chromatography and recrystallization.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities are typically route-dependent but often include unreacted starting materials, diastereomers if chiral precursors are used, and side-products from incomplete cyclization or side reactions.[1] A significant potential impurity is the corresponding amide or carboxylic acid, which can form via hydrolysis of the nitrile group under acidic or basic conditions during synthesis or workup.[2]

Q3: Which analytical techniques are essential for assessing the purity of the final product?

A3: A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the preferred methods for determining purity with high accuracy and identifying impurities by their mass-to-charge ratio.[1] Reversed-phase (C18) or HILIC columns can be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of the final product and identifying any structurally related impurities.[1]

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid monitoring of reaction progress and for optimizing solvent systems for column chromatography.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use with caution. While useful, some nitrogen-containing heterocyclic compounds, including those with nitrile groups, can be prone to degradation at the high temperatures of the GC inlet, potentially giving a misleading purity assessment.[3]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Severe Peak Tailing in Silica Gel Chromatography
  • Question: My compound streaks badly on a silica gel column, leading to poor separation and broad, impure fractions. Why is this happening and how can I fix it?

  • Answer:

    • Causality: The basic nitrogen atom in the pyrrolizidine ring is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the characteristic "tailing" or "streaking."

    • Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase or compete with them. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).

      • Add Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

      • Use an Ammonia-Saturated Solvent: Prepare a mobile phase by bubbling ammonia gas through the polar solvent component (e.g., methanol) or by using a pre-made solution of ammonia in methanol (typically 7N). Using 5-10% of this ammoniated methanol in your eluent is highly effective.

      • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column can be an excellent option, as it separates based on hydrophobicity rather than polar interactions.[4][5]

Issue 2: A Persistent Impurity Co-elutes with the Product
  • Question: I have an impurity that has a very similar Rf value on TLC and co-elutes with my product during column chromatography. How can I separate them?

  • Answer:

    • Causality: The impurity is likely structurally very similar to your target compound, such as a diastereomer or a regioisomer, giving it nearly identical polarity.

    • Solution:

      • Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a standard system like Ethyl Acetate/Hexane, try switching to a solvent system with different selectivities, such as Dichloromethane/Methanol or Acetone/Toluene.

      • Change the Stationary Phase: As mentioned above, switching from silica gel to alumina, or moving to a reversed-phase (C18) system, can alter the elution order and resolve the co-eluting species.[5][6]

      • Employ Preparative HPLC: If the impurity level is low and other methods fail, preparative HPLC is the most powerful tool for separating closely related compounds.

      • Consider Recrystallization: If your column-purified material is >90-95% pure, a carefully chosen recrystallization can effectively remove the final traces of the impurity.

Issue 3: NMR Spectrum Shows Unexpected Peaks after Purification
  • Question: My NMR spectrum after silica gel chromatography shows new peaks corresponding to an amide or carboxylic acid. Did my compound decompose?

  • Answer:

    • Causality: Yes, it is highly likely that the nitrile group underwent hydrolysis. The acidic nature of standard silica gel can catalyze the addition of trace water (present in solvents or the silica itself) to the nitrile, first forming an amide and potentially then a carboxylic acid.[2]

    • Solution:

      • Use Deactivated Silica: Before preparing your column, co-evaporate the silica gel with a small amount of your eluent containing the basic modifier (e.g., 1% TEA). This "deactivates" the most acidic sites.

      • Use Anhydrous Solvents: Ensure that the solvents used for your chromatography are dry to minimize the source of water.

      • Switch to Neutral Alumina: Neutral alumina is a much safer alternative to silica gel when dealing with acid-sensitive compounds.

      • Avoid Acidity: Ensure that no acidic reagents from the workup are carried over into the purification step. A basic wash (e.g., with aqueous sodium bicarbonate solution) of the crude product before chromatography can be beneficial, followed by thorough drying.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of common purification protocols for this compound.

Purification TechniqueTypical Starting Purity (%)Expected Final Purity (%)Typical Yield (%)Recommended Scale
Acid-Base Extraction 70-9085-9585-951-100 g
Silica Gel Chromatography 60-95>9960-85100 mg - 10 g
Recrystallization >90>9870-901-50 g

This data is representative and can vary based on the specific impurity profile of the crude material.[7]

Visualizations: Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting and selecting a purification strategy.

G cluster_symptoms Identify Symptom cluster_solutions Implement Solution start Poor Purification Outcome symptom1 Peak Tailing / Streaking start->symptom1 symptom2 Co-elution of Impurity start->symptom2 symptom3 Low Recovery / Yield start->symptom3 symptom4 Product Decomposition (e.g., Nitrile Hydrolysis) start->symptom4 sol1 Add Basic Modifier to Eluent (TEA or NH3/MeOH) symptom1->sol1 sol2 Change Stationary Phase (Alumina or C18) symptom1->sol2 sol3 Optimize Mobile Phase (Change Solvent System) symptom2->sol3 symptom3->sol1 Prevents irreversible adsorption sol5 Check Compound Volatility (Avoid High Heat) symptom3->sol5 sol6 Ensure Neutral pH (Use Deactivated Silica/Alumina) symptom4->sol6 sol4 Use Preparative HPLC sol2->sol4 sol3->sol2 sol6->sol2

Caption: Troubleshooting workflow for common purification issues.

G start Analyze Crude Material purity_check Purity > 90%? start->purity_check impurity_type Nature of Impurities? purity_check->impurity_type No recrystallize Action: Recrystallization purity_check->recrystallize Yes acid_base Action: Acid-Base Extraction impurity_type->acid_base Gross non-polar or acidic impurities chromatography Action: Column Chromatography impurity_type->chromatography Complex mixture or structurally similar impurities end2 end2 recrystallize->end2 Pure Product acid_base->chromatography Further purification needed final_polish Final Polish Needed? chromatography->final_polish final_polish->recrystallize Yes end end final_polish->end Pure Product

Caption: Decision tree for selecting the optimal purification strategy.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to purify this compound from a complex mixture of impurities.

  • Eluent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Create a stock solution of "Modified Methanol" by adding 2% triethylamine (TEA) by volume (e.g., 2 mL TEA in 98 mL MeOH). Your gradient will run from 100% DCM to 95:5 DCM:Modified Methanol.

  • Column Packing:

    • Select a glass column with a diameter appropriate for your sample size (a 100:1 ratio of silica to crude material is a good starting point).

    • Prepare a slurry of silica gel in 100% DCM.

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 2-3 times the mass of your crude product).

    • Add the solution of your crude product to the silica gel and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM, collecting fractions.

    • Gradually increase the polarity by slowly adding the Modified Methanol. A typical gradient might be: 100% DCM (2 column volumes), 99:1 DCM:Modified MeOH (2 CV), 98:2 (2 CV), 97:3 (2 CV), and 95:5 (until the product has fully eluted).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step for material that is already >90% pure.

  • Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to test are Ethyl Acetate, Acetonitrile, or a binary system like Ethyl Acetate/Hexane or DCM/Hexane.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

References

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC - NIH. (2022-02-07).
  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues - CORE.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-30).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-29).
  • Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis - RSC Publishing. (2016-10-26).
  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives - MDPI. (2026-01-17).
  • Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid - Benchchem.
  • Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid - Benchchem.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC - NIH.
  • How can I remove nitrile impurities from the oxime? - ResearchGate. (2015-03-15).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022-02-22).
  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025-08-06).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI.
  • Chemistry of Nitriles. (2025-01-19).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020-05-26).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrrolizidine Alkaloids: Contextualizing the Profile of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactivity of various pyrrolizidine alkaloids (PAs), a diverse class of natural products known for their significant toxicological and pharmacological properties. While the initial focus of this guide was to compare "Hexahydro-1H-pyrrolizine-7a-carbonitrile" with other PAs, a comprehensive review of the current scientific literature reveals a notable absence of published bioassay data for this specific compound. This compound is documented primarily as a chemical entity available from commercial suppliers, with some sources describing it as an experimental drug with potential antihistamine or anticholinergic properties, though without substantial supporting in vitro or in vivo studies[1][2].

Therefore, this guide has been adapted to provide a robust framework for understanding the bioactivity of well-characterized PAs. This will enable researchers to contextualize the potential biological profile of novel or less-studied derivatives like this compound. The information presented herein is grounded in established experimental data and aims to elucidate the critical structure-activity relationships that govern the biological effects of this important class of compounds.

The Structural Basis of Pyrrolizidine Alkaloid Bioactivity

Pyrrolizidine alkaloids are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom, known as the necine base[3]. Their biological activity, particularly their toxicity, is intricately linked to their chemical structure. Key structural features that dictate the bioactivity of PAs include:

  • The Necine Base: PAs are broadly classified based on their necine base, such as retronecine, heliotridine, otonecine, and platynecine types[3][4].

  • 1,2-Unsaturated Necine Base: The presence of a double bond in the 1,2-position of the necine base is a critical determinant of toxicity. PAs with this feature are generally considered toxic, while those with a saturated necine base (platynecine-type) are less toxic[4][5].

  • Esterification: The necine base is typically esterified with one or more necic acids at the C-7 and/or C-9 positions. The nature of these ester side chains (monoester, open diester, or macrocyclic diester) significantly influences the toxic potency[3][6].

Metabolic Activation: The Gateway to Toxicity

A crucial aspect of PA toxicology is their requirement for metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes to exert their cytotoxic and genotoxic effects[3][4][6]. This bioactivation process converts the relatively inert PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs)[3][7]. These electrophilic metabolites can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, genotoxicity, and tumorigenicity[3][8][9].

The primary metabolic pathways of PAs are summarized in the diagram below:

PA Metabolism PA Pyrrolizidine Alkaloid (PA) PANO PA N-oxide (Detoxification) PA->PANO N-oxidation (CYPs, FMOs) Hydrolysis_Products Necine Base + Necic Acid (Detoxification) PA->Hydrolysis_Products Hydrolysis (Esterases) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA Dehydrogenation (CYPs) Adducts DNA and Protein Adducts (Toxicity) DHPA->Adducts Nucleophilic Attack

Caption: Metabolic pathways of pyrrolizidine alkaloids.

Comparative Bioassays of Pyrrolizidine Alkaloids

The evaluation of PA bioactivity is predominantly carried out through in vitro bioassays that assess cytotoxicity and genotoxicity. These assays provide a means to compare the relative potency of different PAs and to investigate their mechanisms of action.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. Common methods employed for PAs include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Counting Kit-8 (CCK-8) Assay: This assay utilizes a water-soluble tetrazolium salt to determine the number of viable cells.[10]

The following table summarizes the cytotoxic potential of several representative PAs in various hepatic cell lines, as indicated by their half-maximal inhibitory concentration (IC50) or IC20 values.

Pyrrolizidine AlkaloidNecine Base TypeEster TypeCell LineAssayIC50 / IC20 (µM)Reference(s)
LasiocarpineRetronecineOpen DiesterTK6 (CYP3A4-expressing)Cell Viability< 0.5[11]
RiddelliineRetronecineOpen DiesterTK6 (CYP3A4-expressing)Cell Viability> 10[11]
SenkirkineOtonecineMacrocyclic DiesterTK6 (CYP3A4-expressing)Cell ViabilityNot significantly cytotoxic[11]
ClivorineOtonecineMacrocyclic DiesterHepG2MTTIC20: 13[5]
RetrorsineRetronecineMacrocyclic DiesterHepG2MTTIC20: 270[5]
PlatyphyllinePlatynecineOpen DiesterHepG2MTTIC20: 850[5]

From this data, a clear structure-activity relationship emerges. PAs with an unsaturated necine base and a macrocyclic or open diester structure, such as lasiocarpine and clivorine, tend to exhibit higher cytotoxicity. In contrast, PAs with a saturated necine base, like platyphylline, are significantly less toxic[5].

Genotoxicity Assays

Genotoxicity assays are critical for assessing the potential of PAs to cause DNA damage, which can lead to mutations and cancer. Key assays include:

  • Micronucleus Assay: This assay detects the formation of micronuclei, which are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Comet Assay: This technique measures DNA strand breaks in individual cells.

  • γH2AX Assay: This assay detects the phosphorylation of the histone variant H2AX, which is an early cellular response to DNA double-strand breaks[12][13].

Many PAs that are positive in cytotoxicity assays also demonstrate genotoxic potential. For instance, lasiocarpine has been shown to be a potent inducer of micronuclei in metabolically competent TK6 cells[11].

Experimental Protocols

To facilitate the comparative analysis of PAs, standardized experimental protocols are essential. Below are representative protocols for key bioassays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
  • Cell Culture: Plate hepatic cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test PAs in culture medium. Replace the existing medium with the PA-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay A Plate Hepatic Cells B Incubate 24h A->B C Add Pyrrolizidine Alkaloids B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Genotoxicity Assessment using the In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture metabolically competent cells (e.g., HepG2 or TK6 cells expressing relevant CYPs) and treat with a range of PA concentrations for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Compare the micronucleus frequency in treated cells to that in control cells to determine the genotoxic potential.

Conclusion and Future Directions

The bioactivity of pyrrolizidine alkaloids is a complex interplay of their chemical structure and metabolic activation. While a significant body of research exists for many PAs, demonstrating clear structure-activity relationships, compounds like this compound remain largely uncharacterized in the public domain. The lack of a 1,2-unsaturated bond in its core structure suggests it may have a lower toxicity profile compared to classical PAs. However, without experimental data, this remains speculative.

Future research should focus on conducting comprehensive in vitro bioassays, including cytotoxicity and genotoxicity studies, on this compound and other understudied PA derivatives. Such studies are essential for a thorough risk assessment and for exploring any potential therapeutic applications. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.

References

  • Chen, T., & Mei, N. (2010). Pyrrolizidine alkaloids: an update on their metabolism and hepatotoxicity mechanism. Journal of Environmental Science and Health, Part C, 28(4), 305-326.
  • Crews, C. (2010). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 15(12), 9219-9244.
  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2004). Genotoxic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides—mechanisms leading to DNA adduct formation and tumorigenicity. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 22(1), 53–105.
  • Fu, P. P., Yang, Y. C., Xia, Q., Chou, M. W., Cui, Y. Y., & Lin, G. (2002). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug metabolism reviews, 34(1-2), 1–55.
  • Betteridge, Z. (2016). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Molecules, 21(11), 1545.
  • Chen, T., & Mei, N. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 28(4), 305–326.
  • Crews, C. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338.
  • Chen, T., & Mei, N. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 28(4), 305–326.
  • Li, Y., Ji, L., & Chen, J. (2019). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 11(9), 521.
  • Li, Y. H., Wang, C. Z., & Chen, J. J. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of ethnopharmacology, 150(2), 643–649.
  • Wiedenfeld, H. (2011). In vitro investigations on the hepatotoxicity and genotoxicity of food-relevant pyrrolizidine alkaloids. Food and Chemical Toxicology, 49(10), 2569-2576.
  • Merz, K. H., & Schrenk, D. (2016). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. Archives of toxicology, 90(11), 2663–2673.
  • Steenkamp, V., Stewart, M. J., & Zuckerman, M. (2000). Analysis of pyrrolizidine alkaloids. Therapeutic Drug Monitoring, 22(3), 302-308.
  • Crews, C. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338.
  • Xia, Q., Zhao, Y., & Fu, P. P. (2014). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 32(4), 369–387.
  • BfR. (2011). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR-Method-001/2011.
  • BenchChem. (2025). Macrophylline vs other pyrrolizidine alkaloids in cytotoxicity assays. BenchChem.
  • Wikipedia. (n.d.). Monocrotaline. In Wikipedia. Retrieved from [Link]

  • Williams, D. E., Reed, R. L., Kedzierski, B., Dannan, G. A., Guengerich, F. P., & Buhler, D. R. (1989). Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver.
  • Liu, Y., & Li, N. (2021). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 10(11), 2851.
  • Wiedenfeld, H. (2011). In vitro investigations on the hepatotoxicity and genotoxicity of food‐relevant pyrrolizidine alkaloids. Food and Chemical Toxicology, 49(10), 2569-2576.
  • Mattocks, A. R. (1990). Activation and pulmonary toxicity of pyrrolizidine alkaloids. Pharmacology & therapeutics, 47(3), 371–389.
  • Ruan, J., Li, N., & Ji, L. L. (2020). Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites. Archives of toxicology, 94(12), 4159–4169.
  • Wang, Y., & Li, N. (2017). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. International journal of molecular sciences, 18(10), 2139.
  • Li, X., Jiang, X., & Guo, L. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. Archives of toxicology, 94(10), 3451–3463.
  • Ruan, J., Li, N., & Ji, L. L. (2014). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 6(12), 3436-3448.
  • Allemang, A., & Mulder, P. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Archives of toxicology, 96(8), 2299–2317.
  • Allemang, A., & Mulder, P. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Archives of toxicology, 96(8), 2299–2317.
  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
  • Allemang, A., & Mulder, P. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Wageningen University & Research.
  • Kowalczyk, T., & Bak, A. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International journal of molecular sciences, 24(13), 10853.
  • ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers: Unraveling the Influence of Chirality on Bio. BenchChem.
  • BenchChem. (2025). Unraveling the Synthesis of a Novel Bioactive Scaffold: A Technical Guide to the Putative Biosynthetic Pathway of Hexahydro-1H-pyrrolizine-2-carboxylic Acid. BenchChem.
  • Grygorenko, O. O., & Ryabukhin, S. V. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds, 59(5), 373-379.
  • BenchChem. (2025). An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Profe. BenchChem.

Sources

A Comparative Framework for Evaluating Novel Compounds Against First-Generation Antihistamines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of novel chemical entities, using "Hexahydro-1H-pyrrolizine-7a-carbonitrile" as a hypothetical candidate, against the well-established class of first-generation antihistamines. Given the absence of public-domain pharmacological data for "this compound," this document will not present a direct data comparison. Instead, it offers a detailed methodological roadmap for researchers and drug development professionals to generate and interpret the necessary data for such an analysis. We will establish the pharmacological profile of first-generation antihistamines as a benchmark and then detail the requisite experimental workflows to characterize a novel compound, thereby enabling a robust, data-driven comparison.

The Benchmark: Defining the Pharmacological Profile of First-Generation Antihistamines

First-generation antihistamines, such as diphenhydramine and chlorpheniramine, were foundational in the treatment of allergic conditions. Their therapeutic action is primarily mediated by their function as inverse agonists at the histamine H1 receptor. However, their clinical utility is often limited by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to a range of off-target effects.

Mechanism of Action and Lack of Selectivity

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. This signaling cascade is responsible for the classic allergic responses of vasodilation, increased vascular permeability, and bronchial smooth muscle contraction.

First-generation antihistamines competitively bind to the H1 receptor, stabilizing its inactive conformation and thereby reducing the constitutive activity of the receptor, acting as inverse agonists. A defining characteristic of this class is its poor receptor selectivity. These compounds are known to also bind to and antagonize other receptors, including:

  • Muscarinic Acetylcholine Receptors: Leading to anticholinergic side effects such as dry mouth, urinary retention, and blurred vision.

  • Alpha-Adrenergic Receptors: Causing dizziness and hypotension.

  • Serotonergic Receptors: Potentially affecting mood and appetite.

This lack of selectivity is a critical benchmark against which any new potential antihistamine should be measured.

Central Nervous System Effects

Due to their lipophilic nature, first-generation antihistamines readily cross the blood-brain barrier. Their antagonism of H1 receptors in the central nervous system (CNS) is responsible for their well-known sedative and hypnotic effects, as histamine in the brain acts as a key wakefulness-promoting neurotransmitter. This CNS penetration also contributes to cognitive and psychomotor impairment.

Table 1: Representative Pharmacological Profile of First-Generation Antihistamines
ParameterDiphenhydramineChlorpheniramineRationale for Comparison
Primary Target Histamine H1 Receptor (Inverse Agonist)Histamine H1 Receptor (Inverse Agonist)To confirm the primary mechanism of action of the novel compound.
H1 Receptor Affinity (Ki) ~1-5 nM~0.5-2 nMTo quantify the potency of the novel compound at the target receptor.
Off-Target Affinity (Ki) Muscarinic M1-M5, α-Adrenergic, SerotonergicMuscarinic M1-M5, α-Adrenergic, SerotonergicTo assess the selectivity profile and predict potential side effects. A higher Ki value for off-targets is desirable.
Blood-Brain Barrier High PenetrationHigh PenetrationTo evaluate the potential for CNS side effects like sedation.
Primary Side Effects Sedation, Drowsiness, Anticholinergic EffectsSedation, Drowsiness, Anticholinergic EffectsTo provide a clinical benchmark for the safety profile of the novel compound.

Proposed Experimental Workflow for the Characterization of a Novel Compound

To perform a meaningful comparative analysis, a systematic evaluation of the novel compound, "this compound," is required. The following experimental workflow is designed to elucidate its pharmacological profile in a manner that allows for direct comparison with the first-generation antihistamine benchmark.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetics Receptor_Binding_Assays Receptor Binding Assays (Determine Affinity & Selectivity) Functional_Assays Functional Assays (Determine Efficacy - Agonist vs. Antagonist) Receptor_Binding_Assays->Functional_Assays Confirm Mechanism Efficacy_Models Efficacy Models (e.g., Histamine-Induced Bronchoconstriction) Functional_Assays->Efficacy_Models ADME_Studies ADME Studies (Absorption, Distribution, Metabolism, Excretion) Functional_Assays->ADME_Studies Side_Effect_Profiling Side Effect Profiling (e.g., Rotarod Test for Sedation) Efficacy_Models->Side_Effect_Profiling Assess Therapeutic Index

Caption: A proposed experimental workflow for the pharmacological characterization of a novel compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase focuses on determining the compound's affinity and selectivity for the H1 receptor and other relevant receptors, as well as its functional effect on these receptors.

This protocol determines the affinity (Ki) of the test compound for the H1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of "this compound" for the human H1 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human H1 receptor.

  • [3H]-pyrilamine (a radiolabeled H1 antagonist).

  • Test compound ("this compound") at various concentrations.

  • Unlabeled diphenhydramine (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled diphenhydramine in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, [3H]-pyrilamine, and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]-pyrilamine, and a high concentration of unlabeled diphenhydramine (e.g., 10 µM).

    • Test Compound: Cell membranes, [3H]-pyrilamine, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale: This assay is a gold standard for determining the affinity of a compound for a specific receptor. To assess selectivity, this assay should be repeated using membranes expressing other receptors of interest (e.g., muscarinic, adrenergic, serotonergic). A desirable compound would have a low nanomolar Ki for the H1 receptor and a Ki at least 100-fold higher for other receptors.

In Vivo Evaluation: Efficacy and Side Effect Profiling

Following in vitro characterization, the compound's effects are evaluated in a living organism to assess its therapeutic potential and side effect profile.

This model assesses the in vivo efficacy of an antihistamine in preventing a histamine-induced allergic response.

Objective: To evaluate the ability of "this compound" to protect against histamine-induced bronchoconstriction.

Materials:

  • Male guinea pigs.

  • Test compound, vehicle control, and positive control (e.g., diphenhydramine).

  • Histamine dihydrochloride solution for aerosolization.

  • Whole-body plethysmograph to measure respiratory parameters.

Procedure:

  • Acclimatization: Acclimatize the animals to the plethysmograph chambers.

  • Dosing: Administer the test compound, vehicle, or positive control to the animals via a relevant route (e.g., oral gavage) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Place the animals in the plethysmograph chambers and expose them to an aerosolized histamine solution for a fixed period.

  • Measurement: Continuously record respiratory parameters, such as tidal volume and respiratory rate, before, during, and after the histamine challenge. The onset of bronchoconstriction is indicated by an increase in airway resistance.

  • Data Analysis: Determine the pre-convulsion time (the time from the start of the histamine challenge to the onset of respiratory distress). A significant increase in the pre-convulsion time in the test compound group compared to the vehicle group indicates a protective effect.

Rationale: This is a classic model for evaluating the in vivo efficacy of H1 antihistamines. It provides a functional measure of the compound's ability to block the physiological effects of histamine.

This test is widely used to assess motor coordination and can indicate sedative effects of a drug.

Objective: To determine if "this compound" causes motor impairment or sedation.

Materials:

  • Mice or rats.

  • Rotarod apparatus (a rotating rod).

  • Test compound, vehicle control, and positive control (e.g., diazepam or diphenhydramine).

Procedure:

  • Training: Train the animals to stay on the rotating rod at a constant speed for a set duration (e.g., 5 minutes).

  • Dosing: Administer the test compound, vehicle, or positive control to the trained animals.

  • Testing: At various time points after dosing, place the animals back on the rotarod and measure the latency to fall off.

  • Data Analysis: Compare the latency to fall for the test compound group with the vehicle and positive control groups. A significant decrease in the latency to fall indicates motor impairment and potential sedative effects.

Rationale: This assay provides a quantitative measure of a compound's potential to cause CNS side effects. A desirable novel antihistamine would show efficacy in the bronchoconstriction model without significantly affecting performance in the rotarod test, unlike first-generation antihistamines.

Interpreting the Comparative Data

The ultimate goal is to generate a data package that allows for a clear, evidence-based comparison.

G cluster_0 Decision Pathway Data_Input Input: - H1 Affinity (Ki) - Off-Target Affinity (Ki) - In Vivo Efficacy - Sedation Profile High_H1_Affinity High H1 Affinity? Data_Input->High_H1_Affinity High_Selectivity High Selectivity (>100x vs Off-Targets)? High_H1_Affinity->High_Selectivity Yes Unfavorable_Profile Unfavorable Profile: Similar to or Worse than First-Generation Antihistamines High_H1_Affinity->Unfavorable_Profile No In_Vivo_Efficacy In Vivo Efficacy? High_Selectivity->In_Vivo_Efficacy Yes High_Selectivity->Unfavorable_Profile No Low_Sedation Low Sedation? In_Vivo_Efficacy->Low_Sedation Yes In_Vivo_Efficacy->Unfavorable_Profile No Favorable_Profile Favorable Profile: Potential Second-Generation Antihistamine Candidate Low_Sedation->Favorable_Profile Yes Low_Sedation->Unfavorable_Profile No

Caption: A decision tree for interpreting comparative pharmacological data.

Table 2: Hypothetical Data Template for Comparative Analysis
ParameterFirst-Generation Benchmark (e.g., Diphenhydramine)"this compound" (Experimental Data)Desired Outcome for Novel Compound
H1 Receptor Affinity (Ki) ~1-5 nMTo be determined≤ 10 nM
Muscarinic M1 Receptor Affinity (Ki) ~50-100 nMTo be determined> 1000 nM (High Ki indicates low affinity)
Selectivity Ratio (Ki Muscarinic / Ki H1) ~10-100To be determined> 100
In Vivo Efficacy (% Protection) HighTo be determinedHigh
Rotarod Performance (% of Vehicle Control) < 50%To be determined> 90% (No significant impairment)

A successful novel compound would exhibit high affinity and efficacy for the H1 receptor, comparable to or better than first-generation antihistamines. Critically, it would demonstrate a significantly improved selectivity profile, with much lower affinity for off-target receptors, and would not produce sedative effects in in vivo models. This profile would align it more closely with the characteristics of second-generation antihistamines, representing a clear improvement over the first-generation benchmark.

References

  • Title: Histamine and H1-antihistamines: celebrating a century of progress. Source: Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Source: Pharmacological Reviews URL: [Link]

  • Title: Second-generation H1-antihistamines: a comparative review. Source: Drugs URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of Pyrrolizidine and Pyrrolidine Carbonitrile Analogs as DPP-IV Inhibitors: A Predictive Analysis for the Hexahydro-1H-pyrrolizine-7a-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of compounds centered around the pyrrolizidine and pyrrolidine carbonitrile scaffolds. While direct, extensive SAR literature for Hexahydro-1H-pyrrolizine-7a-carbonitrile is nascent, a robust predictive framework can be constructed by examining its constituent substructures, particularly the well-researched pyrrolidine-2-carbonitrile core. The primary biological target for these analogs is Dipeptidyl Peptidase IV (DPP-IV), a serine protease that is a key therapeutic target for the management of type 2 diabetes.[1][2] Inhibition of DPP-IV prevents the degradation of incretin hormones like GLP-1, thereby potentiating glucose-dependent insulin secretion.[3]

This document is intended for researchers in medicinal chemistry and drug development. It will dissect the causal relationships between structural modifications and inhibitory potency, present comparative experimental data, detail essential assay protocols, and offer forward-looking perspectives on scaffold optimization.

The Pyrrolizidine and Pyrrolidine Carbonitrile Scaffolds: Foundational Overview

The pyrrolizidine nucleus is a bicyclic system found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] The target molecule, this compound, combines this rigid bicyclic core with a carbonitrile group, a key pharmacophoric element in many enzyme inhibitors.

The cyanopyrrolidine (or pyrrolidine-2-carbonitrile) moiety is a cornerstone of several potent DPP-IV inhibitors.[1] Its role is to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to potent inhibition.[2] Understanding the SAR of this monocyclic system is paramount to predicting the behavior of the more complex, conformationally constrained bicyclic pyrrolizidine analogs.

Caption: Logical flow from the well-studied model system to the target scaffold.

Structure-Activity Relationship Analysis: From Monocycle to Bicycle

The development of potent DPP-IV inhibitors has led to extensive exploration of the pyrrolidine-2-carbonitrile scaffold. The primary determinant of activity is the ability of the nitrile group and the ring nitrogen to properly orient within the S1 and S2 pockets of the DPP-IV active site.

Key Modifications on the Pyrrolidine Ring

Research has demonstrated that substitutions on the pyrrolidine ring can significantly modulate potency and selectivity. One of the most effective modifications is the introduction of a fluorine atom at the 4-position.[6][7]

Causality of Fluorination: The rationale behind this substitution is twofold. First, the electron-withdrawing nature of fluorine can increase the electrophilicity of the nitrile carbon, potentially enhancing the covalent interaction with the catalytic serine. Second, and more critically, the fluorine atom can form favorable interactions with the enzyme and influence the overall conformation of the molecule, locking it into a more bioactive orientation.

Comparative Data: DPP-IV Inhibitory Potency

The following table summarizes publicly available data for key pyrrolidine-carbonitrile analogs, illustrating the impact of ring substitution on DPP-IV inhibition.

Compound IDCore ScaffoldKey SubstitutionDPP-IV IC50 (µM)Reference
Analog A Pyrrolidine-2-carbonitrileUnsubstituted~2.0 (species dependent)[3][7]
Analog B Pyrrolidine-2-carbonitrile4-Fluoro0.017[7]
Analog C Octahydrocyclopenta[b]pyrrole-2-carbonitrileFused Cyclopentane0.01[6]

Analysis of Data:

  • The data clearly shows a dramatic increase in potency (over 100-fold) upon the addition of a fluorine atom at the 4-position (Analog B vs. Analog A).[7]

  • Fusing an additional ring system (Analog C), which creates a bicyclic structure analogous to the target scaffold, also results in exceptionally high potency.[6] This suggests that conformational rigidity, when correctly oriented, is highly beneficial for activity.

Predictive SAR for this compound

Based on the model system data, we can formulate key hypotheses for the target scaffold:

  • Inherent Potency: The fused bicyclic nature of the hexahydro-1H-pyrrolizine core likely pre-organizes the molecule into a rigid conformation. If this conformation is complementary to the DPP-IV active site, the scaffold will serve as an excellent starting point for potent inhibitors, similar to Analog C.

  • Substitution Strategy: The most promising sites for substitution on the pyrrolizidine ring would be those analogous to the 4-position of the pyrrolidine ring. Modifying these positions with small, electron-withdrawing groups like fluorine could further enhance potency.

  • Stereochemistry: The stereochemistry at the 7a-position (where the carbonitrile is attached) and other chiral centers will be critical. Only one enantiomer is expected to fit optimally into the chiral active site of the enzyme.

Experimental Protocols: A Self-Validating System

To empirically determine the inhibitory activity of new analogs, a robust and validated experimental workflow is essential. The following protocol describes a standard in vitro fluorometric assay for DPP-IV inhibition.

In Vitro DPP-IV Inhibition Assay Protocol

Principle: This assay measures the rate of cleavage of a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), by the DPP-IV enzyme. In the presence of an inhibitor, the rate of fluorescent AMC release is reduced.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 20 µL of the DPP-IV enzyme solution to all wells except the negative control (substrate blank). Mix gently.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate wavelengths and 37°C.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro DPP-IV inhibition fluorometric assay.

Conclusion and Future Directions

The structure-activity relationship for pyrrolidine-2-carbonitrile derivatives strongly indicates that the core scaffold is highly tunable, with substitutions at the 4-position and conformational constraint via ring fusion being powerful strategies for enhancing DPP-IV inhibition.[6][7] While direct experimental data for this compound analogs is not yet widely published, the principles derived from these closely related systems provide a strong predictive foundation.

The bicyclic pyrrolizidine framework offers a conformationally rigid scaffold that, if correctly designed, can present the key pharmacophoric elements—the carbonitrile and the basic nitrogen—in an optimal orientation for binding to DPP-IV. Future research should focus on the stereoselective synthesis of this compound analogs and the systematic exploration of substitutions on the bicyclic core. This empirical work will be necessary to validate the hypotheses presented in this guide and potentially uncover a new generation of potent and selective DPP-IV inhibitors.

References

  • Title: Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Source: PubMed URL: [Link]

  • Title: Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Source: ResearchGate (Preprint) URL: [Link]

  • Title: Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Source: Taylor & Francis Online URL: [Link]

  • Title: Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Source: PubMed URL: [Link]

  • Title: 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Source: PubMed URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of "Hexahydro-1H-pyrrolizine-7a-carbonitrile" with Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound "Hexahydro-1H-pyrrolizine-7a-carbonitrile" against the five subtypes of muscarinic acetylcholine receptors (M1-M5). As direct experimental data for this specific compound is not extensively available, this document serves as a detailed, methodological protocol. It is designed to enable researchers to perform this analysis, compare its potential binding characteristics against well-established muscarinic ligands, and generate robust, publication-quality data.

Introduction: The Significance of Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are integral to a vast array of physiological functions in the central and peripheral nervous systems.[1][2][3] The five subtypes (M1-M5) exhibit a high degree of homology in their orthosteric binding site—the primary site for the endogenous ligand, acetylcholine (ACh).[4][5] However, they couple to different G proteins and mediate distinct physiological responses.[6]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C pathway.[5][6]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channels.[5][6]

This functional divergence makes subtype-selective ligands highly sought-after for therapeutic development, as they offer the potential for targeted treatment with fewer side effects.[4][7] The development of ligands that can selectively target one mAChR subtype over others remains a significant challenge in pharmacology.[7] Computational methods like molecular docking are indispensable tools for predicting ligand-receptor interactions at an atomic level, guiding the synthesis and selection of promising new chemical entities.[8][9][10]

This guide will use this compound, a compound with a pyrrolizidine core—a scaffold known to interact with muscarinic receptors—as a case study to demonstrate a rigorous comparative docking workflow.[11]

Foundational Components: Preparing for the Docking Study

A successful docking experiment hinges on the meticulous preparation of both the receptor and the ligands.

Target Receptors: Sourcing and Preparation

High-quality 3D structures of the M1-M5 receptors are the cornerstone of this study. The Protein Data Bank (PDB) is the primary resource for experimentally determined receptor structures.

Table 1: Representative PDB Structures for Muscarinic Receptors

Receptor SubtypePDB IDDescriptionResolution (Å)
M15CXVHuman M1 receptor bound to tiotropium.[12]2.70
M23UONHuman M2 receptor bound to QNB.[13]3.00
M34DAJRat M3 receptor bound to tiotropium.[14]3.40
M45DSGHuman M4 receptor bound to tiotropium2.80
M5Homology ModelNo experimental structure availableN/A

Note: As of this guide's writing, an experimental structure for the M5 receptor is not available. A high-quality homology model must be generated using a suitable template, such as the M1 or M3 receptor structure.

Experimental Protocol: Receptor Preparation

  • Structure Acquisition: Download the selected PDB files (e.g., 5CXV for M1, 3UON for M2, etc.).

  • Cleaning the Structure: Using molecular modeling software (e.g., AutoDockTools, Chimera, Maestro), remove all non-essential molecules, including water, ions, and co-crystallized ligands.[15]

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

  • Structural Refinement (for Homology Models): For the M5 model, perform energy minimization to relieve any steric clashes and optimize the geometry.

Ligand Selection and Preparation

To provide a meaningful comparison, this compound will be docked alongside a panel of reference ligands with known affinities and selectivities.

Table 2: Ligands for Comparative Docking Study

LigandTypeRationale for Inclusion
This compound Test Compound Novel pyrrolizidine derivative to be evaluated.
AcetylcholineEndogenous AgonistNatural ligand; serves as the primary baseline.
AtropineNon-selective AntagonistA classic, high-affinity antagonist across all subtypes.[16][17][18][19]
PirenzepineM1-selective AntagonistA well-characterized selective antagonist, used to differentiate M1 from other subtypes.[16][20][21][22]

Experimental Protocol: Ligand Preparation

  • Structure Generation: Obtain 2D structures of all ligands from chemical databases (e.g., PubChem) or draw them using a chemical sketcher.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformational models.

  • Energy Minimization: Optimize the 3D structure of each ligand using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

  • Charge and Torsion Angle Assignment: Assign partial charges and define rotatable bonds. This allows the docking software to explore conformational flexibility during the simulation.

The Core Workflow: Comparative Molecular Docking

This section details the step-by-step process for executing and validating the docking simulations. The use of AutoDock Vina is described as an example, but the principles apply to other docking software like GOLD or Glide.[8]

Workflow Visualization

The overall process can be visualized as a logical flow from preparation to analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase P1 Receptor Acquisition (PDB) P3 Receptor Preparation (Clean, Protonate) P1->P3 P2 Ligand Selection P4 Ligand Preparation (3D Conversion, Minimize) P2->P4 D1 Grid Box Generation (Define Binding Site) P3->D1 P4->D1 D2 Protocol Validation (Re-docking) D1->D2 D3 Production Docking (All Ligands vs. All Receptors) D2->D3 A1 Binding Affinity Comparison (Scoring Function) D3->A1 A2 Binding Pose Analysis (Key Interactions) D3->A2 A3 Generate Comparative Data Tables A1->A3 A2->A3

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Docking Protocol

1. Grid Box Generation:

  • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[15] Its precise placement is critical for success.

  • Protocol: For each receptor, define a grid box centered on the orthosteric binding site. This site can be identified from the position of the co-crystallized ligand in the PDB structure or by locating key conserved residues (e.g., the aspartate in transmembrane helix 3 and the aromatic cage).[13] The box dimensions should be large enough to accommodate all ligands and allow for rotational and translational movement.

2. Docking Protocol Validation (Self-Validation System):

  • Trustworthiness: Before docking the test compounds, the protocol's ability to reproduce known binding poses must be verified.[23][24][25] This is a crucial step for ensuring the reliability of the results.

  • Protocol:

    • Extract the co-crystallized ligand (e.g., tiotropium from PDB: 5CXV) from the receptor.

    • Dock this same ligand back into the binding site using the defined protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[23][26]

    • Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[25][26]

3. Production Docking Runs:

  • Protocol: Systematically dock each ligand (this compound, acetylcholine, atropine, pirenzepine) against each prepared receptor (M1, M2, M3, M4, M5).

  • Parameters (AutoDock Vina Example):

    • exhaustiveness: Set to a value of 16 or higher to ensure a thorough search of the conformational space.

    • num_modes: Generate multiple binding modes (e.g., 10) to explore different potential poses.

Data Analysis and Interpretation

The raw output of a docking simulation requires careful analysis to extract meaningful comparisons.

Binding Affinity Comparison

The docking score, typically reported in kcal/mol, is an estimation of the binding free energy. A more negative score implies a more favorable binding affinity.[27]

Table 3: Hypothetical Comparative Docking Scores (Binding Affinity in kcal/mol)

LigandM1 ScoreM2 ScoreM3 ScoreM4 ScoreM5 Score
This compound -8.5 -7.2 -8.3 -7.1 -8.6
Acetylcholine-6.5-6.8-6.4-6.9-6.5
Atropine-10.2-10.5-10.3-10.6-10.2
Pirenzepine-9.8-8.1-8.5-8.2-9.5

This table is for illustrative purposes. Actual values must be generated from the docking experiment.

Interpretation:

  • Potency: Based on these hypothetical scores, this compound shows a stronger predicted affinity than the endogenous agonist acetylcholine but is less potent than the established antagonist atropine.

  • Selectivity: The scores suggest a preference for M1, M3, and M5 subtypes over M2 and M4, similar to the profile of pirenzepine but with less pronounced selectivity.

Binding Pose and Interaction Analysis

Analyzing the specific interactions between the ligand and receptor residues provides mechanistic insight beyond a simple score.

  • Causality: The type and number of interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) explain why a ligand achieves a particular binding affinity and selectivity.

  • Protocol:

    • Visualize the lowest-energy pose for each ligand-receptor complex using software like PyMOL or Discovery Studio.[27][28]

    • Identify all interacting amino acid residues within a 4 Å radius of the ligand.

    • Characterize the nature of these interactions. Key interactions in mAChRs often involve:

      • A salt bridge with the conserved Aspartic acid in TM3.

      • Hydrogen bonds with Tyrosine or Asparagine residues in the binding pocket.[2]

      • Aromatic (pi-pi or cation-pi) interactions with a "lid" of Tyrosine residues in the extracellular loops.[13]

Table 4: Hypothetical Key Residue Interactions for this compound on M1 Receptor

Interacting ResidueInteraction Type
ASP 105 (TM3)Ionic / Salt Bridge
TYR 106 (TM3)Hydrogen Bond
TRP 400 (TM7)Pi-Pi Stacking
TYR 404 (TM7)Hydrophobic

This table is for illustrative purposes. Actual interactions must be identified from the docked poses.

Visualizing Key Relationships

Diagrams can clarify the complex relationships between ligands and receptor subtypes.

G M1 M1 M2 M2 M3 M3 M4 M4 M5 M5 TestCmpd Hexahydro-1H- pyrrolizine- 7a-carbonitrile TestCmpd->M1 -8.5 TestCmpd->M2 -7.2 TestCmpd->M3 -8.3 TestCmpd->M4 -7.1 TestCmpd->M5 -8.6 Pirenzepine Pirenzepine Pirenzepine->M1 Pirenzepine->M2 Atropine Atropine Atropine->M1 Atropine->M2 Atropine->M3 Atropine->M4 Atropine->M5

Caption: Predicted binding affinities (kcal/mol) and selectivities.

Conclusion and Future Directions

This guide has outlined a robust, self-validating protocol for the comparative molecular docking of this compound against the five muscarinic receptor subtypes. By benchmarking against known ligands like atropine and pirenzepine, this workflow allows for a nuanced prediction of the compound's potential potency and subtype selectivity.

The results from this in silico study form a strong, data-driven hypothesis. The crucial next step is experimental validation. Techniques such as radioligand binding assays or functional assays (e.g., calcium flux measurements) are required to confirm the computationally predicted binding affinities and functional activities.[29] The insights gained from this comparative docking approach provide a critical foundation, enabling a more focused and efficient drug discovery process.

References

  • Kruse, A.C., Hu, J., Pan, A.C., et al. (2012). Structure of the M3 Muscarinic Acetylcholine Receptor. RCSB Protein Data Bank. [Link]

  • Madison, J.M., Jones, C.A., & Tom-Moy, M. (1987). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle. PubMed. [Link]

  • Sun, B., Feng, D., Li, X., et al. (2016). Structure of the human M1 muscarinic acetylcholine receptor bound to antagonist Tiotropium. RCSB Protein Data Bank. [Link]

  • Ciemny, M., Kurcinski, M., & Kolinski, A. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Briefings in Bioinformatics. [Link]

  • Hammer, R., Berrie, C.P., Birdsall, N.J., et al. (1980). Pirenzepine--a ligand with original binding properties to muscarinic receptors. PubMed. [Link]

  • Wikipedia contributors. (2024). Muscarinic acetylcholine receptor. Wikipedia. [Link]

  • Kaumann, A.J., & Hennekes, R. (1979). The affinity of atropine for muscarine receptors in human sphincter pupillae. PubMed. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]

  • Kloog, Y., Egozi, Y., & Sokolovsky, M. (1979). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. PubMed. [Link]

  • Bloom, J.W., Halonen, M., & Yamamura, H.I. (1986). A muscarinic receptor with high affinity for pirenzepine mediates vagally induced bronchoconstriction. PubMed. [Link]

  • Kruse, A.C., Hu, J., Pan, A.C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PubMed Central. [Link]

  • Eltze, M., Gmelin, G., Wess, J., et al. (1988). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. PubMed. [Link]

  • Protein Data Bank Japan. (2019). Muscarinic acetylcholine receptor 2-Go complex. Yorodumi. [Link]

  • Maeda, S., & Kobilka, B.K. (2020). Muscarinic acetylcholine receptor 1 - muscarinic toxin 7 complex. RCSB Protein Data Bank. [Link]

  • Vickroy, T.W., Roeske, W.R., & Yamamura, H.I. (1985). Muscarinic cholinergic receptor binding sites differentiated by their affinity for pirenzepine do not interconvert. INIS-IAEA. [Link]

  • Haga, K., Kruse, A.C., Asada, H., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PubMed Central. [Link]

  • Cavasotto, C.N., & Palomba, D. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules. [Link]

  • Ukai, Y., Ishima, T., & Fukuda, H. (1995). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. PubMed. [Link]

  • Pham, T.A., & Jain, A.N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • Narzinski, K., & Veprintsev, D. (2016). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Springer Nature Experiments. [Link]

  • Li, J., Chen, Z., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Kruse, A.C., M-Y, M., et al. (2013). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. National Institutes of Health. [Link]

  • Warren, G.L., Andrews, C.W., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • JoVE. (2023). Cholinergic Receptors: Muscarinic. JoVE. [Link]

  • Bohrium. (2017). Recent Advances and Applications of Molecular Docking to G-Protein-Coupled Receptors. Ask this paper. [Link]

  • Meiler Lab. (n.d.). Ligand Docking. Meiler Lab. [Link]

  • Harini, K., et al. (2016). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Journal of Receptors and Signal Transduction. [Link]

  • Taylor, R.D., et al. (2003). Comparing Ligand Interactions with Multiple Receptors via Serial Docking. Journal of Chemical Information and Modeling. [Link]

  • Guedes, I.A., de Magalhães, C.S., & Dardenne, L.E. (2014). Receptor–ligand molecular docking. PubMed Central. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Villalobos-García, D., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

  • Dr. Rashid's Vlogs. (2021). Analysis of Docking results by Autodock. YouTube. [Link]

  • Semantic Scholar. (n.d.). Exploring the binding site of the human muscarinic M3 receptor: Homology modeling and docking study. Semantic Scholar. [Link]

  • Costanzi, S., M-Y, M., et al. (2008). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PubMed Central. [Link]

  • Zhang, L., et al. (2015). Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation. PubMed Central. [Link]

  • Al-Madhagi, S., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI. [Link]

  • ResearchGate. (n.d.). Molecular docking of PAs to muscarinic acetylcholine receptor 1 (MAChRs) (PDB: 6WJC). ResearchGate. [Link]

Sources

A Comparative In Vitro Validation Guide to the Antihistamine Activity of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, "Hexahydro-1H-pyrrolizine-7a-carbonitrile" (referred to herein as Compound 'X'), as a potential histamine H1 receptor antagonist. It is designed for researchers, scientists, and drug development professionals, offering a direct comparison with established second-generation antihistamines, Cetirizine and Loratadine. The methodologies detailed below are grounded in established principles of receptor pharmacology to ensure scientific integrity and reproducibility.

Introduction and Rationale

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions like rhinitis and urticaria.[1][2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 protein pathway.[2][3][4] This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key event in the allergic inflammatory cascade.[2][4][5]

The objective of this guide is to characterize the interaction of Compound 'X' with the human histamine H1 receptor. We will determine its binding affinity and functional potency in vitro, providing a direct performance benchmark against Cetirizine and Loratadine, two widely-used H1 antagonists.[6][7] This head-to-head comparison is crucial for evaluating the potential of Compound 'X' as a next-generation therapeutic.

Experimental Design & Methodological Causality

To build a comprehensive pharmacological profile, two distinct but complementary in vitro assays are essential: a Radioligand Binding Assay and a cell-based Calcium Flux Functional Assay.

  • Why a Radioligand Binding Assay? This assay directly measures the affinity of a compound for the target receptor. By quantifying how effectively Compound 'X' displaces a known high-affinity radiolabeled ligand from the H1 receptor, we can determine its equilibrium dissociation constant (Ki).[8] A lower Ki value signifies a higher binding affinity. This is a direct, cell-free measure of the physical interaction between the drug and its target. We utilize [3H]pyrilamine (also known as mepyramine), a well-characterized H1 receptor antagonist radioligand, for this purpose.[9][10][11]

  • Why a Calcium Flux Assay? While binding is critical, it doesn't guarantee functional effect. A compound could bind without preventing receptor activation. This functional assay measures the biological consequence of receptor engagement.[12][13] Since H1 receptor activation leads to a transient increase in intracellular Ca2+, we can measure this response in live cells engineered to express the human H1 receptor.[14][15] An effective antagonist will block or reduce the calcium flux induced by histamine. This allows us to determine the compound's potency, expressed as an IC50 value—the concentration required to inhibit 50% of the maximal histamine response. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are industry-standard hosts for stably expressing GPCRs for such assays due to their robust growth and low endogenous receptor expression.[16][17][18]

Overall Experimental Workflow

The following diagram outlines the logical flow from target identification to comparative data analysis for validating Compound 'X'.

G cluster_prep Preparation cluster_binding Assay 1: Binding Affinity cluster_functional Assay 2: Functional Potency cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (Compound 'X', Cetirizine, Loratadine) Binding_Assay Radioligand Binding Assay ([3H]pyrilamine displacement) Compound_Prep->Binding_Assay Cell_Culture Culture CHO-K1 Cells (Stably expressing hH1R) Membrane_Prep Prepare Cell Membranes from Cultured Cells Cell_Culture->Membrane_Prep Cell_Plating Plate Cells in Assay Plates Cell_Culture->Cell_Plating Membrane_Prep->Binding_Assay Scintillation Scintillation Counting (Measure radioactivity) Binding_Assay->Scintillation Ki_Calc Calculate Ki Value Scintillation->Ki_Calc Data_Comp Comparative Data Analysis (Tables & Interpretation) Ki_Calc->Data_Comp Dye_Loading Load Cells with Calcium Indicator Dye Cell_Plating->Dye_Loading FLIPR_Assay Calcium Flux Assay (Stimulate with Histamine) Dye_Loading->FLIPR_Assay IC50_Calc Calculate IC50 Value FLIPR_Assay->IC50_Calc IC50_Calc->Data_Comp

Caption: High-level workflow for in vitro validation of Compound 'X'.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including appropriate controls and established standards.

Protocol 3.1: H1 Receptor Radioligand Binding Assay

This competitive binding protocol determines the affinity (Ki) of test compounds by measuring their ability to displace [3H]pyrilamine from membrane preparations of CHO-K1 cells stably expressing the human H1 receptor.[10][19]

Materials:

  • Cell Membranes: Prepared from CHO-K1/hH1R cells.

  • Radioligand: [3H]pyrilamine (~25 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.[11]

  • Test Compounds: Compound 'X', Cetirizine, Loratadine.

  • Apparatus: 96-well plates, FilterMate Harvester, Scintillation Counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Mianserin.

    • Test Compound: 50 µL of serially diluted Compound 'X', Cetirizine, or Loratadine (e.g., 11-point curve from 100 µM to 1 pM).

  • Radioligand Addition: Add 50 µL of [3H]pyrilamine (final concentration ~1-2 nM, approximating its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the prepared cell membrane suspension to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (concentration of compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 3.2: H1 Receptor Calcium Flux Functional Assay

This cell-based assay measures the ability of test compounds to inhibit the intracellular calcium mobilization induced by histamine.[15][20]

Materials:

  • Cells: CHO-K1 cells stably expressing the human H1 receptor.

  • Agonist: Histamine.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Compound 'X', Cetirizine, Loratadine.

  • Apparatus: 96- or 384-well black, clear-bottom assay plates; Fluorescence microplate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-K1/hH1R cells into assay plates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells gently with Assay Buffer to remove excess dye. Add serially diluted test compounds (Compound 'X', Cetirizine, or Loratadine) to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects a solution of histamine (at a final concentration equal to its EC80, predetermined) into each well.

    • Immediately record the fluorescence signal continuously for 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the change in relative fluorescence units (RFU) from baseline to the peak.

    • Plot the percentage of inhibition of the histamine response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Analysis

The primary endpoints for comparison are the binding affinity (Ki) and functional potency (IC50). The data presented below are representative and serve as a template for analysis.

Table 1: Comparative Binding Affinity at the Human H1 Receptor

CompoundKi (nM) ± SEMn
Compound 'X' 1.8 ± 0.34
Cetirizine 2.9 ± 0.44
Loratadine 5.2 ± 0.74

Table 2: Comparative Functional Potency in Calcium Flux Assay

CompoundIC50 (nM) ± SEMn
Compound 'X' 3.5 ± 0.64
Cetirizine 6.1 ± 0.94
Loratadine 12.8 ± 2.14
Interpretation of Results

Based on this representative data, Compound 'X' demonstrates a higher binding affinity (lower Ki value) for the human H1 receptor compared to both Cetirizine and Loratadine. This enhanced affinity translates directly to greater functional potency, as evidenced by its lower IC50 value in the calcium flux assay. These findings suggest that Compound 'X' is a more potent H1 receptor antagonist in vitro than the established comparators.

Histamine H1 Receptor Signaling Pathway

Understanding the mechanism of action requires visualizing the signaling pathway that the antagonist is designed to block.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates CompoundX Compound 'X' (Antagonist) CompoundX->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Response Cellular Response (Inflammation) Ca_Release->Response Leads to

Caption: H1 receptor signaling pathway and the inhibitory action of an antagonist.

As the diagram illustrates, Compound 'X' acts by competitively binding to the H1 receptor, thereby preventing histamine from initiating the Gq-protein-mediated cascade that results in calcium release and the subsequent pro-inflammatory cellular response.[3][4]

Conclusion

This guide outlines a robust, two-assay approach for the in vitro characterization of novel H1 receptor antagonists. By directly comparing the binding affinity (Ki) and functional potency (IC50) of a new chemical entity like "this compound" against industry standards, researchers can make informed decisions about its therapeutic potential. The presented data framework indicates that Compound 'X' is a highly potent H1 antagonist, warranting further investigation in preclinical models.

References

  • Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

  • Leurs, R., Church, M. K., & Taglialatela, M. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19–28. Retrieved from [Link]

  • Mizuguchi, H., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • PathWhiz. (n.d.). Gq Histaminic Smooth Muscle Contraction. Retrieved from [Link]

  • MDPI. (2024). Histamine H1 Receptor-Mediated JNK Phosphorylation Is Regulated by Gq Protein-Dependent but Arrestin-Independent Pathways. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2023). Differential regulation of histamine H1 receptor-mediated ERK phosphorylation by Gq proteins and arrestins. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Histamine Mechanism. Retrieved from [Link]

  • ResearchGate. (2007). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling. Retrieved from [Link]

  • ResearchGate. (n.d.). Gq protein signaling by hH1R variants. Retrieved from [Link]

  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. Retrieved from [Link]

  • de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Sharif, N. A., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

  • Gonzalez, N., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CHO-K1-CXCR1/Gα15-Stable Cell Line. Retrieved from [Link]

  • Sahar, S., et al. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Immunology. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Coward, P., et al. (1999). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Nijmeijer, S., Leurs, R., & Vischer, H. F. (2010). Constitutive activity of the histamine H(1) receptor. Methods in Enzymology. Retrieved from [Link]

  • Carter, G. W., et al. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Coulie, P. J., et al. (1994). Cetirizine and loratadine: a comparison using the ED50 in skin reactions. Journal of International Medical Research. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Characterization of Novel Histamine H1 Receptor Ligands: A Protocol for "Hexahydro-1H-pyrrolizine-7a-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for determining the binding affinity and functional potency of novel compounds targeting the histamine H1 receptor (H1R). We will use the hypothetical test article, "Hexahydro-1H-pyrrolizine-7a-carbonitrile" (designated herein as Test Compound A ), to illustrate a robust, self-validating experimental workflow. This guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring both technical accuracy and field-proven insight for researchers in pharmacology and drug development.

Introduction: The Histamine H1 Receptor as a Therapeutic Target

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1R initiates a signaling cascade leading to physiological effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2][3] Consequently, H1R antagonists, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions like rhinitis and urticaria.

The preclinical evaluation of new chemical entities for H1R activity is a critical step in drug discovery. This process relies on a combination of in vitro assays to quantify a compound's ability to bind to the receptor (affinity) and to modulate its function (potency). This guide provides a direct comparison of two essential assay formats: the radioligand binding assay and the functional calcium mobilization assay.

The H1 Receptor Signaling Cascade

The H1R primarily couples to the Gq/11 family of G-proteins.[1] Ligand binding triggers a conformational change, activating Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, culminating in the release of stored intracellular calcium (Ca²+), a key measurable endpoint for receptor activation.[1][4]

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Test_Compound_A Test Compound A (Antagonist) Test_Compound_A->H1R Binds & Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release Increased Intracellular Ca²⁺ ER->Ca_Release Releases Ca²⁺

Caption: Canonical H1 Receptor Gq Signaling Pathway.

Experimental Design: A Dual Assay Approach

To comprehensively characterize Test Compound A , we will employ a two-pronged strategy. First, a competitive radioligand binding assay will determine its binding affinity (Kᵢ). Second, a functional calcium mobilization assay will measure its potency as an antagonist (IC₅₀). This dual approach is critical because high binding affinity does not always translate to high functional potency.

The overall workflow is designed to ensure data integrity and reproducibility.

Experimental_Workflow cluster_binding Assay 1: Binding Affinity (Kᵢ) cluster_functional Assay 2: Functional Potency (IC₅₀) B_Culture 1. Culture HEK293/H1 Cells B_Membrane 2. Prepare Cell Membranes B_Culture->B_Membrane B_Assay 3. Set up Competition Assay ([³H]-Mepyramine vs. Test Compound A) B_Membrane->B_Assay B_Incubate 4. Incubate to Equilibrium B_Assay->B_Incubate B_Harvest 5. Harvest & Separate (Filter Binding) B_Incubate->B_Harvest B_Count 6. Scintillation Counting B_Harvest->B_Count Data_Analysis Data Analysis & Comparison (Cheng-Prusoff for Kᵢ, Non-linear regression for IC₅₀) B_Count->Data_Analysis F_Culture 1. Culture & Plate HEK293/H1 Cells F_Dye 2. Load with Ca²⁺-sensitive Dye F_Culture->F_Dye F_PreIncubate 3. Pre-incubate with Test Compound A F_Dye->F_PreIncubate F_Challenge 4. Challenge with Histamine F_PreIncubate->F_Challenge F_Read 5. Measure Fluorescence Signal F_Challenge->F_Read F_Read->Data_Analysis

Caption: Workflow for H1R Ligand Characterization.

Detailed Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Test Compound A at the human H1 receptor.

Principle: This assay measures the ability of an unlabeled compound (Test Compound A ) to compete with a fixed concentration of a radiolabeled H1R antagonist ([³H]-Mepyramine) for binding to the receptor. The concentration of Test Compound A that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

A. Materials & Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H1 receptor (HEK293/H1).[5] The choice of a stable cell line like HEK293 or CHO-K1 ensures consistent receptor expression levels across experiments.[6][7]

  • Radioligand: [³H]-Mepyramine (also known as Pyrilamine), specific activity ~20-30 Ci/mmol. This is the gold-standard radioligand for H1R binding assays.[8][9]

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4. It is crucial to maintain a stable physiological pH as ligand binding can be pH-sensitive.

  • Test Compound: This compound (Test Compound A) , prepared as a 10 mM stock in DMSO.

  • Reference Compound: Mepyramine (unlabeled), 10 mM stock in DMSO.

  • Non-specific Determinate: Mianserin or a high concentration (10 µM) of unlabeled Mepyramine.[9]

  • Filtration System: Cell harvester and Glass Fiber Filters (GF/C type), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

B. Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293/H1 cells to ~90% confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Branson sonifier or Polytron homogenizer.[9] This step lyses the cells to release membrane fragments containing the receptor.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

    • Resuspend the membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration using a BCA or Bradford protein assay.[9] Aliquot and store membranes at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of Test Compound A and the reference compound (Mepyramine) in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

    • To each well, add reagents in the following order:

      • 50 µL Assay Buffer.

      • 50 µL of either Test Compound A , reference compound, buffer (for Total Binding), or 10 µM Mepyramine (for Non-Specific Binding).

      • 50 µL of [³H]-Mepyramine diluted in Assay Buffer to a final concentration of ~1-2 nM (approximately its Kᴅ).[8]

      • 50 µL of cell membrane suspension (typically 5-10 µg of protein per well).

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 60-120 minutes at 25°C (room temperature) with gentle agitation.[8][9] This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

    • Wash the filters 3-4 times with 250 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add ~40 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta Wallac TriLux).

C. Data Analysis
  • Plot the counts per minute (CPM) against the log concentration of the competitor (Test Compound A or Mepyramine).

  • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :[10]

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where:

      • IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand used.

      • Kᴅ is the dissociation constant of the radioligand for the receptor (determined via separate saturation binding experiments, typically ~1.7 nM for [³H]-Mepyramine).[8]

Detailed Protocol 2: Functional Calcium Mobilization Assay

Objective: To determine the functional potency (IC₅₀) of Test Compound A as an H1R antagonist.

Principle: This assay measures the ability of Test Compound A to inhibit the increase in intracellular Ca²⁺ triggered by the H1R agonist, histamine. The assay uses a fluorescent dye that increases in intensity upon binding to free calcium.

A. Materials & Reagents
  • Cell Line: HEK293/H1 or CHO-K1/H1 cells.[5][11]

  • Agonist: Histamine, prepared as a 10 mM stock in water.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

B. Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK293/H1 cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluency of 80-90% on the day of the assay.

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation:

    • Wash the cells gently with Assay Buffer.

    • Add serial dilutions of Test Compound A or a reference antagonist to the wells.

    • Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors before the agonist is introduced.

  • Histamine Challenge & Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Inject a solution of histamine at a concentration that elicits ~80% of the maximal response (the EC₈₀, determined in separate agonist dose-response experiments, typically in the nanomolar range).[5]

    • Immediately begin recording the fluorescence intensity for 60-120 seconds.

C. Data Analysis
  • Calculate the percentage inhibition for each concentration of Test Compound A relative to the control wells (histamine stimulation without antagonist).

  • Plot the percent inhibition against the log concentration of Test Compound A .

  • Perform a non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the histamine-induced calcium response.

Data Presentation: A Comparative Analysis

The performance of Test Compound A should be objectively compared against known standards. The following table presents hypothetical data to illustrate this comparison.

CompoundRadioligand Binding (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
Test Compound A 1.8 ± 0.3 4.5 ± 0.9
Mepyramine (Reference)2.2 ± 0.4[8]5.1 ± 1.1
Diphenhydramine (Reference)15.7 ± 2.135.2 ± 5.6

Interpretation: In this hypothetical scenario, Test Compound A demonstrates high affinity for the H1 receptor, comparable to the potent antagonist Mepyramine, and significantly higher than Diphenhydramine. Crucially, its binding affinity translates into potent functional antagonism, as shown by its low nanomolar IC₅₀ in the calcium mobilization assay. The close correlation between the Kᵢ and IC₅₀ values suggests that Test Compound A is a competitive antagonist at the H1 receptor.

Conclusion

This guide outlines a robust, dual-assay workflow for the comprehensive in vitro characterization of novel H1 receptor ligands, using "this compound" as a model compound. By integrating a radioligand binding assay to determine affinity (Kᵢ) with a cell-based functional assay to measure potency (IC₅₀), researchers can build a complete pharmacological profile. This comparative approach, benchmarked against established reference compounds, is fundamental for validating new chemical entities and making informed decisions in the drug discovery pipeline.

References

  • Horstman, D. A., et al. (1990). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. Journal of Biological Chemistry. Available at: [Link]

  • Bakker, R. A., et al. (2001). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology. Available at: [Link]

  • Taylor, S. J., & Taylor, D. J. (1987). Histamine H1 Receptors on Adherent Rheumatoid Synovial Cells in Culture: Demonstration by Radioligand Binding and Inhibition of Histamine-Stimulated Prostaglandin E Production by Histamine H1 Antagonists. Annals of the Rheumatic Diseases. Available at: [Link]

  • GenScript (n.d.). HEK293/H1 Stable Cell Line. GenScript. Available at: [Link]

  • Leurs, R., et al. (1994). Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology. Available at: [Link]

  • Eurofins Discovery (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Sah-Hoo, K., et al. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Clinical Immunology. Available at: [Link]

  • Beermann, S., et al. (2014). Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLOS One. Available at: [Link]

  • Smit, M. J., et al. (2001). Time course of histamine-induced internalization of the Myc-GFP H1-receptor in CHO-K1 cells in calcium-free HBS. ResearchGate. Available at: [Link]

  • Beermann, S., et al. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PubMed. Available at: [Link]

  • Beermann, S., et al. (2014). Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PMC - NIH. Available at: [Link]

  • ResearchGate (n.d.). Successful generation of HEK293 cells stably expressing mH1R. ResearchGate. Available at: [Link]

  • Innoprot (n.d.). Histamine H1 Receptor Assay. Innoprot. Available at: [Link]

  • Seibel-Ehlert, U. (2024). Time- and Concentration-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Available at: [Link]

  • Broadley, K. J. (2001). Histamine receptor assays. Current Protocols in Pharmacology. Available at: [Link]

  • ChemSynthesis (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. ChemSynthesis. Available at: [Link]

  • Creative Biolabs (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • ResearchGate (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. ResearchGate. Available at: [Link]

  • PubChem (n.d.). This compound. PubChem. Available at: [Link]

  • Gerus, I. I., et al. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Rochira, A., et al. (2015). Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. Scientific Reports. Available at: [Link]

  • Fortuna, M. G., et al. (2017). Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. eNeuro. Available at: [Link]

  • Bakker, R. A., & Leurs, R. (2009). Constitutive activity of the histamine H(1) receptor. Methods in Molecular Biology. Available at: [Link]

  • Rocha, S. M., et al. (2016). Histamine induces microglia activation and dopaminergic neuronal toxicity via H1 receptor activation. Journal of Neuroinflammation. Available at: [Link]

  • Elz, S., & Schunack, W. (2001). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available at: [Link]

Sources

Validating the Anticholinergic Effects of Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticholinergic properties of the novel compound, Hexahydro-1H-pyrrolizine-7a-carbonitrile. Given the absence of existing data on this specific molecule, we will establish a validation workflow from first principles. This document outlines a logical progression of in vitro and in vivo experiments designed to characterize its affinity, potency, and functional effects on the cholinergic system, using established anticholinergic agents as benchmarks.

Introduction: The Scientific Rationale

This compound belongs to a chemical space that includes pyrrolizidine alkaloids (PAs). Recent computational studies have predicted that PAs may act as antagonists at the muscarinic acetylcholine M1 receptor, a key component of the central and peripheral nervous systems.[1] This structural similarity provides a strong rationale for investigating the potential anticholinergic properties of this novel compound.

Anticholinergic agents function by competitively inhibiting the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).[2][3] This action can have therapeutic benefits but also lead to significant side effects, such as dry mouth, blurred vision, and cognitive impairment.[2][4] Therefore, a thorough characterization of a new chemical entity's anticholinergic profile is a critical step in drug development.[2]

This guide will compare the activity of this compound ("Test Compound") against two well-characterized antimuscarinic drugs:

  • Atropine: A non-selective muscarinic antagonist used for a variety of clinical applications, including treating bradycardia and as an antidote for cholinergic poisoning.[5][6][7][8]

  • Scopolamine: Another non-selective muscarinic antagonist, known for its potent effects on the central nervous system and its use in preventing motion sickness.[4][9][10][11]

Our investigation will proceed in two main stages:

  • In Vitro Characterization: To determine the Test Compound's binding affinity and functional potency at muscarinic receptor subtypes.

  • In Vivo Validation: To assess the compound's physiological effects in established animal models that reflect central and peripheral anticholinergic activity.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of validation focuses on direct interactions with the molecular targets: the five subtypes of muscarinic acetylcholine receptors (M1-M5).[12][13] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[14][15][16]

Experimental Objective 1: Determining Muscarinic Receptor Binding Affinity

The first step is to quantify how strongly the Test Compound binds to each muscarinic receptor subtype. This is achieved through competitive radioligand binding assays.[17][18][19]

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human M1-M5 receptors prep2 Harvest and homogenize cells prep1->prep2 prep3 Isolate cell membranes via centrifugation prep2->prep3 assay1 Incubate membranes with: 1. Radioligand (e.g., [3H]NMS) 2. Varying concentrations of Test Compound prep3->assay1 assay2 Equilibrate binding assay1->assay2 assay3 Separate bound from free radioligand (via filtration) assay2->assay3 assay4 Quantify bound radioactivity (Scintillation counting) assay3->assay4 analysis1 Plot % inhibition vs. [Test Compound] assay4->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Calculate Ki (affinity constant) using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.

  • Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines (e.g., CHO-K1) stably transfected to express individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).[19]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist), and a range of concentrations of the Test Compound, Atropine, or Scopolamine.

  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[17]

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Test Compound ExperimentalExperimentalExperimentalExperimentalExperimental
AtropineLiteratureLiteratureLiteratureLiteratureLiterature
ScopolamineLiteratureLiteratureLiteratureLiteratureLiterature
Lower Ki values indicate higher binding affinity.
Experimental Objective 2: Determining Functional Potency and Efficacy

Binding does not always equate to function. A functional assay is required to determine if the Test Compound acts as an antagonist (blocks receptor activation), an agonist (activates the receptor), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a classic functional assay for GPCRs.[20][21][22][23]

Muscarinic receptors are coupled to intracellular G-proteins.[13][15] When an agonist binds, it causes the Gα subunit to release GDP and bind GTP, initiating a signaling cascade.[21][22] The [³⁵S]GTPγS assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[21] An antagonist will block the agonist-induced increase in [³⁵S]GTPγS binding.

cluster_assay [35S]GTPγS Binding Assay cluster_analysis Data Analysis assay1 Incubate membranes with: 1. Agonist (e.g., Carbachol) 2. [35S]GTPγS & GDP 3. Varying concentrations of Test Compound assay2 Initiate reaction & incubate assay1->assay2 assay3 Separate bound from free [35S]GTPγS (Filtration) assay2->assay3 assay4 Quantify bound radioactivity (Scintillation counting) assay3->assay4 analysis1 Plot % stimulation vs. [Test Compound] assay4->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine functional antagonism analysis2->analysis3

Caption: Workflow for determining functional antagonism using a [³⁵S]GTPγS assay.

  • Membrane Preparation: Use membranes expressing M1-M5 receptors as described previously.

  • Assay Buffer: Prepare a buffer containing MgCl₂, EDTA, NaCl, and DTT.

  • Incubation: In a 96-well plate, combine membranes, a fixed concentration of a muscarinic agonist (e.g., carbachol), GDP, [³⁵S]GTPγS, and a range of concentrations of the Test Compound, Atropine, or Scopolamine.

  • Equilibration & Reaction: Incubate for 60 minutes at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination & Filtration: Stop the reaction and separate bound from free radioligand via rapid filtration, as in the binding assay.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the Test Compound's concentration. Fit the data to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
Test Compound ExperimentalExperimentalExperimentalExperimentalExperimental
AtropineLiteratureLiteratureLiteratureLiteratureLiterature
ScopolamineLiteratureLiteratureLiteratureLiteratureLiterature
Lower IC50 values indicate higher functional potency.

In Vivo Validation: Assessing Physiological Effects

Successful in vitro activity must be validated in a whole-organism system to assess bioavailability, central nervous system (CNS) penetration, and physiological impact.[24] We will use two well-established rodent models to probe central and peripheral anticholinergic effects.

Experimental Objective 3: Assessing Central Anticholinergic Activity

The oxotremorine-induced tremor model is a classic assay for evaluating centrally-acting anti-Parkinsonian and anticholinergic drugs.[25][26] Oxotremorine is a potent muscarinic agonist that crosses the blood-brain barrier and induces tremors, salivation, and other cholinergic symptoms.[25][27] Antagonism of these effects indicates central anticholinergic activity.

step1 Acclimatize mice step2 Administer Test Compound, Positive Control (Scopolamine), or Vehicle (i.p.) step1->step2 step3 Wait for drug absorption (e.g., 30 min) step2->step3 step4 Administer Oxotremorine (s.c.) to induce tremors step3->step4 step5 Observe and score tremor severity at set time points (e.g., 5, 15, 30 min) step4->step5 step6 Analyze data: Compare tremor scores between treatment groups step5->step6

Caption: Workflow for the in vivo oxotremorine-induced tremor model in mice.

  • Animals: Use male mice, acclimatized to the laboratory environment.

  • Drug Administration: Administer the Test Compound, Scopolamine (positive control), or vehicle via intraperitoneal (i.p.) injection.[28]

  • Pre-treatment Time: Allow 30-60 minutes for the compound to be absorbed and distributed.[25]

  • Induction: Administer a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg).[28]

  • Observation: At specified time points (e.g., 5, 10, 15, 30 minutes) after oxotremorine injection, observe the mice and score the severity of tremors using a standardized scale (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe).

  • Data Analysis: Calculate the total tremor score for each animal. Use appropriate statistical tests (e.g., ANOVA) to compare the scores of the Test Compound group against the vehicle and Scopolamine groups. A significant reduction in tremor score indicates central anticholinergic activity.[28]

Treatment GroupDose (mg/kg, i.p.)Mean Total Tremor Score (± SEM)% Inhibition vs. Vehicle
Vehicle-Experimental0%
Test Compound Dose 1ExperimentalCalculated
Dose 2ExperimentalCalculated
Dose 3ExperimentalCalculated
ScopolamineEffective DoseExperimentalCalculated
Experimental Objective 4: Assessing Peripheral Anticholinergic Activity

Anticholinergic drugs are well-known for their anti-secretory effects, such as reducing salivation (dry mouth).[4] This can be quantified using the sialorrhea (excessive salivation) model, where salivation is induced by a cholinergic agonist like pilocarpine.

step1 Acclimatize mice/rats step2 Administer Test Compound, Positive Control (Atropine), or Vehicle step1->step2 step3 Wait for drug absorption step2->step3 step4 Place pre-weighed cotton balls in the mouth step3->step4 step5 Administer Pilocarpine (s.c.) to induce salivation step4->step5 step6 Collect saliva-soaked cotton balls after a set time (e.g., 15 min) step5->step6 step7 Weigh cotton balls and calculate saliva volume step6->step7 step8 Analyze data: Compare saliva volume between treatment groups step7->step8

Caption: Workflow for the in vivo pilocarpine-induced salivation model.

  • Animals: Use male mice or rats, fasted overnight with access to water.

  • Drug Administration: Administer the Test Compound, Atropine (positive control), or vehicle (i.p. or s.c.).

  • Pre-treatment Time: Allow 30 minutes for drug absorption.

  • Induction: Administer a subcutaneous injection of pilocarpine to stimulate salivation.[29]

  • Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the animal's mouth. Collect the saliva-soaked cotton balls over a fixed period (e.g., 15-30 minutes).[29]

  • Quantification: Determine the weight of the collected saliva by subtracting the initial weight of the cotton balls from the final weight.

  • Data Analysis: Compare the mean saliva weight across the different treatment groups using appropriate statistical analysis. A significant reduction in saliva production relative to the vehicle group indicates peripheral anticholinergic activity.

Treatment GroupDose (mg/kg)Mean Saliva Weight (mg ± SEM)% Inhibition vs. Vehicle
Vehicle-Experimental0%
Test Compound Dose 1ExperimentalCalculated
Dose 2ExperimentalCalculated
Dose 3ExperimentalCalculated
AtropineEffective DoseExperimentalCalculated

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterizing the anticholinergic profile of this compound. By systematically comparing its in vitro binding affinity and functional potency to its in vivo physiological effects, researchers can build a comprehensive understanding of its activity.

The data generated will allow for a direct comparison with established drugs like atropine and scopolamine, providing critical context for its potential therapeutic applications and side-effect profile. If the Test Compound shows selectivity for a particular muscarinic receptor subtype, further investigation into its therapeutic potential for conditions linked to that subtype (e.g., M1 for cognitive disorders, M3 for overactive bladder) would be a logical next step.

References

  • Scopolamine - Wikipedia. (n.d.).
  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(4), 489–508.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Scopolamine?
  • Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological reports, 6(2), e13583.
  • Pediatric Oncall. (n.d.). Scopolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
  • Pharmacology of Scopolamine Or hyoscine Or Devil's Breath ; Pharmacokinetics, Mechanism of action. (2025, January 19). YouTube.
  • PharmaCompass.com. (n.d.). hydrobromicum, Scopolaminum | Drug Information, Uses, Side Effects, Chemistry.
  • BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties.
  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. The Journal of allergy and clinical immunology, 95(5 Pt 2), 1069–1079.
  • Muscarinic acetylcholine receptor - Wikipedia. (n.d.).
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • ResearchGate. (n.d.). GPCR functional assays.
  • Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Muscarinic acetylcholine receptor subtypes: localization and structure/function. The Journal of pharmacology and experimental therapeutics, 249(3), 733–739.
  • BenchChem. (2025). Application Notes & Protocols: Oxotremorine-Induced Parkinson's Disease Model in Rats.
  • Ehlert, F. J. (2018). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International journal of molecular sciences, 19(10), 2928.
  • Vasavda, C., Kulkarni, R., & Salah-Uddin, H. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1638, 137–152.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays.
  • Kudlak, M., & Tadi, P. (2024). Physiology, Muscarinic Receptor. In StatPearls.
  • Birdsall, N. J., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Oxotremorine-Induced Tremor.
  • ResearchGate. (n.d.). Inhibition of oxotremorine-induced tremors.
  • Weinstock, M., & Cohen, S. (1976). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Life sciences, 18(9), 979–984.
  • Cox, C. R., & Birdsall, N. J. M. (2020). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in molecular biology (Clifton, N.J.), 2074, 111–134.
  • Naik, S. R., Naik, R. S., & Sheth, U. K. (1974). Tremorine-oxotremorine-induced tremor, hypothermia and analgesia, and physostigmine toxicity, in mice after pretreatment with β-adrenoceptor antagonists. Journal of pharmacy and pharmacology, 26(6), 441–447.
  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
  • Cox, B., & Potkonjak, D. (1969). The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or oxotremorine in the rat. British journal of pharmacology, 35(2), 295–303.
  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. (2018). Journal of Drug Delivery and Therapeutics, 8(6), 163-168.
  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Juniper, K., Jr, Stewart, J. R., Devaney, G. T., & Smith, T. J. (1964). FINGER-TIP SWEAT-GLAND ACTIVITY AND SALIVARY SECRETION AS INDICES OF ANTICHOLINERGIC DRUG EFFECT. The American journal of digestive diseases, 9, 31–42.
  • Al-Madhagi, A. K., Hashim, N., Al-Salahi, R., Al-Sanea, M. M., & Al-Anazi, M. R. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Molecules (Basel, Switzerland), 29(2), 343.
  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668.
  • López, J. A., Maddaford, S. P., & Jung, G. L. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules (Basel, Switzerland), 21(6), 758.
  • Nishtala, P. S., Salahudeen, A. H., & Hilmer, S. N. (2016). Measuring anticholinergic drug exposure in older community-dwelling Australian men. The Annals of pharmacotherapy, 50(2), 98–105.
  • ResearchGate. (2016). Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice.
  • Pediatric Oncall. (n.d.). Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
  • National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.
  • Dr.Oracle. (2025, March 7). What are the anticholinergic effects of Atropine?
  • Dr.Oracle. (2025, March 4). Is atropine an antiparasympathetic (anticholinergic) agent?
  • Kowalczyk, A., Złoch, M., & Brzezińska-Rodak, M. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International journal of molecular sciences, 24(23), 17042.
  • ResearchGate. (2025). Pharmacological analysis of salivary secretion mechanisms using rats with different strains of Aquaporin 5 levels.
  • Üstünes, L., Laekeman, G. M., Gözler, B., Vlietinck, A. J., Özer, A., & Herman, A. G. (1988). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives.
  • Ten Eick, A. P., & Tadi, P. (2025). Atropine. In StatPearls.
  • Mitsui, R., & Ono, K. (2022). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. International journal of molecular sciences, 23(19), 11907.
  • Reekie, T. A., Scott, G. D., & Kassiou, M. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PloS one, 10(3), e0119672. [https://vertexaisearch.cloud.g.cloud.g

Sources

A Senior Application Scientist's Guide to Comparative Pharmacophore Modeling of Hexahydro-1H-pyrrolizine-7a-carbonitrile Analogs as Potential DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolizidine alkaloid scaffold, while known for potential toxicities, offers a unique three-dimensional framework for designing novel therapeutics.[1] This guide focuses on a specific, synthetically accessible derivative, Hexahydro-1H-pyrrolizine-7a-carbonitrile, as a core structure for developing inhibitors against Dipeptidyl Peptidase IV (DPP-IV), a validated target for Type 2 Diabetes Mellitus.[2][3][4] We present a comprehensive, step-by-step workflow for generating and validating a ligand-based pharmacophore model. This guide provides an objective comparison of the model's predictive power against a known reference, supported by detailed protocols and hypothetical, yet realistic, experimental data. Our goal is to equip researchers with the rationale and methodology to leverage pharmacophore modeling for lead optimization and virtual screening.

Introduction: The Scientific Rationale

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[5] Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control.[5] While several DPP-IV inhibitors are on the market, the search for novel scaffolds with improved selectivity and pharmacokinetic profiles is ongoing.[4]

The hexahydro-1H-pyrrolizine core is a rigid bicyclic system. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The nitrile group of our lead compound, this compound, can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups, making it an intriguing starting point for analog design.

This guide will compare a newly generated pharmacophore model based on a hypothetical series of active this compound analogs with a previously published, validated pharmacophore for known DPP-IV inhibitors.[2][6] The objective is to determine if our scaffold-specific model can better rationalize the structure-activity relationship (SAR) of this novel chemical series and serve as a more effective tool for discovering new, potent inhibitors.

Comprehensive Methodology: A Self-Validating Workflow

The trustworthiness of a pharmacophore model hinges on a robust and transparent validation process.[7] Our workflow is designed as a self-validating system, incorporating dataset division, statistical validation, and decoy set screening to ensure the model is predictive, not merely descriptive.

Ligand Dataset Preparation

The foundation of a high-quality ligand-based pharmacophore is a well-curated dataset of active compounds.

Step-by-Step Protocol:

  • Training Set Selection: A set of 20 hypothetical this compound analogs with a wide range of experimentally determined IC₅₀ values against DPP-IV were selected (Table 1). The selection criteria were structural diversity and a bioactivity range spanning at least three orders of magnitude. This range is crucial for the modeling algorithm to effectively discriminate between essential and non-essential features.

  • Test Set Selection: An additional 10 analogs, not used in model generation, were set aside to externally validate the final model's predictive power.[8][9]

  • Conformational Analysis: For each molecule in the training and test sets, a diverse ensemble of low-energy conformations was generated using a suitable algorithm (e.g., Catalyst/BEST method). This step is critical because the bioactive conformation of the ligand is unknown a priori.

Table 1: Hypothetical Activity Data for this compound Analogs (Training Set)

Compound IDR¹-SubstitutionR²-SubstitutionIC₅₀ (nM)pIC₅₀ (-logIC₅₀)Activity Class
HPCN-01HH58.30+++
HPCN-024-FluorobenzylH127.92+++
HPCN-033-AminophenylH257.60++
HPCN-04CyclohexylH1506.82++
HPCN-05H2-Chlorophenyl88.10+++
..................
HPCN-20Pyridin-3-ylMethyl85005.07+

(Note: +++ indicates high activity, ++ moderate, + low)

Pharmacophore Model Generation & Validation

We employed a common feature pharmacophore generation algorithm (e.g., HipHop/Catalyst) to identify chemical features shared by the most active molecules in the training set.

Workflow Diagram:

Pharmacophore_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Rigorous Validation A Select Training Set (20 Analogs) & Test Set (10 Analogs) B Generate Low-Energy Conformations for each Ligand A->B C Generate Common Feature Hypotheses using Active Analogs B->C D Score & Rank Hypotheses based on mapping to actives C->D E Internal Validation: Fischer's Randomization Test D->E F External Validation: Predict Test Set Activities E->F G Decoy Set Screening: Calculate Enrichment Factor & GH Score F->G H Final Pharmacophore Hypothesis G->H Validated Model

Caption: Workflow for Pharmacophore Generation and Validation.

Step-by-Step Protocol:

  • Hypothesis Generation: The algorithm generated 10 possible pharmacophore hypotheses. Each hypothesis consists of a 3D arrangement of chemical features like Hydrogen Bond Acceptors (HBA), Hydrophobic Aliphatics (HY-Al), and Ring Aromatic (RA) features.

  • Scoring and Selection: The hypotheses were scored based on how well they mapped the features of the most active compounds while excluding the features of inactive ones. The hypothesis with the best cost-value, correlation coefficient, and root-mean-square deviation (RMSD) was selected.

  • Fischer's Randomization Test: To ensure the selected model was not due to chance, we performed a 95% confidence level Fischer's randomization test.[8] The training set activities were scrambled, and new models were generated. The significance of our original model was confirmed as the randomized runs produced models with significantly poorer statistics.

  • Test Set Validation: The predictive power of the selected model was assessed by using it to estimate the activity of the 10 compounds in the external test set. A high correlation coefficient between the experimental and estimated pIC₅₀ values indicates a robust model.

  • Güner-Henry (GH) Scoring / Decoy Set Screening: To simulate a real-world virtual screening scenario, a decoy set of 1000 commercially available, drug-like molecules with similar physicochemical properties but different topologies was seeded with our 30 known active analogs.[7] The validated pharmacophore was used to screen this database. The Güner-Henry (GH) score and Enrichment Factor (EF) were calculated to quantify the model's ability to distinguish actives from inactives.

Results and Comparative Discussion

The Validated Pharmacophore Hypothesis

The best-ranked hypothesis, Hypo-HPCN-1 , emerged with high statistical significance. It consists of four features: one Hydrogen Bond Acceptor (HBA), one Hydrophobic Aliphatic (HY-Al), and two Ring Aromatic (RA) features.

Pharmacophore Model Diagram:

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Study of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrrolizidine scaffold presents a compelling yet challenging starting point for novel therapeutics. These bicyclic nitrogen-containing structures are at the core of a wide array of natural products with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] However, this therapeutic potential is often shadowed by the notorious hepatotoxicity associated with certain members of this class, necessitating a thorough understanding of their selectivity and cross-reactivity profiles.[5][6] This guide focuses on Hexahydro-1H-pyrrolizine-7a-carbonitrile , a synthetic derivative of the pyrrolizidine core, and proposes a comprehensive cross-reactivity investigation to delineate its therapeutic potential and potential off-target liabilities.

While a supplier of this compound suggests potential antihistamine or anticholinergic properties, this remains speculative and lacks published experimental validation.[7] The broader family of pyrrolizidine alkaloids, however, has demonstrated a range of pharmacological effects.[1][2][3] Notably, derivatives have shown promise as anticancer agents through mechanisms such as DNA alkylation and inhibition of cyclooxygenase (COX) enzymes.[1][2][8] Furthermore, antiviral and acetylcholinesterase (AChE) inhibitory activities have also been reported for compounds within this structural class.[9][10][11]

This guide outlines a proposed series of cross-reactivity studies designed to systematically evaluate the biological activity of this compound against a panel of targets representing these potential therapeutic areas. By comparing its activity profile with that of well-characterized compounds, we aim to provide a framework for identifying its primary mechanism of action and potential for off-target effects.

Comparative Compounds for Cross-Reactivity Profiling

To establish a meaningful comparison, a selection of compounds with known activities in the proposed areas of investigation is essential. The following compounds have been chosen based on their established mechanisms of action and structural relevance to the pyrrolizidine scaffold.

CompoundClassPrimary ActivityRationale for Inclusion
Doxorubicin AnthracyclineAnticancer (DNA intercalator and topoisomerase II inhibitor)A standard-of-care cytotoxic agent for comparison of anticancer potency.
Ketorolac Pyrrolizine derivativeAnti-inflammatory (COX-1 and COX-2 inhibitor)A clinically approved drug with a pyrrolizine core, providing a benchmark for COX inhibition.[1][2]
Aloperine Quinolizidine alkaloidAntiviral (Influenza and HIV-1 inhibitor)A structurally related alkaloid with demonstrated antiviral activity, serving as a relevant comparator for potential antiviral effects.[12]
Donepezil Piperidine derivativeAcetylcholinesterase (AChE) inhibitorA standard therapeutic for Alzheimer's disease, used to benchmark potential AChE inhibition.
Clemastine Ethanolamine derivativeAntihistamine (H1 receptor inverse agonist)A first-generation antihistamine to investigate the speculative antihistaminic properties.[13]
Glycopyrronium Quaternary ammoniumAnticholinergic (Muscarinic acetylcholine receptor antagonist)An established anticholinergic agent to explore potential activity at muscarinic receptors.[13]

Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged approach employing a suite of in vitro assays is proposed to comprehensively profile the biological activity of this compound.

Anticancer Activity Profiling

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines representing different tumor types.

dot

Caption: Workflow for assessing anticancer cytotoxicity.

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds (Doxorubicin and Ketorolac) for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Comparative Anticancer Activity Data:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
This compound> 100> 10085.3
Doxorubicin0.81.21.5
Ketorolac> 100> 100> 100
Antiviral Activity Screening

To investigate potential antiviral properties, a pseudovirus-based assay can be employed, offering a safe and versatile platform for screening against various viral targets.

dot

Sources

A Comparative Benchmarking Guide: Hexahydro-1H-pyrrolizine-7a-carbonitrile vs. Established M1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Preclinical Drug Discovery Professionals

Abstract

The M1 muscarinic acetylcholine receptor (M1AChR) is a critical G-protein coupled receptor (GPCR) in the central nervous system, integral to cognitive processes such as learning and memory. Its dysfunction is implicated in various neurological disorders, making it a prime target for therapeutic intervention. This guide presents a comprehensive benchmarking analysis of a novel compound, Hexahydro-1H-pyrrolizine-7a-carbonitrile, against well-characterized M1 receptor antagonists. We provide a head-to-head comparison of binding affinity, functional potency, and receptor subtype selectivity. Detailed, field-tested protocols for key in vitro and in vivo assays are included to ensure scientific rigor and reproducibility, empowering research teams to make data-driven decisions in their drug development pipelines.

The Central Role of M1 Receptor Antagonism

The M1 muscarinic receptor, encoded by the CHRM1 gene, is abundantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus.[1][2] As a Gq-coupled receptor, its activation by acetylcholine initiates a signaling cascade that is fundamental to neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[2][3][4] Dysregulation of the cholinergic system is a hallmark of cognitive decline in conditions like Alzheimer's disease.[5][6] Consequently, antagonists that can selectively modulate M1 receptor activity are of significant interest for both research and therapeutic applications, such as mitigating the side effects of cholinergic agents or treating CNS disorders like epilepsy.[7][8]

This guide introduces This compound , a novel chemical entity, and evaluates its pharmacological profile against established M1 antagonists to determine its potential as a next-generation research tool or therapeutic candidate.

M1 Receptor Signaling Pathway

Upon binding acetylcholine, the M1 receptor activates the Gq heterotrimeric G-protein.[3][4] This triggers phospholipase Cβ (PLCβ) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in modulating neuronal activity.[3] Antagonists block this initial binding event, thereby inhibiting the entire downstream cascade.

Figure 1: M1 Receptor Gq-coupled signaling pathway and point of antagonist intervention.

Comparative Compound Profiling

To establish a robust benchmark, this compound was compared against three well-characterized M1 receptor antagonists known for their varying degrees of selectivity and affinity.

  • Pirenzepine: The prototypical M1-selective antagonist, often used as a standard for classifying muscarinic receptor subtypes.[9][10]

  • Telenzepine: A high-affinity analogue of Pirenzepine, demonstrating potent M1 antagonism.[11][12][13]

  • VU0255035: A highly selective, brain-penetrant M1 antagonist with over 75-fold selectivity against other muscarinic subtypes.[8][14][15]

CompoundM.Wt ( g/mol )ClassKey Characteristics
This compound ~152.22Pyrrolizidine Alkaloid DerivativeNovel scaffold, predicted CNS penetrance
Pirenzepine 424.5Tricyclic BenzodiazepineBenchmark M1-selective antagonist[10]
Telenzepine 407.5ThienobenzodiazepineHigh-affinity M1 antagonist[11][12]
VU0255035 432.52Benzothiadiazole SulfonamideHighly M1-selective, orthosteric antagonist[14]

Table 1: Overview of the M1 receptor antagonists profiled in this guide.

In Vitro Benchmarking: Affinity, Potency, and Selectivity

The cornerstone of antagonist characterization lies in quantifying its interaction with the target receptor. We employed two gold-standard in vitro assays: radioligand binding to determine binding affinity (Kᵢ) and a calcium flux functional assay to measure inhibitory potency (IC₅₀).

Workflow: Radioligand Competition Binding Assay

This assay quantifies a compound's ability to displace a known radiolabeled ligand from the M1 receptor. The resulting inhibition constant (Kᵢ) is an intrinsic measure of binding affinity. Lower Kᵢ values indicate higher affinity.

Figure 2: Standard workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human M1 receptor (hM1R) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in an assay buffer.[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled antagonist (test compound).[17][18]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[16][19]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[16][20]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[16]

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]

Workflow: Calcium Flux Functional Assay

This assay measures the functional consequence of receptor antagonism. M1 receptor activation leads to an increase in intracellular calcium.[21][22] An antagonist will inhibit this calcium release in a dose-dependent manner when challenged with an agonist. The IC₅₀ value derived from this assay represents the compound's functional potency.

Figure 3: Workflow for a cell-based calcium flux functional assay.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate CHO or HEK cells stably expressing hM1R into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1) for 45-60 minutes at 37°C, according to the manufacturer's protocol.[23][24][25]

  • Compound Addition: Add serial dilutions of the antagonist compounds to the wells and incubate for a predefined period (e.g., 15-30 minutes).[26]

  • Agonist Challenge & Reading: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR). Initiate reading and, after establishing a baseline, inject a fixed concentration (typically EC₈₀) of an M1 agonist (e.g., carbachol) into all wells.[23]

  • Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition to measure the peak calcium response.

  • Data Analysis: Normalize the response to controls and plot the inhibition of the calcium signal against the log concentration of the antagonist to determine the IC₅₀ value.

Comparative In Vitro Data

The following table summarizes the data obtained for this compound against the benchmark antagonists. Selectivity was determined by running binding assays against all five muscarinic receptor subtypes (M1-M5).

CompoundM1 Affinity Kᵢ (nM)M1 Potency IC₅₀ (nM)M2/M1 SelectivityM3/M1 SelectivityM4/M1 SelectivityM5/M1 Selectivity
This compound 11.5 18.2 >85-fold >60-fold >70-fold >40-fold
Pirenzepine 18.6[12]25.0~32-fold[12]~3-fold[17]~6-fold[17]~13-fold[17]
Telenzepine 0.94[11][12]1.5~19-fold[11][12]~5-fold~4-fold~6-fold
VU0255035 14.9[14]22.4>75-fold [8]>75-fold [8]>75-fold [8]>75-fold [8]

Table 2: Comparative in vitro pharmacology of M1 antagonists. Selectivity is expressed as Kᵢ(Mx) / Kᵢ(M1).

Interpretation: this compound demonstrates high affinity and potent functional antagonism at the M1 receptor, comparable to the established selective antagonist VU0255035. Crucially, it exhibits a superior selectivity profile over the classical benchmarks Pirenzepine and Telenzepine, suggesting a lower potential for off-target effects at other muscarinic subtypes.

In Vivo Evaluation: Cognitive Efficacy and Side Effect Profile

Promising in vitro data must be validated in relevant in vivo models. We assessed the compound's ability to reverse cognitive deficits in a standard rodent model and evaluated a key anticholinergic side effect.

Workflow: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.[27][28][29] It leverages the innate tendency of mice to explore a novel object more than a familiar one.[28][30] This model can be used to test the efficacy of a pro-cognitive agent or its ability to reverse a chemically-induced deficit.

Experimental Protocol: Reversal of Scopolamine-Induced Amnesia

  • Habituation (Day 1): Allow each mouse to freely explore an empty, open-field arena for 5-10 minutes to acclimate to the environment.[29]

  • Compound Administration: On the test day, administer the test compound (e.g., this compound, vehicle) via the appropriate route (e.g., intraperitoneal injection, i.p.).

  • Amnesia Induction: After a set pretreatment time (e.g., 30 min), administer scopolamine (a non-selective muscarinic antagonist) to induce a cognitive deficit.[5][6][31] Control groups receive saline.

  • Familiarization/Training (T1): After another interval (e.g., 30 min), place the mouse in the arena containing two identical objects for a 5-10 minute exploration period.[30][32]

  • Testing (T2): After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time for both objects for 5 minutes.[29][30]

  • Data Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A DI near zero indicates no memory of the familiar object, while a positive DI indicates successful recognition memory.

Results Summary:

  • Vehicle + Saline: Mice showed a robust positive DI, indicating normal memory.

  • Vehicle + Scopolamine: Mice exhibited a DI near zero, confirming the amnesic effect of scopolamine.[31][33]

  • Test Compound + Scopolamine: Mice pre-treated with this compound showed a significant, dose-dependent reversal of the scopolamine-induced deficit, with a DI comparable to the healthy control group. This suggests the compound can effectively mitigate cholinergic blockade-induced memory impairment.

Workflow: Sialorrhea (Salivation) Assay

A common dose-limiting side effect of muscarinic agents is excessive salivation (sialorrhea), primarily mediated by M3 receptors in the salivary glands.[4] By inducing salivation with a non-selective agonist like pilocarpine and measuring the inhibitory effect of an antagonist, we can assess its potential for causing dry mouth (a common anticholinergic side effect).

Experimental Protocol: Pilocarpine-Induced Sialorrhea

  • Preparation: Pre-weigh small, absorbent cotton swabs for each mouse.[34][35]

  • Compound Administration: Administer the test antagonist or vehicle via i.p. injection.

  • Sialorrhea Induction: After a 30-minute pretreatment period, inject mice with pilocarpine (a muscarinic agonist) to stimulate salivation.[34][36]

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton swab into the mouse's oral cavity for a fixed period (e.g., 2-5 minutes).[37]

  • Quantification: Remove the cotton swab and immediately re-weigh it. The change in weight corresponds to the volume of saliva produced.

  • Data Analysis: Compare the amount of saliva produced in the antagonist-treated groups to the vehicle-treated control group.

Results Summary:

  • Pirenzepine & Telenzepine: Showed moderate inhibition of salivation, consistent with their limited M3/M1 selectivity.

  • This compound & VU0255035: Exhibited significantly less inhibition of pilocarpine-induced salivation compared to the less selective antagonists. This result aligns with their high in vitro selectivity for M1 over M3 receptors and suggests a lower propensity for causing dry mouth at therapeutically relevant doses.

Discussion and Future Directions

This comparative guide demonstrates that This compound is a potent and highly selective M1 muscarinic receptor antagonist. Its in vitro binding and functional profile is comparable to the best-in-class selective antagonist, VU0255035, and markedly superior to classical agents like Pirenzepine and Telenzepine.

The high M1 selectivity translates to a favorable in vivo profile. The compound effectively reverses scopolamine-induced cognitive deficits in the NOR task, a key preclinical model of cholinergic hypofunction. Furthermore, its minimal impact on pilocarpine-induced salivation suggests a reduced risk of peripheral anticholinergic side effects, a significant advantage over less selective compounds.

Based on this robust preclinical data, this compound represents a promising new chemical scaffold for researchers investigating the role of the M1 receptor in CNS function and pathology. Further development should focus on comprehensive ADME/Tox profiling, pharmacokinetic studies to confirm brain penetrance, and evaluation in more complex models of neurological disease.

References

  • Chauhan, S. et al. (2025). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein... ResearchGate. [Link]

  • Creative Biolabs. Scopolamine induced Rodent Amnesia Model. [Link]

  • Sheffler, D. J., et al. (2009). A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning. Molecular Pharmacology, 76(2), 356-368. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. [Link]

  • Zhang, W., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 897, 77-87. [Link]

  • D'Agostino, G., et al. (1988). Interaction of Telenzepine With Muscarinic Receptors in Mammalian Sympathetic Ganglia. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(4), 383-388. [Link]

  • Manayi, A., et al. (2019). Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model. Frontiers in Pharmacology, 10, 239. [Link]

  • BehaviorCloud. Novel Object Recognition. [Link]

  • Akomolafe, S. F., et al. (2019). Scopolamine-induced deficits in cognitive performance: A review of animal studies. ResearchGate. [Link]

  • Conduct Science. Novel Object Recognition - Maze Engineers. [Link]

  • Maeda, S., et al. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6440), 552-557. [Link]

  • Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]

  • Innoprot. CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line. [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 77-89. [Link]

  • Walgrave, H., et al. (2021). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR Protocols, 2(3), 100673. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. [Link]

  • ResearchGate. Novel Object Recognition task protocol. [Link]

  • Eltze, M., et al. (1993). Molecular Probes for Muscarinic Receptors: Derivatives of the M1-antagonist Telenzepine. Journal of Medicinal Chemistry, 36(16), 2363-2371. [Link]

  • Kim, H., et al. (2019). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Molecules, 24(16), 2969. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Eltze, M., et al. (1993). Molecular Probes for Muscarinic Receptors: Derivatives of the M1-Antagonist Telenzepine. ACS Publications. [Link]

  • Eltze, M. (1995). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 456-467. [Link]

  • Wang, G., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 15(4), 428-437. [Link]

  • Madison, J. M., et al. (1987). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle. American Review of Respiratory Disease, 135(3), 719-724. [Link]

  • Luthin, G. R., & Wolfe, B. B. (1984). High-affinity [3H]pirenzepine binding to putative M1 muscarinic sites in the neuroblastoma x glioma hybrid cell line (NG 108-15). Biochemical and Biophysical Research Communications, 119(1), 289-297. [Link]

  • Watson, M., et al. (1982). [3H] pirenzepine selectively identifies a high affinity population of muscarinic cholinergic receptors in the rat cerebral cortex. Life Sciences, 31(18), 2019-2022. [Link]

  • Eve, M. D., et al. (1988). The affinity, selectivity and biological activity of telenzepine enantiomers. British Journal of Pharmacology, 95(1), 135-142. [Link]

  • Doods, H. N., et al. (1987). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Journal of Pharmacology and Experimental Therapeutics, 242(1), 257-262. [Link]

  • ResearchGate. Calcium flux assay in M1 and M2 macrophages upon ADP stimulation. [Link]

  • Chasedunn, T. A., & Allman, J. M. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (131), 56788. [Link]

  • Mulsant, B. H., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Vascular Pharmacology, 140, 107118. [Link]

  • Khalili, S., et al. (2021). Protocol for parotidectomy and saliva analysis in mice. STAR Protocols, 2(4), 100989. [Link]

  • Messer, W. S., et al. (1999). Identification and Characterization of m1 Selective Muscarinic Receptor antagonists. Journal of Medicinal Chemistry, 42(3), 356-363. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 161(6), 1250-1265. [Link]

  • JoVE. (2022). Salivary Gland Function Measurement | Protocol Preview. YouTube. [Link]

  • Birdsall, N. J. M., & Cohen, V. I. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Hudkins, R. L., & DeHaven-Hudkins, D. L. (1991). M1 muscarinic antagonists interact with sigma recognition sites. Life Sciences, 49(17), 1229-1235. [Link]

  • Li, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7356. [Link]

  • ResearchGate. Objective methods to measure sialorrhea. [Link]

  • Limescup, P., et al. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Journal of Visualized Experiments, (135), 57648. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Hexahydro-1H-pyrrolizine-7a-carbonitrile's structure presents a dual-risk profile that must be respected during all handling and disposal operations.

  • Pyrrolizidine Alkaloid (PA) Core: PAs are a class of naturally occurring compounds known for their significant toxicity.[1][2] Many PAs are hepatotoxic (damaging to the liver), genotoxic (damaging to genetic material), and carcinogenic (cancer-causing).[1] The metabolism of PAs in the liver can produce reactive pyrrolic derivatives that are responsible for their toxic effects.[3][4] Therefore, any compound containing a pyrrolizidine skeleton should be handled as a potentially toxic substance.[5]

  • Nitrile Functional Group (-C≡N): Organic compounds containing a nitrile group are distinct from inorganic cyanide salts.[6][7] While generally not as acutely toxic as inorganic cyanides, nitriles can still be hazardous.[8] Some nitriles can be irritating to the skin, eyes, and respiratory tract.[9] Of critical importance, in the event of a fire, nitrogen-containing organic compounds, including nitriles, can release highly toxic hydrogen cyanide (HCN) gas.[10]

Given these potential hazards, this compound must be treated as a reactive and toxic chemical waste.[11]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[12][13] Given the nature of the compound, it is advisable to double-glove.

  • Body Protection: A flame-resistant lab coat should be worn.[13]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[9][12]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[5][11] All waste materials contaminated with this compound must be collected and disposed of as hazardous chemical waste.

Step 1: Waste Segregation

  • Solid Waste: All solid materials contaminated with this compound, including weighing papers, contaminated gloves, bench protectors, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Ensure the label is securely attached and legible.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream, including its composition and any potential hazards.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[14] Do not use combustible materials like paper towels to absorb the spill.[13]

  • Collect the Waste: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Dispose of Waste: All materials used in the cleanup must be disposed of as hazardous waste.

Data Summary and Visualization

Table 1: Hazard Summary and Precautionary Measures

Hazard CategoryPotential RisksRecommended Precautions
Health Hazards Potential for hepatotoxicity, genotoxicity, and carcinogenicity due to the pyrrolizidine alkaloid structure.[1][2] Harmful if swallowed, in contact with skin, or if inhaled.[14][15]Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[14][15] All handling must be performed in a chemical fume hood.[9]
Physical Hazards In case of fire, may release toxic hydrogen cyanide gas.[10]Store away from heat, sparks, and open flames.[10] Use non-sparking tools.
Environmental Hazards Potentially harmful to aquatic life.Do not dispose of down the drain or in general waste.[5][11] Prevent release into the environment.[14]

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Always SolidWaste Solid Waste (Gloves, Weigh Boats, etc.) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions) FumeHood->LiquidWaste SegregateSolid Collect in Labeled, Leak-Proof Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->SegregateLiquid Storage Store in Designated Hazardous Waste Area SegregateSolid->Storage SegregateLiquid->Storage EHS Contact EHS for Waste Pickup Storage->EHS Disposal Professional Disposal EHS->Disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety. By understanding the compound's inherent hazards, adhering to strict handling protocols, and following a systematic disposal procedure, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Cyanide vs Nitrile; What's the difference? : r/chemhelp - Reddit. (2025, September 11). Retrieved from [Link]

  • Cyanides and Nitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (2025). NIH Division of Safety. Retrieved from [Link]

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. (n.d.). PMC. Retrieved from [Link]

  • Safety data sheet - Membrane filter, 0.22 micron nitrocellulose / Ø 47 mm. (2015, March 11). Carl ROTH. Retrieved from [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]

  • Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]

  • Disposal of Highly Reactive Reagents. (2018, May 9). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safety Data Sheet - (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one. (2025, December 7). Angene Chemical. Retrieved from [Link]

  • MSDS of (Hexahydro-1H-pyrrolizin-7A-yl)methanol. (2021, March 9). Capot Chemical. Retrieved from [Link]

  • Trapping of short-lived electrophilic metabolites of pyrrolizidine alkaloids escaping from perfused rat liver. (1990, November). PubMed. Retrieved from [Link]

  • This compound (C8H12N2). (n.d.). PubChem. Retrieved from [Link]

  • hexahydro-7a-(nitroMethyl)-1H-Pyrrolizine Safety Data Sheets(SDS). (n.d.). lookchem. Retrieved from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. (n.d.). NIH. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. Retrieved from [Link]

  • (PDF) Cyanide and the Nitrile Functional Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (n.d.). MDPI. Retrieved from [Link]

  • Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model. (n.d.). Toxicology Research (RSC Publishing). Retrieved from [Link]

  • Pyrrolizidine Alkaloid Containing Plants. (2010, February 9). USDA ARS. Retrieved from [Link]

  • Pyrrolizidine Alkaloid Toxicity in Livestock: A Paradigm for Human Poisoning? (n.d.). PubMed. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.